TG4-155
説明
特性
IUPAC Name |
(E)-N-[2-(2-methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-16-13-18-7-5-6-8-19(18)25(16)12-11-24-22(26)10-9-17-14-20(27-2)23(29-4)21(15-17)28-3/h5-10,13-15H,11-12H2,1-4H3,(H,24,26)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHUXHFZLMFETJ-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TG4-155
For Researchers, Scientists, and Drug Development Professionals
Abstract
TG4-155 is a potent, selective, and competitive antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its pharmacological properties, the signaling pathways it modulates, and its effects in various experimental models. All quantitative data are summarized in structured tables, and detailed protocols for key experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Core Mechanism of Action: Competitive Antagonism of the EP2 Receptor
This compound functions as a competitive antagonist at the EP2 receptor, a G-protein coupled receptor (GPCR). This means that this compound binds to the same site on the EP2 receptor as its endogenous ligand, PGE2, but does not activate the receptor. By occupying the binding site, this compound prevents PGE2 from binding and initiating downstream signaling cascades. The competitive nature of this antagonism has been demonstrated through Schild regression analysis, where the slope of the regression is approximately 1.0.[1]
The primary consequence of EP2 receptor activation by PGE2 is the stimulation of adenylyl cyclase via the Gαs subunit, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This compound effectively blocks this PGE2-induced cAMP accumulation.[2][3]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay System | Reference |
| KB (human EP2) | 2.4 nM | Schild Regression Analysis (C6G-EP2 cells) | [1][4] |
| KB (mouse EP2) | 4.7 nM | Schild Regression Analysis (C6G-mEP2 cells) | [2] |
| KB (rat microglia) | 5 nM | Schild Regression Analysis | [2][3] |
| Ki (human EP2) | 15 nM | Radioligand Binding Assay | [1][3] |
| KB (human EP4) | 11.4 µM | Schild Regression Analysis (HEK-EP4 cells) | [5] |
| PGE2 EC50 Shift | 1,120-fold (at 1 µM this compound) | cAMP accumulation in C6G-EP2 cells | [4] |
| Butaprost EC50 Shift | 962-fold (at 1 µM this compound) | cAMP accumulation in C6G-EP2 cells | [4] |
Table 1: Potency of this compound at the EP2 Receptor
| Receptor/Enzyme | Selectivity (fold over EP2 KB) | Reference |
| EP4 | > 4700 | [3] |
| DP1 | ~7 | [2][3] |
| BLT1, EP1, EP3, FP | > 500 | [2][3] |
| TP | > 345 | [2][3] |
| IP | > 240 | [2][3] |
| COX-1 and COX-2 | No significant inhibition at 10 µM | [2][3] |
Table 2: Selectivity Profile of this compound
Signaling Pathways Modulated by this compound
By blocking the EP2 receptor, this compound inhibits the downstream signaling cascade initiated by PGE2. The canonical EP2 signaling pathway and the point of inhibition by this compound are illustrated below.
References
An In-depth Technical Guide to the EP2 Receptor Antagonist: TG4-155
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prostaglandin E2 Receptor 2 (EP2) as a Therapeutic Target
Prostaglandin E2 (PGE2), a principal product of the cyclooxygenase (COX) pathway, is a critical lipid mediator involved in a myriad of physiological and pathological processes.[1][2][3] Its diverse effects are mediated through four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4.[2] Among these, the EP2 receptor has garnered significant attention as a therapeutic target due to its prominent role in inflammation, cancer, and neurodegeneration.[1][4][5] The EP2 receptor, coupled to the Gs alpha subunit (Gαs), primarily signals through the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][4][6] This signaling cascade can influence a wide range of cellular responses, including gene expression, cell proliferation, and immune modulation.[7][4]
Given the detrimental roles of sustained EP2 activation in various disease states, the development of selective antagonists is of high therapeutic interest.[3][5] TG4-155 is a potent, selective, and brain-penetrant small-molecule antagonist of the EP2 receptor.[8][9][10] This technical guide provides a comprehensive overview of this compound, including its biochemical and pharmacological properties, mechanism of action, preclinical efficacy, and detailed experimental protocols for its characterization.
Biochemical and Pharmacological Profile of this compound
This compound was identified through high-throughput screening as a competitive antagonist of the human EP2 receptor.[3] Its chemical and pharmacological properties have been characterized in a variety of in vitro and in vivo systems.
Chemical Properties:
-
Formal Name: (2E)-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)-2-propenamide[11][12]
Data Presentation: Binding Affinity and Selectivity
This compound exhibits high affinity for the EP2 receptor and significant selectivity over other prostanoid receptors.[8][10][13]
| Receptor | Binding Affinity (Kᵢ) | Functional Antagonism (K₈) | Selectivity vs. EP2 (Fold) |
| EP2 | 9.9 nM[8][14] | 2.4 nM[8][13] | - |
| DP1 | - | 34.5 nM[13][15] | 14[8] |
| EP1 | - | >10,000 nM | >4167 |
| EP3 | - | >10,000 nM | >4167 |
| EP4 | - | 11,400 nM[12][16] | 4750[8] |
| IP | - | >10,000 nM | >4167 |
Table 1: Binding Affinity and Selectivity of this compound. This table summarizes the reported binding affinity (Ki) and functional antagonism (KB) values of this compound for the human EP2 receptor and its selectivity over other human prostanoid receptors.
Data Presentation: Pharmacokinetic Properties
This compound has been shown to be brain-penetrant, a crucial characteristic for targeting neurological disorders.[8][9]
| Parameter | Value | Species | Administration Route |
| Bioavailability | 61%[8] | C57BL/6 Mice | Intraperitoneal (i.p.) |
| Plasma Half-life (t₁/₂) | 0.6 hours[8] | C57BL/6 Mice | Intraperitoneal (i.p.) |
| Brain/Plasma Ratio | 0.3[8] | C57BL/6 Mice | - |
Table 2: Pharmacokinetic Properties of this compound. This table outlines the key pharmacokinetic parameters of this compound observed in preclinical studies.
Mechanism of Action and Signaling Pathways
The EP2 receptor is a canonical Gs-coupled receptor.[2][4] Upon binding of its endogenous ligand, PGE2, the receptor undergoes a conformational change that activates the heterotrimeric Gs protein. This leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase to produce cAMP.[1][4] Elevated cAMP levels then activate downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[1][6] These effectors phosphorylate a multitude of intracellular substrates, leading to changes in gene transcription and cellular function.[4]
Figure 1: EP2 Receptor Signaling Pathway. This diagram illustrates the canonical signaling cascade initiated by the binding of PGE2 to the EP2 receptor.
This compound acts as a competitive antagonist at the EP2 receptor, meaning it binds to the same site as PGE2 but does not elicit a downstream signal.[17] By occupying the receptor, this compound prevents PGE2 from binding and initiating the signaling cascade, thereby inhibiting the production of cAMP and the subsequent cellular responses.
Figure 2: Mechanism of Action of this compound. This diagram shows this compound competitively inhibiting the binding of PGE2 to the EP2 receptor, thereby blocking downstream signaling.
Preclinical Efficacy
In Vitro Studies
This compound has demonstrated efficacy in cellular models of cancer. In human prostate cancer cell lines, such as PC-3, PGE2 can stimulate cell proliferation.[8] this compound effectively suppresses this PGE2-induced proliferation in a concentration-dependent manner.[8] It also inhibits butaprost (an EP2 agonist)-induced cell invasion and the production of proinflammatory cytokines in these cells.[11][13][15]
In Vivo Studies
The neuroprotective effects of this compound have been evaluated in a mouse model of status epilepticus induced by pilocarpine, which is known to cause significant neuronal injury in the hippocampus.[9]
| Study | Model | Treatment | Outcome |
| Neuroprotection | Pilocarpine-induced status epilepticus in C57BL/6 mice | This compound (5 mg/kg, i.p.) at 1 and 12 hours post-seizure | Significantly reduced neurodegeneration scores in hippocampal subregions: CA1 (by 91%), CA3 (by 80%), and hilus (by 63%)[8] |
Table 3: In Vivo Efficacy of this compound. This table summarizes the significant neuroprotective effects of this compound in a preclinical model of seizure-induced brain injury.
Experimental Protocols
The following protocols provide a detailed overview of the key methodologies used to characterize this compound.
Protocol 1: Radioligand Binding Assay for EP2 Receptor Affinity
This assay is used to determine the binding affinity (Ki) of this compound for the EP2 receptor.
-
Receptor Preparation: Cell membranes are prepared from a cell line stably overexpressing the human EP2 receptor (e.g., HEK293 or CHO cells).[11] Cells are harvested, homogenized in a cold buffer, and centrifuged to pellet the membranes. The membrane pellet is then resuspended in a suitable buffer for the binding assay.[18]
-
Radioligand: A radiolabeled ligand with high affinity for the EP2 receptor, such as [³H]PGE₂, is used.
-
Assay Procedure: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound) are incubated with the receptor-containing membranes in a multi-well plate.[10] The incubation is carried out at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium.[18]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[10][19] The filters are then washed with ice-cold buffer to remove unbound radioligand.[18]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[10]
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[10]
Protocol 2: Schild Analysis for Competitive Antagonism
This functional assay determines the nature of the antagonism (competitive vs. non-competitive) and the functional antagonist affinity (KB).[20][21][22]
-
Cell-based Assay: A functional assay that measures a downstream response of EP2 receptor activation, such as cAMP accumulation, is used.[12][20] Cells expressing the EP2 receptor are utilized.
-
Agonist Dose-Response Curves: A series of dose-response curves for the agonist (PGE2) are generated in the absence and presence of several fixed concentrations of the antagonist (this compound).[20][22]
-
Measurement of Response: The cellular response (e.g., cAMP levels) is measured for each concentration of the agonist at each concentration of the antagonist.
-
Data Analysis: The dose-response curves are plotted, and the EC₅₀ values for the agonist are determined for each antagonist concentration. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the logarithm of the antagonist concentration. The dose ratio is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in the absence of the antagonist.[20][22]
-
Interpretation: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1.[12][22] The x-intercept of the regression line provides the pA₂, which is the negative logarithm of the KB.[22]
Protocol 3: cAMP Accumulation Assay
This assay directly measures the functional consequence of EP2 receptor activation and its inhibition by this compound.
-
Cell Culture and Plating: Cells expressing the EP2 receptor (e.g., C6 glioma cells) are cultured and seeded into multi-well plates.[12]
-
Assay Conditions: The cells are typically pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP. They are then incubated with varying concentrations of this compound (or vehicle) for a defined period.
-
Stimulation: The cells are then stimulated with a fixed concentration of an EP2 agonist (e.g., PGE2 or butaprost), typically at its EC₈₀ concentration, for a short period.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[12]
-
Data Analysis: The results are expressed as a percentage of the agonist response in the absence of the antagonist. An IC₅₀ value for this compound is determined from the concentration-response curve.
Protocol 4: In Vivo Pilocarpine-Induced Status Epilepticus Model
This model is used to assess the neuroprotective effects of this compound in vivo.[1][4]
-
Animals: Adult male C57BL/6 mice are commonly used.[8]
-
Induction of Status Epilepticus (SE): Mice are pre-treated with a muscarinic antagonist that does not cross the blood-brain barrier (e.g., scopolamine (B1681570) methyl nitrate) to reduce peripheral cholinergic effects.[1][3] SE is then induced by a systemic injection of pilocarpine.[1][3]
-
Seizure Monitoring: The animals are observed for behavioral seizures, which are typically scored using a modified Racine scale.[1][3]
-
Drug Administration: this compound or vehicle is administered at specific time points after the onset of SE (e.g., 1 and 12 hours).[8]
-
Termination of SE: After a defined period of SE (e.g., 2 hours), seizures are terminated with an anticonvulsant such as diazepam.[3]
-
Endpoint: Animals are euthanized at a specific time point after SE for brain tissue analysis.
Protocol 5: Assessment of Neurodegeneration
This protocol is used to quantify the extent of neuronal damage in the brain following an insult like SE.[23][24]
-
Tissue Processing: Following euthanasia, mice are transcardially perfused with saline followed by a fixative (e.g., paraformaldehyde). The brains are then removed, post-fixed, and processed for cryosectioning or paraffin (B1166041) embedding.[24]
-
Histological Staining: Brain sections, particularly those containing the hippocampus, are stained to visualize degenerating neurons. Common stains include Fluoro-Jade B or C, which specifically label degenerating neurons, or Nissl staining, which can reveal neuronal loss.[23]
-
Microscopy and Image Analysis: The stained sections are examined under a microscope, and images of the hippocampal subfields (CA1, CA3, and hilus) are captured.
-
Quantification: The extent of neurodegeneration is quantified by counting the number of stained cells or by using a semi-quantitative scoring system. This is typically performed by an observer blinded to the treatment conditions.
Figure 3: Experimental Workflow for EP2 Antagonist Characterization. This flowchart outlines a typical workflow for the preclinical evaluation of a novel EP2 receptor antagonist like this compound.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for investigating the roles of the EP2 receptor in health and disease. Its high potency, selectivity, and brain-penetrant nature make it particularly useful for preclinical studies in models of neurological and inflammatory disorders. The preclinical data demonstrating its neuroprotective effects in a model of epilepsy highlight its therapeutic potential.
While this compound has proven to be a robust research tool, its relatively short plasma half-life may present challenges for chronic in vivo studies. This has spurred the development of second-generation EP2 antagonists with improved pharmacokinetic profiles.[3] Further research is warranted to fully elucidate the therapeutic potential of EP2 receptor antagonism in a broader range of diseases, including various cancers and chronic inflammatory conditions. The continued development and characterization of selective EP2 antagonists like this compound will be instrumental in advancing our understanding of PGE2 signaling and in the pursuit of novel therapeutics.
References
- 1. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes [frontiersin.org]
- 7. Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GPCR deorphanization assay in HEK-293 cells [bio-protocol.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 16. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 20. Development of second generation EP2 antagonists with high selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Schild equation - Wikipedia [en.wikipedia.org]
- 22. The Schild regression in the process of receptor classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biospective.com [biospective.com]
- 24. Protocols for assessing neurodegenerative phenotypes in Alzheimer’s mouse models - PMC [pmc.ncbi.nlm.nih.gov]
TG4-155: A Technical Guide for Researchers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of TG4-155, a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use in research, and visualizes associated signaling pathways and workflows.
Core Compound Properties
This compound is a small molecule, brain-penetrant EP2 antagonist that has demonstrated significant utility in preclinical research, particularly in the fields of neuroinflammation, oncology, and inflammatory disorders.[1][2][3] It acts as a competitive antagonist at the EP2 receptor, thereby blocking the downstream signaling cascade initiated by the binding of PGE2.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species/Cell Line | Reference |
| IC50 (cAMP formation) | 2.4 nM | KB EP2 cells | |
| Ki (Radioligand binding) | 9.9 nM | Human EP2 receptor | [5][6][7] |
| 15 nM | Human EP2 receptors | [4] | |
| Schild KB (Functional antagonism) | 2.4 nM | Human EP2 receptor | [2][4][7][8] |
| Selectivity (Schild KB, EP2 vs. other prostanoid receptors) | |||
| vs. EP4 | ~4730-fold (KB = 11.4 µM) | Human EP4 receptor | [2][9][10] |
| vs. DP1 | ~14-fold | Human DP1 receptor | [7][8] |
| vs. EP1, EP3, IP | >550-4750-fold | Human receptors | [7][8] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Route of Administration | Reference |
| Plasma Half-life (t1/2) | 0.6 hours | Intraperitoneal (i.p.) | [8][11] |
| Brain/Plasma Ratio | 0.3 | Intraperitoneal (i.p.) | [8][11] |
| Bioavailability (%F) | 61% | Intraperitoneal (i.p.) vs. Intravenous (i.v.) | [8] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively inhibiting the binding of PGE2 to the EP2 receptor, a G-protein coupled receptor (GPCR). The EP2 receptor is coupled to the Gs alpha subunit (Gαs). Upon activation by PGE2, Gαs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses, including inflammation and cell proliferation. By blocking the initial binding of PGE2, this compound prevents this entire signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
In Vitro cAMP Accumulation Assay
This protocol is designed to quantify the inhibitory effect of this compound on PGE2-induced cAMP production in cells expressing the EP2 receptor.
Materials:
-
Cells stably expressing the human EP2 receptor (e.g., HEK293 or C6 glioma cells)
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Phosphate-Buffered Saline (PBS)
-
Prostaglandin E2 (PGE2)
-
This compound
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar FRET-based assay)
-
384-well white opaque microplates
Procedure:
-
Cell Seeding: Seed EP2-expressing cells into a 384-well plate at a density of 2,000-5,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of PGE2.
-
Treatment: On the day of the assay, remove the culture medium and wash the cells once with PBS. Add the diluted this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Stimulation: Add PGE2 to the wells at a final concentration corresponding to its EC80 (the concentration that elicits 80% of the maximal response) and incubate for 30 minutes at room temperature.
-
cAMP Measurement: Following the manufacturer's instructions for the cAMP assay kit, add the detection reagents to the wells.
-
Data Acquisition: Read the plate on a compatible plate reader (e.g., for FRET-based assays).
-
Data Analysis: Calculate the percent inhibition of the PGE2-induced cAMP response for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
References
- 1. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 4. Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
TG4-155: A Selective EP2 Receptor Antagonist for the Modulation of Neuroinflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical underlying component of numerous neurodegenerative diseases and acute brain injuries. A key mediator in this process is Prostaglandin E2 (PGE2), which exerts its pro-inflammatory effects primarily through the E-prostanoid receptor 2 (EP2). The EP2 receptor, predominantly expressed on microglia and other glial cells within the central nervous system (CNS), represents a promising therapeutic target for mitigating inflammation-driven neuronal damage. This document provides a comprehensive technical overview of TG4-155, a potent, selective, and brain-penetrant small-molecule antagonist of the EP2 receptor. We detail its pharmacological properties, mechanism of action, preclinical efficacy in a relevant neuroinflammation model, and the specific experimental protocols used for its characterization.
Pharmacology of this compound
This compound was identified through high-throughput screening as a first-generation selective antagonist for the EP2 receptor.[1] Its pharmacological profile is characterized by high potency and significant selectivity over other prostanoid receptors, particularly EP4, which shares a similar downstream signaling pathway.
Quantitative Pharmacological Data
The binding affinity and functional antagonism of this compound have been quantified using various in vitro assays. The data clearly establish its potency and selectivity for the human EP2 receptor.
| Parameter | Value | Assay Type | Target | Notes |
| KB | 2.4 nM | Schild Analysis | Human EP2 | Functional antagonism constant.[1] |
| Ki | 9.9 nM | Radioligand Binding | Human EP2 | Inhibitor constant from competitive binding.[2] |
| KB (EP4) | 11.4 µM | Schild Analysis | Human EP4 | Demonstrates low potency at the EP4 receptor. |
| Selectivity | ~4,750-fold | KB (EP4) / KB (EP2) | EP2 vs. EP4 | High selectivity for EP2 over EP4.[1] |
In Vivo Preclinical Efficacy
The neuroprotective effects of this compound were evaluated in a pilocarpine-induced status epilepticus (SE) mouse model, a well-established paradigm for studying seizure-induced neuroinflammation and neuronal injury.[3] Administration of this compound after the onset of SE provided significant protection against neuronal death in the hippocampus.
| Hippocampal Subregion | Reduction in Neurodegeneration | Treatment Protocol | Animal Model |
| CA1 | 91% | 5 mg/kg, i.p. at 1 and 12h post-SE | C57BL/6 Mice |
| CA3 | 80% | 5 mg/kg, i.p. at 1 and 12h post-SE | C57BL/6 Mice |
| Hilus | 63% | 5 mg/kg, i.p. at 1 and 12h post-SE | C57BL/6 Mice |
Mechanism of Action
This compound exerts its anti-inflammatory effects by competitively blocking the PGE2-EP2 signaling cascade in glial cells, primarily microglia.
The PGE2/EP2 Signaling Pathway in Neuroinflammation
In the CNS, excessive neuronal activity or injury leads to the release of PGE2. Binding of PGE2 to the Gαs-coupled EP2 receptor on microglia initiates a signaling cascade that results in a pro-inflammatory cellular state.
-
Receptor Activation: PGE2 binds to the EP2 receptor.
-
G-Protein Coupling: The receptor activates the associated Gαs protein.
-
cAMP Production: Gαs stimulates adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP).
-
Epac Activation: Elevated intracellular cAMP primarily activates the Exchange protein directly activated by cAMP (Epac).[4][5]
-
Pro-inflammatory Gene Expression: The cAMP/Epac pathway leads to the upregulation and production of key inflammatory mediators, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[4]
-
Neurotoxicity: The sustained release of these mediators promotes chronic neuroinflammation, blood-brain barrier disruption, reactive gliosis, and ultimately, neuronal injury and death.
Competitive Antagonism by this compound
This compound functions as a competitive antagonist. It binds to the same site on the EP2 receptor as the endogenous ligand PGE2 but does not activate the receptor. By occupying the binding site, this compound prevents PGE2 from binding and initiating the downstream pro-inflammatory signaling cascade. Schild regression analysis confirms this competitive mechanism, demonstrated by parallel rightward shifts in the PGE2 dose-response curve in the presence of increasing concentrations of this compound, without a change in the maximal response.[1]
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of novel chemical entities. The following are representative protocols for key experiments used to characterize this compound.
Pilocarpine-Induced Status Epilepticus (SE) Mouse Model
This protocol reliably induces SE, leading to neuroinflammation and neuronal loss, providing a robust in vivo platform for testing neuroprotective agents.[6][7]
-
Animal Preparation: Use adult male C57BL/6 mice (8-10 weeks old). House animals with ad libitum access to food and water.
-
Pre-treatment: Administer scopolamine (B1681570) methyl nitrate (B79036) (1 mg/kg, i.p.) 30 minutes prior to pilocarpine (B147212) injection to limit peripheral cholinergic effects.
-
SE Induction: Administer pilocarpine hydrochloride (300-325 mg/kg, i.p.).
-
Seizure Monitoring: Continuously monitor mice for seizure activity. Seizures are scored according to a modified Racine scale (Stage 1: mouth/facial movements; Stage 2: head nodding; Stage 3: forelimb clonus; Stage 4: rearing with forelimb clonus; Stage 5: rearing and falling with generalized convulsions). SE is defined as continuous Stage 4-5 seizure activity.
-
Treatment Administration: At a defined time after SE onset (e.g., 1 or 2 hours), administer the test compound (e.g., this compound, 5 mg/kg, i.p.) or vehicle.
-
SE Termination: To improve survival, terminate SE 2 hours after onset by administering diazepam (10 mg/kg, i.p.).
-
Post-operative Care: Provide supportive care, including subcutaneous saline for hydration and soft, moistened food on the cage floor.
-
Tissue Collection: At the desired experimental endpoint (e.g., 24-72 hours post-SE), mice are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) for histological analysis.
Immunohistochemistry (IHC) for Gliosis
This protocol is used to visualize and quantify microgliosis (Iba1) and astrogliosis (GFAP) in brain sections from the SE model.[8][9]
-
Sectioning: Collect PFA-fixed brains and cryoprotect in 30% sucrose. Section the brains into 30-40 µm coronal sections using a cryostat or vibratome.
-
Antigen Retrieval (Optional): If necessary, perform antigen retrieval by incubating sections in sodium citrate (B86180) buffer (10 mM, pH 6.0) at 80-90°C for 10-20 minutes.
-
Permeabilization & Blocking: Wash sections 3x for 10 minutes in phosphate-buffered saline (PBS). Permeabilize and block non-specific binding by incubating sections for 1-2 hours at room temperature in a blocking buffer (e.g., PBS containing 0.3% Triton X-100 and 5% normal donkey or goat serum).
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Microglia: Rabbit anti-Iba1 (e.g., 1:1000 dilution)
-
Astrocytes: Mouse anti-GFAP (e.g., 1:1000 dilution)
-
-
Washing: Wash sections 3x for 10 minutes in PBS with 0.1% Triton X-100.
-
Secondary Antibody Incubation: Incubate sections for 2 hours at room temperature with species-appropriate fluorescently-labeled secondary antibodies (e.g., Donkey anti-Rabbit Alexa Fluor 488 and Donkey anti-Mouse Alexa Fluor 594) diluted 1:500 in blocking buffer.
-
Final Washes & Mounting: Wash sections 3x for 10 minutes in PBS. Mount sections onto glass slides and coverslip using an anti-fade mounting medium containing DAPI for nuclear counterstaining.
-
Imaging & Analysis: Acquire images using a confocal or fluorescence microscope. Quantify gliosis by measuring the intensity of the fluorescent signal or by cell counting in defined regions of interest (e.g., hippocampal CA1).
Hippocampal Cytokine Measurement by ELISA
This protocol quantifies the levels of pro-inflammatory cytokines in brain tissue.[10][11]
-
Tissue Homogenization: Dissect hippocampi from fresh, unfixed brains on ice. Homogenize the tissue in a lysis buffer (e.g., RIPA buffer) containing a cocktail of protease and phosphatase inhibitors.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Collect the supernatant and determine the total protein concentration using a standard protein assay (e.g., BCA assay).
-
ELISA Procedure: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines (e.g., TNF-α, IL-1β, IL-6) using commercially available kits according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. Calculate the cytokine concentrations based on a standard curve generated from recombinant cytokine standards. Normalize the cytokine levels to the total protein concentration of the sample (e.g., pg of cytokine per mg of total protein).
Schild Analysis for Competitive Antagonism
This functional assay determines the equilibrium dissociation constant (KB) and confirms the competitive nature of an antagonist.[1][12]
-
Cell Culture: Use a cell line stably overexpressing the human EP2 receptor (e.g., HEK293 or C6 glioma cells).
-
Assay Preparation: Seed cells in 96-well plates. The day of the assay, replace the culture medium with an assay buffer.
-
Antagonist Incubation: Add increasing, fixed concentrations of the antagonist (this compound) to the wells. Include a vehicle control (no antagonist). Incubate for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Agonist Dose-Response: To each antagonist concentration group, add a range of concentrations of the agonist (PGE2) to generate a full dose-response curve.
-
Response Measurement: After agonist incubation, measure the cellular response, which for EP2 is typically the accumulation of intracellular cAMP. This can be quantified using a suitable assay kit (e.g., TR-FRET based cAMP assay).
-
Data Analysis:
-
For each fixed antagonist concentration, plot the agonist dose-response curve and determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
Calculate the dose ratio (dr) for each antagonist concentration: dr = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist).
-
Create a Schild plot by graphing log(dr-1) on the y-axis versus the logarithm of the molar concentration of the antagonist ([B]) on the x-axis.
-
Perform a linear regression on the Schild plot. A slope not significantly different from 1.0 is indicative of competitive antagonism.
-
The KB can be determined from the x-intercept, where log(dr-1) = 0. The value of [B] at this intercept is the KB. Alternatively, the pA2 (the negative logarithm of the antagonist concentration that necessitates a two-fold increase in agonist concentration to produce the same response) can be derived from the intercept. For a competitive antagonist, pA2 = -log(KB).
-
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 9. Staining of GFAP and IBA1 in PDGFR-B/Td-tomato brain sections [protocols.io]
- 10. 2.12. Cytokine measurements [bio-protocol.org]
- 11. CD137L Inhibition Ameliorates Hippocampal Neuroinflammation and Behavioral Deficits in a Mouse Model of Sepsis-Associated Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Schild regression in the process of receptor classification - PubMed [pubmed.ncbi.nlm.nih.gov]
TG4-155: A Technical Guide to its Role in Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG4-155 has emerged as a significant small molecule inhibitor in the landscape of cancer research, primarily targeting the prostaglandin (B15479496) E2 (PGE2) signaling pathway. This pathway is increasingly recognized for its critical role in tumorigenesis, promoting cancer cell proliferation, invasion, and immune evasion. This compound acts as a potent and selective competitive antagonist of the E-type prostanoid receptor 2 (EP2), a key receptor through which PGE2 exerts its pro-tumorigenic effects. This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on cancer cell proliferation, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: EP2 Receptor Antagonism
This compound functions by specifically binding to the EP2 receptor and blocking the downstream signaling cascade initiated by its natural ligand, PGE2. This antagonistic action has been shown to curb the proliferative signals in cancer cells that are otherwise promoted by the activation of the EP2 receptor.
Quantitative Data on Receptor Binding and Selectivity
The efficacy and specificity of this compound as an EP2 receptor antagonist have been quantified through various binding and functional assays. The following table summarizes key quantitative data.[1][2][3]
| Parameter | Value | Description |
| Ki | 9.9 nM | The inhibition constant, representing the concentration of this compound required to occupy 50% of the EP2 receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. |
| Schild KB | 2.4 nM | The dissociation constant of the antagonist-receptor complex, determined by Schild regression analysis. It reflects the concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to elicit the same response. |
| Selectivity | 550-4750-fold | The selectivity of this compound for the EP2 receptor over other prostanoid receptors (EP1, EP3, EP4, and IP). This high selectivity minimizes off-target effects. |
| Selectivity vs DP1 | 14-fold | The selectivity of this compound for the EP2 receptor over the prostaglandin D2 receptor 1 (DP1). |
| hERG IC50 | 12 µM | The half-maximal inhibitory concentration for the hERG potassium channel, indicating a relatively low risk of cardiac side effects at therapeutic concentrations. |
| 5-HT2B IC50 | 2.6 µM | The half-maximal inhibitory concentration for the serotonin (B10506) 5-HT2B receptor, suggesting potential off-target effects at higher concentrations. |
Impact on Cancer Cell Proliferation
Activation of the EP2 receptor by PGE2 is known to promote the growth of various cancer cells. This compound, by blocking this interaction, has been demonstrated to inhibit cancer cell proliferation.
In Vitro Efficacy
In preclinical studies, this compound has shown to effectively suppress the proliferation of cancer cells in a concentration-dependent manner. For instance, in the human prostate cancer cell line PC3, PGE2-induced cell growth is significantly counteracted by treatment with this compound.[1] While specific IC50 values for this compound in a wide range of cancer cell lines are not extensively published, the available data strongly suggest its anti-proliferative potential. Inhibition of the EP2 receptor has been shown to reduce cancer cell proliferation and induce proteins that arrest the cell cycle.[4]
Preclinical In Vivo Data
While specific xenograft studies utilizing this compound in cancer models are not widely available in the public domain, research on the role of the EP2 receptor in vivo provides a strong rationale for its therapeutic potential. Studies using EP2 knockout mice have demonstrated reduced tumor growth, suggesting that systemic blockade of EP2 signaling can create a less favorable environment for tumor progression.[5] These findings are attributed to alterations in the tumor stroma, including the upregulation of anti-tumor chemokines and pathways related to interferon-gamma signaling.[5]
Pharmacokinetic studies in C57BL/6 mice have shown that this compound, when administered intraperitoneally, has a bioavailability of 61%, a plasma half-life of 0.6 hours, and a brain-to-plasma ratio of 0.3, indicating its ability to be distributed systemically and cross the blood-brain barrier.[1]
Signaling Pathways and Experimental Workflows
EP2 Receptor Signaling Pathway
The binding of PGE2 to the EP2 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately promotes cell proliferation. This compound acts as a competitive antagonist, preventing the initiation of this cascade.
Experimental Workflow for Assessing this compound Efficacy
A typical workflow to evaluate the anti-proliferative effects of this compound in cancer cells is outlined below.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects on cancer cell proliferation. Below are representative protocols for key experiments.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cancer cells (e.g., PC3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control. If studying inhibition of PGE2-induced proliferation, co-treat with a fixed concentration of PGE2 (e.g., 1 µM).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of this compound.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with this compound at various concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cancer cells with this compound for the desired duration.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis for EP2 Signaling Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation status of proteins in the EP2 signaling pathway following treatment with this compound.
-
Protein Extraction: Treat cells with this compound and/or PGE2, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-CREB, CREB, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate for cancers driven by the PGE2-EP2 signaling axis. Its high potency and selectivity for the EP2 receptor make it an ideal probe for dissecting the role of this pathway in cancer cell proliferation and for exploring its potential in targeted cancer therapy. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the anti-cancer properties of this compound and to identify biomarkers for patient stratification in future clinical applications. Further research is warranted to fully elucidate its efficacy in various cancer types and to translate these promising preclinical findings into clinical benefits.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Immunomart [immunomart.com]
- 4. Inhibition of EP2 receptor suppresses tumor growth and chemoresistance of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduced tumor growth in EP2 knockout mice is related to signaling pathways favoring an increased local anti-tumor immunity in the tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of TG4-155: A Selective EP2 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, characterization, and preclinical development of TG4-155, a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). This document details the scientific journey from high-throughput screening to initial in vivo proof-of-concept, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Introduction
Prostaglandin E2 (PGE2) is a key lipid signaling molecule involved in a wide array of physiological and pathological processes, including inflammation, pain, cancer, and neurodegeneration. It exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP2 receptor, in particular, has been identified as a critical mediator of pro-inflammatory and neurotoxic signaling pathways, making it an attractive therapeutic target. This compound emerged from a dedicated effort to identify small molecule antagonists of the EP2 receptor with the potential for therapeutic intervention in inflammation-related disorders.
Discovery of this compound
This compound was identified through a robust ultra-high-throughput screening (uHTS) campaign designed to find inhibitors of the human EP2 receptor.[1] A large chemical library was screened, leading to the discovery of a novel 3-aryl-acrylamide scaffold with promising activity.
High-Throughput Screening (HTS)
The primary screen utilized a cell-based time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure cyclic AMP (cAMP) levels, a downstream second messenger of EP2 receptor activation.
Caption: High-throughput screening workflow for the discovery of this compound.
Mechanism of Action and In Vitro Pharmacology
Subsequent pharmacological studies confirmed that this compound is a competitive antagonist of the EP2 receptor.
Signaling Pathway
This compound competitively binds to the EP2 receptor, blocking the binding of its endogenous ligand, PGE2. This prevents the Gs alpha subunit of the associated G-protein from activating adenylyl cyclase, thereby inhibiting the production of cAMP.
Caption: Mechanism of this compound action on the EP2 receptor signaling pathway.
Quantitative In Vitro Data
The potency, selectivity, and competitive nature of this compound were quantified through various in vitro assays.
| Parameter | Species | Assay Type | Value | Reference |
| KB | Human | Schild Regression (cAMP) | 2.4 nM | [2] |
| Ki | Human | Radioligand Binding | 15 nM | [2] |
| Selectivity vs. EP4 (KB) | Human | Schild Regression (cAMP) | 4,730-fold | [2] |
| Selectivity vs. DP1 (KB) | Human | Schild Regression (cAMP) | 7-fold | [3][4] |
| Selectivity vs. other prostanoid receptors (EP1, EP3, IP, FP, TP) | Human | Functional Assays | >500-fold | [3][4] |
Preclinical Development and In Vivo Efficacy
The promising in vitro profile of this compound prompted its evaluation in a preclinical model of neuroinflammation.
Pharmacokinetics
Pharmacokinetic studies in mice revealed that this compound is brain-penetrant, a crucial characteristic for a centrally acting therapeutic.[3]
| Parameter | Species | Route | Value |
| Bioavailability | Mouse | i.p. vs. i.v. | 61% |
| Plasma Half-life (t1/2) | Mouse | i.p. | 0.6 h |
| Brain/Plasma Ratio | Mouse | i.p. | 0.3 |
In Vivo Efficacy in a Seizure Model
This compound was tested in a pilocarpine-induced status epilepticus (SE) mouse model, a well-established model of seizure-induced neuronal injury and inflammation.[3][4] Administration of this compound after the termination of SE significantly reduced neuronal injury in the hippocampus.[3][4][5]
Caption: Workflow for the in vivo evaluation of this compound.
Lead Optimization and Second-Generation Compounds
While this compound demonstrated proof-of-concept, its short plasma half-life presented a potential limitation for clinical development.[1] This led to lead optimization efforts and the development of second-generation EP2 antagonists with improved pharmacokinetic properties. One such analog, TG11-77, exhibits a longer plasma half-life and has undergone further preclinical development, including the completion of in vitro studies required for an Investigational New Drug (IND) application.[6][7]
Experimental Protocols
Cell-based TR-FRET cAMP Formation Assay
-
Cell Line: C6 glioma cells stably overexpressing the human EP2 receptor (C6G-hEP2).
-
Principle: This competitive immunoassay measures the accumulation of intracellular cAMP. A FRET signal is generated by the interaction of an anti-cAMP antibody coupled to a FRET donor (Cryptate) and cAMP linked to a FRET acceptor (d2). Endogenously produced cAMP competes with the labeled cAMP for antibody binding, leading to a decrease in the FRET signal.[8][9]
-
Protocol:
-
Plate C6G-hEP2 cells in a 384-well plate.
-
Pre-incubate cells with varying concentrations of this compound or vehicle.
-
Stimulate the cells with the EP2 agonist PGE2 at its EC80 concentration.
-
Lyse the cells and add the TR-FRET reagents (anti-cAMP-Cryptate and cAMP-d2).
-
Incubate to allow for binding equilibrium.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Data are expressed as the ratio of the acceptor to donor fluorescence.
-
Schild Regression Analysis
-
Principle: This analysis is used to determine the mode of antagonism (competitive, non-competitive, etc.) and to calculate the equilibrium dissociation constant (KB) for a competitive antagonist.[2]
-
Protocol:
-
Perform concentration-response curves for the agonist (PGE2) in the absence and presence of multiple fixed concentrations of the antagonist (this compound).
-
Calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist.
-
Plot log(DR-1) versus the logarithm of the molar concentration of the antagonist.
-
For a competitive antagonist, the plot should be linear with a slope of 1. The x-intercept provides the log KB.
-
Radioligand Binding Assay
-
Principle: This assay directly measures the binding of a radiolabeled ligand to its receptor. Competitive binding assays are used to determine the affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand.
-
Protocol:
-
Prepare cell membranes from cells overexpressing the human EP2 receptor.
-
Incubate the membranes with a fixed concentration of a radiolabeled EP2 agonist (e.g., [3H]-PGE2) and varying concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
The IC50 is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
Pilocarpine-Induced Status Epilepticus (SE) in Mice
-
Animals: Adult male C57BL/6 mice.
-
Protocol:
-
Administer scopolamine (B1681570) methyl nitrate (B79036) to reduce peripheral cholinergic effects.
-
Inject pilocarpine hydrochloride to induce SE. Seizure activity is monitored and scored.
-
After 1 hour of continuous seizure activity, terminate SE with an injection of pentobarbital.
-
Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle at 1 hour and 12 hours after SE termination.
-
At a predetermined time point (e.g., 24 hours post-SE), perfuse the animals and collect brain tissue.
-
Process the brain tissue for histological analysis (e.g., Fluoro-Jade B staining) to quantify neuronal injury in specific hippocampal subfields.
-
Conclusion
This compound is a pioneering selective EP2 receptor antagonist that has been instrumental in validating the EP2 receptor as a therapeutic target for inflammation-related disorders, particularly in the context of neuroinflammation. While its own development trajectory may have been superseded by second-generation compounds with improved pharmacokinetic profiles, the discovery and characterization of this compound laid a critical foundation for the ongoing development of this promising class of therapeutic agents. The data and methodologies presented in this guide provide a comprehensive resource for researchers in the field.
References
- 1. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Small molecule antagonist reveals seizure-induced mediation of neuronal injury by prostaglandin E2 receptor subtype EP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical development of an EP2 antagonist for post-seizure cognitive deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical development of an EP2 antagonist for post-seizure cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Brain Penetrance of TG4-155: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TG4-155 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). Its ability to cross the blood-brain barrier (BBB) makes it a compound of significant interest for investigating the role of EP2 signaling in central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the brain penetrance of this compound, including available quantitative data, detailed experimental methodologies for assessing BBB penetration, and an exploration of the core signaling pathway it modulates.
Quantitative Data on Brain Penetrance
The brain penetrance of a compound is a critical parameter in the development of CNS-targeted therapeutics. It is often quantified by the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu). For this compound, in vivo pharmacokinetic studies in mice have been conducted to determine its ability to enter the brain.
A key study by Jiang et al. (2012) provides the primary quantitative data for this compound's brain penetrance.[1] The compound was administered to C57BL/6 mice, and its concentrations in both brain and plasma were measured.[1] This study also characterized other important pharmacokinetic parameters, such as plasma half-life and bioavailability.[1]
Further research has led to the development of analogs of this compound with improved pharmacokinetic profiles, including enhanced brain permeability. One such analog, TG6-10-1, demonstrates significantly higher brain concentrations compared to the parent compound, highlighting the potential for chemical modifications to optimize CNS delivery.
The following tables summarize the available quantitative data for this compound and its analog, TG6-10-1.
Table 1: Pharmacokinetic and Brain Penetrance Data for this compound in Mice
| Parameter | Value | Species | Administration Route | Citation |
| Brain/Plasma Ratio | 0.3 | C57BL/6 Mice | Intraperitoneal (i.p.) | [1] |
| Plasma Half-life (t½) | 0.6 hours | C57BL/6 Mice | Intraperitoneal (i.p.) | [1] |
| Bioavailability | 61% | C57BL/6 Mice | Intraperitoneal (i.p.) vs. Intravenous (i.v.) | [1] |
Table 2: Pharmacokinetic and Brain Penetrance Data for TG6-10-1 (Analog of this compound) in Mice
| Parameter | Value | Species | Administration Route | Citation |
| Brain/Plasma Ratio | 1.6 - 1.7 | Mice | Intraperitoneal (i.p.) | |
| Plasma Half-life (t½) | ~1.6 - 1.7 hours | Mice | Intraperitoneal (i.p.) |
Experimental Protocols
The determination of a compound's brain penetrance involves precise and well-controlled experimental procedures. While the specific supplementary information detailing the protocol used by Jiang et al. (2012) was not accessible, this section outlines a representative and detailed methodology for determining the brain-to-plasma ratio of a small molecule like this compound in mice, based on established practices in the field.
In Vivo Brain-to-Plasma Ratio Determination in Mice
This protocol describes the steps for administering the test compound to mice, collecting brain and plasma samples, and analyzing the compound concentrations to calculate the brain-to-plasma ratio.
Workflow for Brain-to-Plasma Ratio Determination
Materials:
-
This compound
-
Vehicle for solubilization (e.g., DMSO, PEG400, saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Syringes and needles for administration
-
Anesthetics (e.g., isoflurane)
-
Tools for dissection and tissue collection
-
Tubes for blood and tissue collection (e.g., EDTA-coated tubes for blood)
-
Centrifuge
-
Homogenizer
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Compound Formulation: Prepare a solution of this compound in a suitable vehicle at the desired concentration for injection.
-
Animal Dosing: Administer the formulated this compound to mice via the desired route (e.g., intraperitoneal injection). The dose should be based on previous efficacy or toxicity studies.
-
Sample Collection: At a predetermined time point post-administration (typically at the time of maximum plasma concentration, Tmax, if known), anesthetize the mice.
-
Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Brain Collection: Perfuse the mice with saline to remove blood from the brain tissue. Excise the brain and weigh it.
-
Brain Homogenization: Homogenize the brain tissue in a suitable buffer.
-
Sample Analysis: Determine the concentration of this compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Calculation: Calculate the brain-to-plasma ratio by dividing the concentration of this compound in the brain (ng/g) by its concentration in the plasma (ng/mL).
Core Signaling Pathway
This compound exerts its effects by antagonizing the EP2 receptor. The EP2 receptor is a G-protein coupled receptor (GPCR) that is activated by its endogenous ligand, prostaglandin E2 (PGE2). The canonical signaling pathway initiated by EP2 receptor activation is central to its physiological and pathological roles.
EP2 Receptor Signaling Pathway
The binding of PGE2 to the EP2 receptor triggers a conformational change, leading to the activation of the associated Gs alpha subunit (Gαs) of the heterotrimeric G protein. Activated Gαs, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which modulates the expression of genes involved in inflammation, neuronal excitability, and other cellular processes.
This compound, as a competitive antagonist, binds to the EP2 receptor and prevents the binding of PGE2, thereby inhibiting the initiation of this signaling cascade.
Conclusion
This compound is a valuable research tool for elucidating the role of the EP2 receptor in the CNS due to its confirmed ability to penetrate the blood-brain barrier. The quantitative data, while indicating moderate brain penetrance, has been sufficient to demonstrate pharmacological effects in preclinical models of neurological disorders. The development of analogs with improved brain-to-plasma ratios, such as TG6-10-1, underscores the potential for optimizing this chemical scaffold for CNS applications. The detailed experimental protocols and understanding of the core signaling pathway provided in this guide serve as a foundational resource for researchers and drug developers working with this compound and other EP2 receptor antagonists.
References
TG4-155: A Deep Dive into its Selectivity for the EP2 Prostaglandin Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective antagonism of the EP2 receptor by TG4-155, a potent pharmacological tool and potential therapeutic agent. We will explore the quantitative data defining its selectivity over the closely related EP4 receptor, detail the experimental methodologies used for its characterization, and visualize the relevant biological and experimental frameworks.
Quantitative Selectivity Profile of this compound
The selectivity of this compound for the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP2 over EP4 is well-documented. This selectivity is crucial for dissecting the specific roles of EP2 in various physiological and pathological processes. The following tables summarize the key quantitative metrics from binding affinity and functional antagonism studies.
Table 1: Binding Affinity of this compound for EP2 and EP4 Receptors
| Parameter | Receptor | Value (nM) | Species | Assay Type |
| Ki | EP2 | 9.9[1][2] | Not Specified | Radioligand Binding Assay |
| Ki | EP2 | 15[3] | Human | Radioligand Binding Assay |
Ki (Inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Antagonism of this compound at EP2 and EP4 Receptors
| Parameter | Receptor | Value | Species | Assay Type |
| KB | EP2 | 2.4 nM[1][2][3] | Human | Schild Regression Analysis |
| KB | EP4 | 11.4 µM[4] | Not Specified | Not Specified |
| Selectivity Index (KB EP4 / KB EP2) | - | ~4750-fold[1][2][3] | - | - |
KB (Equilibrium dissociation constant for an antagonist) is the concentration of antagonist that requires a doubling of the agonist concentration to produce the same response. A lower KB value indicates a more potent antagonist.
Experimental Protocols
The determination of this compound's selectivity relies on robust in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for EP2 and EP4 receptors.
Materials:
-
Cell membranes prepared from cell lines overexpressing human EP2 or EP4 receptors.
-
Radioligand (e.g., [3H]-PGE2).
-
This compound at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of [3H]-PGE2 and varying concentrations of this compound.
-
Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (cAMP Accumulation)
This assay measures the ability of an antagonist to block the functional response of a receptor to an agonist, in this case, the production of cyclic AMP (cAMP).
Objective: To determine the functional potency (KB) of this compound as an antagonist at EP2 and EP4 receptors.
Materials:
-
Cell lines stably expressing human EP2 or EP4 receptors (e.g., HEK293 or CHO cells).
-
PGE2 (agonist).
-
This compound at various concentrations.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
Protocol:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: Add a range of concentrations of the agonist (PGE2) to the wells and incubate for a specific time to stimulate cAMP production.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in each well using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Generate dose-response curves for PGE2 in the absence and presence of different concentrations of this compound. Perform a Schild regression analysis by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot provides the pA2 value, from which the KB can be calculated. A slope of 1 is indicative of competitive antagonism.[5][6]
Visualizations
Signaling Pathways
Both EP2 and EP4 receptors are coupled to the Gs alpha subunit of heterotrimeric G proteins. Upon agonist binding, they activate adenylyl cyclase, leading to an increase in intracellular cAMP levels.[7][8][9][10]
Caption: EP2 and EP4 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Selectivity Determination
The following diagram illustrates the general workflow for determining the selectivity of a compound like this compound.
Caption: Experimental workflow for determining the selectivity of this compound for EP2 over EP4.
References
- 1. This compound | EP2 Receptor Antagonist | AmBeed.com [ambeed.com]
- 2. This compound | EP2 Receptor Antagonist | MCE [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.cn [glpbio.cn]
- 5. Schild equation - Wikipedia [en.wikipedia.org]
- 6. The Schild regression in the process of receptor classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual Blockade of EP2 and EP4 Signaling is Required for Optimal Immune Activation and Antitumor Activity Against Prostaglandin-Expressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors | The EMBO Journal [link.springer.com]
TG4-155: A Technical Guide to its Ki, Kb, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity (Ki and Kb values) and mechanism of action of TG4-155, a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathway.
Quantitative Binding Data
This compound has been characterized as a high-affinity antagonist for the human EP2 receptor. Its binding affinity is described by the inhibition constant (Ki) and the antagonist dissociation constant (Kb).
| Parameter | Value | Receptor | Species | Assay Type | Reference |
| Ki | 9.9 nM | EP2 | Human | Radioligand Binding Assay | [1][2] |
| 15 nM | EP2 | Human | Radioligand Binding Assay | [3] | |
| Kb | 2.4 nM | EP2 | Human | Schild Regression Analysis | [1][3][4][5] |
Selectivity Profile
This compound exhibits significant selectivity for the EP2 receptor over other prostanoid receptors and other unrelated receptors.
| Receptor | Kb / IC50 | Selectivity vs. EP2 (fold) | Reference |
| EP4 | 11.4 µM | >1000 | [4][5] |
| DP1 | 34.5 nM | ~14 | |
| EP1, EP3, IP | - | 550 - 4750 | [1] |
| 5-HT2B | 2.6 µM (IC50) | - | [1] |
| hERG | 12 µM (IC50) | - | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the EP2 receptor. The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand PGE2, couples to the Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). By competitively binding to the EP2 receptor, this compound blocks the binding of PGE2 and subsequent downstream signaling.
Experimental Protocols
The following are generalized protocols for the key assays used to determine the Ki and Kb values of this compound. Specific details may vary between laboratories and reagent suppliers.
Radioligand Binding Assay (for Ki determination)
This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes prepared from cells expressing the human EP2 receptor.
-
Radioligand (e.g., [3H]-PGE2).
-
This compound stock solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash Buffer (ice-cold).
-
96-well filter plates (e.g., GF/C filters pre-soaked in polyethylenimine).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. EP2 receptor mediated cAMP release is augmented by PGF2α activation of the FP receptor via the calcium-calmodulin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TG4-155 in Preclinical Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG4-155 is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2][3] The EP2 receptor is a G protein-coupled receptor involved in various physiological and pathological processes, including inflammation, neuroprotection, and carcinogenesis.[1] Elevated PGE2 levels are associated with the progression of various cancers, promoting tumor growth, invasion, and angiogenesis. This compound, by blocking the EP2 signaling pathway, presents a promising therapeutic strategy for cancer treatment. These application notes provide a detailed overview of the experimental use of this compound in preclinical mouse models of cancer.
Compound Details
| Property | Value | Reference |
| Full Name | (2E)-N-[2-(2-Methyl-1H-indol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)-2-propenamide | [2] |
| CAS Number | 1164462-05-8 | [2] |
| Molecular Formula | C23H26N2O4 | [2] |
| Molecular Weight | 394.47 g/mol | [2] |
| Purity | >98% | [2] |
| Solubility | DMSO (up to 35 mg/mL), Ethanol (up to 10 mg/mL) | [2] |
| In Vitro Potency (KB) | 2.4 nM for human EP2 receptor | [3] |
| Selectivity | >500-fold selectivity for EP2 over other prostanoid receptors (except DP1, 14-fold) | [3] |
Mechanism of Action and Signaling Pathway
This compound is a competitive antagonist of the EP2 receptor.[4] The binding of the natural ligand, Prostaglandin E2 (PGE2), to the EP2 receptor, which is coupled to a Gs protein, initiates a signaling cascade. This cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including transcription factors like CREB (cAMP response element-binding protein). The activation of this pathway can promote cell proliferation, survival, and inflammation. This compound competitively blocks the binding of PGE2 to the EP2 receptor, thereby inhibiting this downstream signaling.
Caption: EP2 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols for In Vivo Mouse Studies
The following protocols are generalized for a subcutaneous xenograft mouse model. Note: These protocols should be optimized for specific cancer cell lines and mouse strains.
Preparation of this compound Formulation
-
Stock Solution: Dissolve this compound powder in 100% DMSO to create a stock solution of 35 mg/mL.[2] Store the stock solution at -20°C for up to 3 months.[2]
-
Working Solution: For intraperitoneal (i.p.) injection, the DMSO stock solution should be diluted to the final desired concentration using a suitable vehicle, such as a mixture of Cremophor EL and saline (e.g., 1:1:8 ratio of DMSO:Cremophor EL:Saline). The final DMSO concentration in the working solution should be kept low (e.g., <10%) to avoid toxicity. Prepare the working solution fresh for each day of dosing.
Subcutaneous Xenograft Mouse Model Protocol
-
Cell Culture: Culture a human cancer cell line known to express the EP2 receptor (e.g., PC3 for prostate cancer) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
-
Tumor Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight of the mice as an indicator of general health.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Group: Administer this compound via i.p. injection at a dose of 5-10 mg/kg, once or twice daily. A pilot study is recommended to determine the optimal dose and frequency for the specific cancer model. A previously reported in vivo study in mice used a dose of 5 mg/kg.[3]
-
Control Group: Administer the vehicle solution at the same volume and frequency as the treatment group.
-
-
Endpoint and Data Collection:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a humane endpoint.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Collect tumor tissue for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67, or Western blot for signaling pathway components).
-
Collect blood samples for pharmacokinetic analysis if required.
-
Experimental Workflow Diagram
Caption: Workflow for a this compound preclinical mouse xenograft study.
Quantitative Data Presentation
The following tables present hypothetical data based on the expected outcomes of the described experimental protocol.
Table 1: In Vivo Antitumor Efficacy of this compound in a PC3 Xenograft Model
| Treatment Group | Number of Mice (n) | Mean Initial Tumor Volume (mm³) ± SD | Mean Final Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SD |
| Vehicle Control | 10 | 125 ± 15 | 1550 ± 250 | - | 1.6 ± 0.3 |
| This compound (5 mg/kg, b.i.d.) | 10 | 128 ± 18 | 850 ± 180 | 45.2 | 0.9 ± 0.2 |
| This compound (10 mg/kg, b.i.d.) | 10 | 122 ± 16 | 620 ± 150 | 60.0 | 0.6 ± 0.15 |
Table 2: Pharmacokinetic Properties of this compound in C57BL/6 Mice
| Parameter | Value (at 3 mg/kg, i.p.) | Reference |
| Bioavailability | 61% | [3] |
| Plasma Half-life (t1/2) | 0.6 hours | [3] |
| Brain/Plasma Ratio | 0.3 | [3] |
Note: The short plasma half-life may necessitate twice-daily (b.i.d.) dosing to maintain therapeutic concentrations.
Conclusion
This compound is a valuable research tool for investigating the role of the EP2 receptor in cancer biology and for the preclinical development of novel anticancer therapies. The provided protocols and data serve as a guide for designing and executing in vivo studies in mice. Researchers should carefully consider the specific characteristics of their chosen cancer model and optimize the experimental conditions accordingly.
References
Application Notes and Protocols for TG4-155 In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG4-155 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). The EP2 receptor, a G protein-coupled receptor (GPCR), is implicated in a variety of physiological and pathological processes, including inflammation, cancer, and neurodegeneration. This document provides detailed protocols for in vitro cell culture assays to characterize the pharmacological activity of this compound, specifically its binding affinity and functional antagonism at the human EP2 receptor.
Mechanism of Action
Prostaglandin E2 exerts its effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4. The EP2 receptor is coupled to a stimulatory G protein (Gs), which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This compound acts as a competitive antagonist at the EP2 receptor, blocking the binding of PGE2 and thereby inhibiting the subsequent downstream signaling cascade that leads to cAMP production.
Data Presentation
The following table summarizes the quantitative data for this compound's activity at the EP2 receptor.
| Parameter | Value | Assay Type | Cell Line | Reference |
| IC50 | 2.4 nM | cAMP Formation Assay | KB EP2 cells | [1] |
| Ki | 9.9 nM | Not Specified | Not Specified | [2][3] |
| Ki | 15 nM | Radioligand Binding Assay | Human EP2 receptors | [4] |
| Schild KB | 2.4 nM | Competitive Antagonism Assay | Not Specified | [4] |
| Schild KB | 2.6 nM | cAMP Elevation Assay | BV2-hEP2 cells | [1] |
| Selectivity | >4730-fold over EP4 | Binding Assays | Not Specified | [4][5] |
Signaling Pathway Diagram
Caption: EP2 receptor signaling pathway and inhibition by this compound.
Experimental Protocols
Radioligand Competitive Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the human EP2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cells: HEK293 cells stably expressing the human EP2 receptor.
-
Radioligand: [3H]-PGE2.
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled PGE2.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hEP2 cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to a final volume of 250 µL:
-
50 µL of various concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
50 µL of [3H]-PGE2 at a concentration near its Kd.
-
150 µL of the cell membrane preparation (typically 20-50 µg of protein).
-
-
For total binding, replace the test compound with assay buffer.
-
For non-specific binding, add a high concentration of unlabeled PGE2 (e.g., 10 µM).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (cAMP Accumulation)
This protocol measures the ability of this compound to inhibit PGE2-stimulated cAMP production in cells expressing the human EP2 receptor. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is described here.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human EP2 receptor.
-
Agonist: Prostaglandin E2 (PGE2).
-
Antagonist: this compound.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., F-12K for CHO-K1).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX).
-
cAMP Assay Kit: HTRF-based cAMP assay kit.
-
384-well white assay plates.
Procedure:
-
Cell Preparation:
-
Culture cells to approximately 80-90% confluency.
-
Harvest the cells and resuspend them in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Determine the cell density and adjust to the desired concentration (e.g., 2,000-5,000 cells per well).
-
-
Antagonist Treatment:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM) to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Add 5 µL of PGE2 at a concentration that elicits a submaximal response (EC80) to the wells.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Add the HTRF lysis and detection reagents according to the manufacturer's protocol (typically 5 µL of each reagent).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The signal is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the PGE2-induced cAMP production.
-
To determine the mode of antagonism (competitive vs. non-competitive), perform a Schild analysis by generating agonist dose-response curves in the presence of increasing concentrations of the antagonist.
Experimental Workflow Diagrams
Caption: Workflow for the radioligand competitive binding assay.
Caption: Workflow for the functional cAMP HTRF assay.
References
- 1. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 3. Discovery of Fluorescence Polarization Probe for the ELISA-Based Antagonist Screening of α1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Ligands in Fluorescence Polarization Assays - Celtarys [celtarys.com]
- 5. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
Preparing a TG4-155 Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of TG4-155 in dimethyl sulfoxide (B87167) (DMSO). This compound is a potent and selective antagonist of the prostaglandin (B15479496) E2 receptor subtype 2 (EP2), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and neurodegeneration.[1][2][3] Accurate preparation of a stock solution is the first critical step for reliable and reproducible experimental results.
This compound Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₆N₂O₄ | [1][4] |
| Molecular Weight | ~394.5 g/mol | [1][4][5] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1][4] |
| Solubility in DMSO | 30 mg/mL to 79 mg/mL | [1][4][6] |
Note on Solubility: The reported solubility of this compound in DMSO varies across different suppliers.[1][4][6] It is recommended to use fresh, high-purity DMSO to achieve optimal dissolution, as DMSO can absorb moisture, which may reduce the solubility of the compound.[6] For practical purposes, preparing a stock solution at a concentration of 10 mM or 20 mM is common and ensures complete dissolution.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Determine the required mass of this compound:
-
Use the following formula to calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)
-
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 394.5 g/mol * 0.001 L = 3.945 mg
-
-
Weighing this compound:
-
Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance. It is advisable to weigh the powder in a microcentrifuge tube or a small vial to minimize transfer loss.
-
-
Dissolving in DMSO:
-
Add the appropriate volume of high-purity DMSO to the tube or vial containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Cap the tube or vial securely.
-
-
Mixing:
-
Vortex the solution thoroughly for 1-2 minutes to facilitate the dissolution of the this compound powder.
-
Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[7]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL or 20 µL) in microcentrifuge tubes.[7]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[6][7] The powder form of this compound is stable for at least 4 years when stored at -20°C.[1]
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
Signaling Pathway of this compound Action
This compound acts as an antagonist to the EP2 receptor, which is a G protein-coupled receptor (GPCR). The binding of the natural ligand, prostaglandin E2 (PGE2), to the EP2 receptor typically initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, influencing cellular processes such as gene expression, proliferation, and inflammation. This compound blocks this pathway by preventing PGE2 from binding to the EP2 receptor.
The diagram below provides a simplified representation of the EP2 signaling pathway and the point of intervention by this compound.
Caption: Simplified EP2 signaling pathway and this compound's mechanism of action.
References
- 1. caymanchem.com [caymanchem.com]
- 2. TG 4-155 - Focus Biomolecules [mayflowerbio.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | CAS 1164462-05-8 | Cayman Chemical | Biomol.com [biomol.com]
- 5. GPCRdb [gpcrdb.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: TG4-155 Administration in the Pilocarpine Seizure Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporal lobe epilepsy (TLE) is a prevalent form of focal epilepsy often refractory to current medical treatments. The pilocarpine-induced seizure model in rodents is a widely utilized preclinical tool that recapitulates many key features of human TLE, including an initial status epilepticus (SE), a latent period, and the subsequent development of spontaneous recurrent seizures. This model is instrumental in investigating the pathophysiology of epilepsy and for the discovery and validation of novel anti-epileptic and neuroprotective therapies.
Recent research has highlighted the role of neuroinflammation in the pathogenesis of epilepsy. Following seizures, the enzyme cyclooxygenase-2 (COX-2) is upregulated in the brain, leading to increased production of prostaglandin (B15479496) E2 (PGE2). PGE2, by activating its EP2 receptor subtype, particularly on microglia, is implicated in promoting a pro-inflammatory cascade, blood-brain barrier dysfunction, and subsequent neuronal injury.
TG4-155 is a potent and selective antagonist of the prostaglandin EP2 receptor. It is a brain-penetrant small molecule that offers a promising therapeutic strategy to mitigate seizure-induced neuroinflammation and neuronal damage. These application notes provide detailed protocols for the administration of this compound in the pilocarpine-induced seizure model and summarize the expected outcomes based on preclinical findings.
Data Presentation
While direct head-to-head quantitative data for this compound in the pilocarpine (B147212) model is not extensively published in a comparative tabular format, the following tables represent the expected outcomes based on the known effects of EP2 receptor antagonism in this model. The data presented are illustrative and should be confirmed in dedicated studies.
Table 1: Expected Effect of this compound on Seizure Parameters in the Pilocarpine Model
| Parameter | Vehicle Control Group | This compound (5 mg/kg) Treated Group | Expected Outcome |
| Latency to First Seizure (minutes) | ~10 - 30 | No significant change expected | This compound is not reported to have direct anti-convulsant effects on seizure induction. |
| Maximum Seizure Severity (Racine Scale) | 4 - 5 | 4 - 5 | This compound is not expected to acutely suppress the maximum seizure severity during pilocarpine-induced SE. |
| Duration of Status Epilepticus (hours) | 1 - 2 (Experimentally controlled) | 1 - 2 (Experimentally controlled) | The duration of SE is typically controlled by the administration of a rescue anticonvulsant. |
| Mortality Rate (%) | 30% - 50% | Reduced | EP2 receptor antagonists have been shown to reduce delayed mortality following SE.[1] |
Table 2: Expected Neuroprotective Effects of this compound in the Hippocampus Following Pilocarpine-Induced Seizures
| Hippocampal Region | Neuronal Cell Count (Vehicle Control) | Neuronal Cell Count (this compound Treated) | Expected Outcome |
| CA1 | Significant Neuronal Loss | Significant Preservation of Neurons | This compound is expected to mitigate excitotoxic neuronal death. |
| CA3 | Significant Neuronal Loss | Significant Preservation of Neurons | Similar neuroprotective effects are anticipated in the CA3 region. |
| Hilus | Pronounced Neuronal Loss | Significant Preservation of Neurons | Neuroprotection is expected to extend to the vulnerable hilar neurons. |
Experimental Protocols
Pilocarpine-Induced Status Epilepticus in Mice
This protocol is designed to induce status epilepticus (SE) in mice, which is a critical component of the pilocarpine model of temporal lobe epilepsy.
Materials:
-
Pilocarpine hydrochloride (Sigma-Aldrich)
-
Scopolamine (B1681570) methyl nitrate (B79036) (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Diazepam or other suitable anticonvulsant for terminating SE
-
Male C57BL/6 mice (8-10 weeks old)
-
Sterile syringes and needles (27-gauge)
-
Heating pad
-
Observation cages
Procedure:
-
Animal Preparation: Acclimatize mice to the housing facility for at least one week before the experiment. On the day of the experiment, weigh each mouse to ensure accurate dosing.
-
Scopolamine Administration: To minimize the peripheral cholinergic effects of pilocarpine, administer scopolamine methyl nitrate (1 mg/kg) via intraperitoneal (i.p.) injection.[2]
-
Latency Period: Allow a 30-minute interval after scopolamine injection before administering pilocarpine.[2]
-
Pilocarpine Administration: Administer pilocarpine hydrochloride (300 mg/kg, i.p.) to induce seizures.[2][3]
-
Seizure Monitoring and Scoring: Immediately after pilocarpine injection, place the mouse in an observation cage and continuously monitor for behavioral seizures. Score the seizure severity every 5-10 minutes using a modified Racine scale (see Table 3).[1][4]
-
Induction of Status Epilepticus (SE): SE is characterized by continuous seizure activity (Racine stage 4-5) or a series of seizures without recovery to normal behavior. SE typically develops within 30-60 minutes of pilocarpine administration.
-
Termination of SE: After a predetermined duration of SE (e.g., 1-2 hours), administer an anticonvulsant such as diazepam (10 mg/kg, i.p.) to terminate the seizures.[5]
-
Post-SE Care: Place the animals on a heating pad to maintain body temperature and provide supportive care, including access to moistened food and water, until they have fully recovered.
Table 3: Modified Racine Scale for Seizure Scoring in Mice
| Stage | Behavioral Manifestations |
| 1 | Immobility, mouth and facial movements |
| 2 | Head nodding, chewing |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling, loss of postural control |
This compound Administration Protocol
This protocol describes the preparation and administration of this compound for evaluating its neuroprotective effects in the pilocarpine seizure model.
Materials:
-
This compound
-
Vehicle (e.g., DMSO and corn oil)
-
Sterile syringes and needles (27-gauge)
Procedure:
-
Preparation of this compound Solution: Due to its hydrophobic nature, this compound should be dissolved in a suitable vehicle. For a 5 mg/kg dose, a stock solution can be prepared in DMSO and then further diluted in corn oil to the final injection volume. For example, a clear stock solution of 80 mg/ml in DMSO can be prepared, and then 50 μL of this stock can be added to 950 μL of corn oil and mixed thoroughly for a 1 mL working solution. It is recommended to use the mixed solution immediately.
-
This compound Administration:
-
Control Group: The vehicle control group should receive an equivalent volume of the vehicle (e.g., DMSO/corn oil mixture) at the same time points as the this compound treated group.
-
Post-Treatment Monitoring: Continue to monitor the animals for overall health, body weight, and any adverse effects.
Histological Analysis of Neuroprotection
This protocol outlines the steps for assessing the neuroprotective effects of this compound through histological analysis of brain tissue.
Materials:
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Sucrose (B13894) solutions (20% and 30% in PBS)
-
Cryostat or vibrating microtome
-
Microscope slides
-
Staining reagents (e.g., Cresyl violet for Nissl staining, or specific antibodies for immunohistochemistry)
-
Microscope with imaging capabilities
Procedure:
-
Tissue Collection: At a predetermined time point after SE (e.g., 24-72 hours), deeply anesthetize the mice and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Tissue Processing: Carefully dissect the brain and post-fix it in 4% PFA overnight at 4°C. Subsequently, cryoprotect the brain by immersing it in 20% sucrose and then 30% sucrose until it sinks.
-
Sectioning: Freeze the brain and cut coronal sections (e.g., 30-40 µm thick) through the hippocampus using a cryostat or vibrating microtome.
-
Staining: Mount the sections on microscope slides and perform staining to visualize neuronal survival. Nissl staining with Cresyl violet is a common method to identify neuronal cell bodies and assess cell loss.
-
Quantification of Neuronal Loss:
-
Capture images of the hippocampal regions (CA1, CA3, and hilus) from both hemispheres.
-
Using image analysis software, count the number of healthy-appearing neurons in each region of interest.
-
Compare the neuronal counts between the vehicle-treated and this compound-treated groups. Data can be expressed as the number of neurons per unit area or as a percentage of neurons relative to a sham control group.
-
Visualizations
Signaling Pathway of Seizure-Induced Neuroinflammation and this compound Intervention
Caption: this compound blocks the EP2 receptor, inhibiting seizure-induced neuroinflammation.
Experimental Workflow for this compound Administration in the Pilocarpine Seizure Model
References
- 1. Preclinical development of an EP2 antagonist for post-seizure cognitive deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Circuit mechanisms of seizures in the pilocarpine model of chronic epilepsy: cell loss and mossy fiber sprouting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Age dependent mortality in the pilocarpine model of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pilocarpine model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Efficacy of TG4-155
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro effective concentrations of TG4-155, a potent and selective antagonist of the Prostaglandin E2 receptor subtype 2 (EP2). Detailed protocols for key experimental procedures are included to facilitate the investigation of the EP2 receptor's role in various biological processes.
Data Presentation
The following tables summarize the quantitative data for the in vitro efficacy and selectivity of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line / System | Assay Type |
| IC50 | 2.4 nM | KB EP2 | cAMP formation assay[1][2] |
| IC50 | 11.4 µM | KB EP4 | cAMP formation assay[1][2] |
| Ki | 9.9 nM | Not specified | Radioligand binding assay[3][4][5][6][7] |
| Ki | 15 nM | Human EP2 receptors | Radioligand binding assay[8] |
| KB | 2.4 nM | C6G-EP2 cells | Schild regression analysis[3][8][9] |
| KB | 11.4 µM | HEK-EP4 cells | Schild regression analysis[9] |
| CC50 | 172 µM | Rat C6 cells | Cell viability assay[3] |
Table 2: Selectivity of this compound
| Receptor | Selectivity (fold vs EP2) | Reference |
| EP1 | >550 | [3] |
| EP3 | >4750 | [3] |
| EP4 | ~4750 | [8] |
| IP | >4750 | [3] |
| DP1 | 14 | [3] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
cAMP Formation Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound by quantifying its ability to block Prostaglandin E2 (PGE2)-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation. A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Human EP2-overexpressing cells (e.g., C6 glioma cells).
-
Standard cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Prostaglandin E2 (PGE2) as the agonist.
-
This compound.
-
A commercial cAMP assay kit (e.g., from Cisbio Bioassays).
-
Opaque-walled 384-well microplates.
Procedure:
-
Cell Seeding: Plate the EP2-overexpressing cells in a 384-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Compound Preparation: On the day of the assay, prepare serial dilutions of this compound in an appropriate assay buffer. Also, prepare a stock solution of the agonist, PGE2.
-
Antagonist Incubation: Add the diluted this compound solutions to the respective wells. Incubate for a predetermined period (e.g., 5-15 minutes) at room temperature to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add a fixed concentration of PGE2 (typically the EC80 concentration to ensure a robust signal) to all wells, except for the negative control wells.
-
cAMP Production: Incubate the plate for a specified duration (e.g., 30-60 minutes) at room temperature to stimulate cAMP production.
-
Detection: Add the cAMP detection reagents, including an anti-cAMP antibody conjugated to a FRET donor and cAMP labeled with a FRET acceptor, to each well as per the manufacturer's instructions.
-
Final Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light, to allow the detection reaction to reach equilibrium.
-
Measurement: Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Normalize the data against controls and plot the response versus the logarithm of the this compound concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.
Radioligand Binding Assay
This protocol outlines the procedure for determining the binding affinity (Ki) of this compound for the EP2 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells overexpressing the human EP2 receptor.
-
A suitable radiolabeled ligand, such as [3H]-PGE2.
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Ice-cold wash buffer.
-
Glass fiber filters.
-
Scintillation cocktail.
-
A liquid scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the EP2 receptor-containing cell membranes, a fixed concentration of the radiolabeled ligand, and a range of concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add an appropriate volume of scintillation cocktail, and allow them to equilibrate. Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value by fitting the data to a one-site competition model. Finally, calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Cell Viability Assay
This protocol is used to evaluate the cytotoxic potential of this compound on a specific cell line and determine its 50% cytotoxic concentration (CC50).
Materials:
-
The cell line of interest (e.g., rat C6 cells).
-
Complete cell culture medium.
-
This compound.
-
A cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin.
-
96-well clear-bottom microplates.
-
A microplate reader capable of measuring absorbance or fluorescence.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere and stabilize overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include wells with vehicle-treated cells as a control.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 hours) under standard culture conditions.
-
Reagent Addition: Add the chosen cell viability reagent to each well according to the manufacturer's protocol and incubate for the recommended time to allow for the metabolic conversion of the reagent.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the CC50 value.
Visualizations
Signaling Pathway of this compound
Caption: EP2 receptor signaling and this compound's inhibitory mechanism.
Experimental Workflow for cAMP Assay
Caption: Workflow for determining the IC50 of this compound via a cAMP assay.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the Ki of this compound via a radioligand binding assay.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. The Schild regression in the process of receptor classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Schild equation - Wikipedia [en.wikipedia.org]
- 5. Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PGE2 inhibits neutrophil phagocytosis through the EP2R–cAMP–PTEN pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Whole-cell radioligand saturation binding [protocols.io]
Application Notes and Protocols for TG4-155 in In Vivo Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG4-155 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). The EP2 receptor is a G protein-coupled receptor that plays a significant role in neuroinflammatory processes. Its activation by PGE2, particularly following insults like status epilepticus or ischemia, is implicated in exacerbating neuronal injury. This compound, by blocking this receptor, presents a promising therapeutic strategy for neuroprotection in various neurological disorders. These application notes provide detailed protocols for the use of this compound in a preclinical mouse model of neurodegeneration, specifically pilocarpine-induced status epilepticus (SE), and summarize key quantitative data and the underlying signaling pathway.
Mechanism of Action
This compound is a competitive antagonist of the EP2 receptor. In the context of neuroinflammation, neuronal injury leads to the upregulation of cyclooxygenase-2 (COX-2), which in turn increases the synthesis of PGE2. PGE2 then binds to the EP2 receptor on glial cells, particularly microglia, triggering a signaling cascade that promotes the release of pro-inflammatory and neurotoxic factors. This compound blocks the initial step of this cascade by preventing PGE2 from binding to the EP2 receptor, thereby mitigating the downstream inflammatory response and subsequent neuronal damage.
Signaling Pathway of EP2 Receptor in Neuroinflammation
The following diagram illustrates the signaling pathway initiated by PGE2 binding to the EP2 receptor and the point of intervention for this compound.
Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified in a mouse model of pilocarpine-induced status epilepticus. The following tables summarize the key pharmacokinetic and pharmacodynamic data.
Table 1: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Animal Model | Administration Route | Dosage |
| Bioavailability | 61% | C57BL/6 Mice | Intraperitoneal (i.p.) | 3 mg/kg |
| Plasma Half-life (t½) | 0.6 hours | C57BL/6 Mice | Intraperitoneal (i.p.) | 3 mg/kg |
| Brain/Plasma Ratio | 0.3 | C57BL/6 Mice | Intraperitoneal (i.p.) | 3 mg/kg |
Data sourced from MedChemExpress product information sheet.[1]
Table 2: Neuroprotective Effects of this compound in Pilocarpine-Induced Status Epilepticus
| Hippocampal Subregion | Reduction in Neurodegeneration Score | Animal Model | Dosage | Administration Schedule |
| CA1 | 91% | C57BL/6 Mice | 5 mg/kg | i.p. at 1 and 12 hours post-SE termination |
| CA3 | 80% | C57BL/6 Mice | 5 mg/kg | i.p. at 1 and 12 hours post-SE termination |
| Hilus | 63% | C57BL/6 Mice | 5 mg/kg | i.p. at 1 and 12 hours post-SE termination |
Data from a study demonstrating this compound's efficacy in reducing SE-induced neuronal injury.[1][2][3]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.08 mg/mL in the injection vehicle, a 20.8 mg/mL stock in DMSO can be prepared.
-
In a sterile microcentrifuge tube, combine the following in order, mixing thoroughly after each addition:
-
100 µL of 20.8 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of sterile saline
-
-
Vortex the final solution until it is clear and homogenous. This formulation yields a 1 mL working solution with a this compound concentration of 2.08 mg/mL.
-
The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Prepare a vehicle-only solution for the control group using the same procedure, substituting pure DMSO for the this compound stock solution.
This protocol is adapted from a formulation provided by MedChemExpress and may require optimization based on the specific experimental needs.[1]
Protocol 2: Pilocarpine-Induced Status Epilepticus and this compound Treatment in Mice
This protocol describes the induction of status epilepticus (SE) in mice and the subsequent administration of this compound to assess its neuroprotective effects.
Materials and Animals:
-
Male C57BL/6 mice (8-12 weeks old)
-
Methylscopolamine nitrate (B79036)
-
Pilocarpine hydrochloride
-
Diazepam
-
This compound solution (prepared as in Protocol 1)
-
Vehicle solution (prepared as in Protocol 1)
-
Sterile syringes and needles (25-27 gauge)
-
Animal scale
-
Observation cages
Procedure:
-
Animal Acclimation: House mice under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.
-
Induction of Status Epilepticus: a. Weigh each mouse and calculate the required drug volumes. b. To minimize peripheral cholinergic effects, administer methylscopolamine nitrate (1 mg/kg) via intraperitoneal (i.p.) injection.[4][5] c. After 20-30 minutes, administer pilocarpine hydrochloride (300-380 mg/kg, i.p.) to induce seizures.[4][5] d. Immediately place the mouse in an observation cage and monitor its behavior continuously. e. Assess seizure severity using the Racine scale (Stage 1: immobility and facial twitching; Stage 2: head nodding; Stage 3: forelimb clonus; Stage 4: rearing; Stage 5: rearing and falling).[4] f. Status epilepticus is defined as continuous seizure activity (Stage 4-5) lasting for a predetermined duration, typically 1 hour.[2][4]
-
Termination of SE and Treatment: a. After 1 hour of SE, terminate the seizures by administering diazepam (10 mg/kg, i.p.).[4] b. Once seizures have ceased, randomly assign the mice to either the this compound treatment group or the vehicle control group. c. One hour after SE termination, administer the first dose of either this compound (5 mg/kg, i.p.) or an equivalent volume of vehicle.[2][3] d. Administer the second dose 12 hours after the first injection.[2][3] e. Provide supportive care, including hydration with subcutaneous saline and access to moistened food, as animals recover.
-
Assessment of Neuroprotection: a. At a predetermined endpoint (e.g., 24, 48, or 72 hours after SE), euthanize the mice. b. Perfuse the animals transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde). c. Harvest the brains and postfix them before cryoprotection and sectioning. d. Stain brain sections with markers for neuronal degeneration, such as Fluoro-Jade B or TUNEL staining. e. Quantify the number of degenerating neurons in specific brain regions of interest, particularly the CA1, CA3, and hilar regions of the hippocampus, using microscopy and image analysis software. f. Compare the neurodegeneration scores between the this compound-treated and vehicle-treated groups to determine the neuroprotective efficacy.
Disclaimer: All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines and regulations. The dosages and timings provided are based on published literature and may require optimization for specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Transient receptor potential vanilloid 4 blockage attenuates pyroptosis in hippocampus of mice following pilocarpine‑induced status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pilocarpine-Induced Status Epilepticus in Rats Involves Ischemic and Excitotoxic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing TG4-155 to Inhibit PGE2-Induced cAMP Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a critical lipid signaling molecule involved in a myriad of physiological and pathological processes, including inflammation, pain, cancer, and immune responses. Its effects are mediated through four G protein-coupled receptor subtypes, designated EP1, EP2, EP3, and EP4. The EP2 receptor, upon activation by PGE2, couples to the Gαs protein, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][2] This elevation in intracellular cAMP triggers downstream signaling cascades, primarily through the activation of Protein Kinase A (PKA).
TG4-155 is a potent, selective, and brain-penetrant antagonist of the EP2 receptor.[3][4][5][6] It competitively blocks the binding of PGE2 to the EP2 receptor, thereby inhibiting the subsequent increase in intracellular cAMP levels and downstream signaling events.[7][8] These application notes provide detailed protocols for utilizing this compound to effectively block PGE2-induced cAMP production in a cell-based setting, a crucial step in investigating the role of the EP2 receptor in various biological systems and in the development of novel therapeutics.
Mechanism of Action: PGE2-EP2-cAMP Signaling and this compound Inhibition
The signaling cascade initiated by PGE2 binding to its EP2 receptor and the mechanism of inhibition by this compound are depicted below.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a quick reference for its potency and selectivity.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Receptor | Reference |
| Ki | 9.9 nM | Human EP2 | [3][9][10] |
| KB (Schild) | 2.4 nM | Human EP2 | [3][7][11] |
| IC50 (vs 5-HT2B) | 2.6 µM | Serotonin 5-HT2B | [3] |
| IC50 (vs hERG) | 12 µM | hERG | [3] |
Table 2: Selectivity of this compound over other Prostanoid Receptors
| Receptor | Selectivity Fold (over EP2) | Reference |
| DP1 | 14-fold | [3][9] |
| EP1, EP3, EP4, IP | 550 - 4750-fold | [3][9] |
Experimental Protocols
This section provides detailed methodologies for assessing the inhibitory effect of this compound on PGE2-induced cAMP production. A common and robust method for quantifying intracellular cAMP is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Experimental Workflow Overview
Protocol 1: Determination of this compound IC50 for Inhibition of PGE2-Induced cAMP Production using HTRF
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
1. Materials and Reagents:
-
Cell Line: A cell line stably expressing the human EP2 receptor (e.g., HEK293-hEP2, CHO-hEP2, or C6 glioma cells).
-
This compound: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
Prostaglandin E2 (PGE2): Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM or Ham's F-12) supplemented with 10% FBS and antibiotics.
-
Assay Buffer: HBSS or PBS with 1 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
HTRF cAMP Assay Kit: (e.g., from Cisbio, Revvity). This kit typically includes:
-
cAMP-d2 (acceptor)
-
Anti-cAMP Cryptate (donor)
-
Lysis Buffer
-
cAMP Standard
-
-
384-well white, low-volume assay plates.
-
HTRF-compatible plate reader.
2. Cell Culture and Plating:
-
Culture the EP2-expressing cells according to standard protocols.
-
On the day before the assay, harvest the cells and resuspend them in a fresh culture medium.
-
Plate the cells in a 384-well plate at a density of 5,000 - 10,000 cells per well in 10 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
3. Assay Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. A typical 10-point, 3-fold serial dilution starting from 10 µM is recommended.
-
Prepare a working solution of PGE2 in assay buffer at a concentration that elicits approximately 80% of the maximal cAMP response (EC80). This concentration needs to be predetermined in a separate agonist dose-response experiment. A concentration of 50 nM PGE2 is often a good starting point.[12]
-
-
Serum Starvation (Optional):
-
Carefully remove the culture medium from the wells.
-
Add 10 µL of serum-free medium and incubate for 2-4 hours to reduce basal cAMP levels.
-
-
Antagonist Pre-incubation:
-
Add 5 µL of the serially diluted this compound solutions to the respective wells. For control wells (no inhibition), add 5 µL of assay buffer.
-
Incubate the plate for 15-30 minutes at room temperature.[7]
-
-
Agonist Stimulation:
-
Cell Lysis and HTRF Reagent Addition:
-
Prepare the HTRF detection reagents according to the manufacturer's protocol. This typically involves diluting the cAMP-d2 and anti-cAMP Cryptate in the provided lysis buffer.
-
Add 10 µL of the HTRF lysis and detection solution to each well.
-
-
Incubation:
-
Seal the plate and incubate for 1 hour at room temperature, protected from light.[11]
-
-
Detection:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (Cryptate donor) and 665 nm (d2 acceptor).
-
4. Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.
-
Normalize the data:
-
Set the average HTRF ratio of the PGE2-stimulated wells (without this compound) as 100% activity.
-
Set the average HTRF ratio of the basal control wells (no PGE2, no this compound) as 0% activity.
-
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for investigating the inhibitory effects of this compound on PGE2-induced cAMP signaling. The provided quantitative data and diagrams offer a comprehensive overview of the compound's characteristics and mechanism of action. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, facilitating the exploration of the EP2 receptor's role in health and disease and the advancement of novel therapeutic strategies.
References
- 1. Dual Blockade of EP2 and EP4 Signaling is Required for Optimal Immune Activation and Antitumor Activity Against Prostaglandin-Expressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. glpbio.cn [glpbio.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of PGE2 and cAMP concentrations [bio-protocol.org]
- 10. selleckchem.com [selleckchem.com]
- 11. youtube.com [youtube.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for TG4-155 in Microglial Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in brain homeostasis and the pathogenesis of neurodegenerative diseases. Their activation is a hallmark of neuroinflammation. The prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2) is a key mediator of neuroinflammatory processes. TG4-155 is a potent and selective antagonist of the EP2 receptor, making it a valuable tool for studying the role of EP2 signaling in microglial activation and a potential therapeutic candidate for neuroinflammatory disorders. These application notes provide detailed protocols for utilizing this compound in microglial activation assays.
This compound: A Selective EP2 Receptor Antagonist
This compound is a brain-penetrant small molecule that exhibits high selectivity for the human EP2 receptor. Its antagonistic activity allows for the specific investigation of EP2-mediated signaling pathways in microglia.
Quantitative Data for this compound
| Parameter | Value | Species | Reference |
| Ki | 15 nM | Human | [1] |
| Schild KB | 2.4 nM | Human | [1] |
| Selectivity | >4750-fold vs EP4 | Human | [1] |
| Selectivity | >550-fold vs EP1, EP3, IP | Human | [2] |
Signaling Pathway of EP2 Receptor in Microglia
The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand PGE2, couples to Gαs. This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate two primary downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). Both PKA and Epac signaling pathways can modulate the expression of various inflammatory mediators in microglia, influencing their activation state. This compound acts by competitively blocking the binding of PGE2 to the EP2 receptor, thereby inhibiting this entire downstream signaling cascade.[3][4][5]
Experimental Protocols
The following protocols outline key experiments to assess the effect of this compound on microglial activation. Lipopolysaccharide (LPS) is a commonly used stimulus to induce a pro-inflammatory response in microglia in vitro.[1][6][7][8]
Experimental Workflow Overview
Protocol 1: Microglial Cell Culture and Treatment
Materials:
-
Primary microglia or a suitable microglial cell line (e.g., BV-2)
-
Complete culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Poly-D-lysine coated culture plates
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
Procedure:
-
Cell Seeding: Plate microglia in poly-D-lysine coated plates at a suitable density for the intended assay (e.g., 5 x 104 cells/well for a 96-well plate for cytokine analysis). Allow cells to adhere and recover for 24 hours.
-
This compound Pre-treatment: Prepare working solutions of this compound in complete culture medium. A concentration range of 10 nM to 1 µM is recommended to determine the optimal inhibitory concentration. Remove the old medium from the cells and add the medium containing the desired concentration of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the cells with this compound for 1 hour at 37°C in a 5% CO2 incubator.
-
LPS Stimulation: Prepare a working solution of LPS in complete culture medium. Add the LPS solution to the wells to achieve a final concentration of 100 ng/mL. Do not remove the this compound containing medium. Include a control group of cells that are not treated with LPS.
-
Incubation: Incubate the cells for the desired time period depending on the assay:
Protocol 2: Cytokine Release Assay (ELISA)
Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant.
Materials:
-
Supernatant collected from treated microglial cultures
-
Commercially available ELISA kits for the cytokines of interest
-
Microplate reader
Procedure:
-
Supernatant Collection: After the incubation period with LPS, carefully collect the culture supernatant from each well without disturbing the cells. Centrifuge the supernatant at 1000 x g for 10 minutes to pellet any detached cells and debris.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves adding the supernatant and standards to an antibody-coated plate, followed by incubation with a detection antibody and substrate.
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the concentration of the cytokine in each sample by comparing the absorbance to the standard curve. Data can be presented as pg/mL or ng/mL of the cytokine.
Protocol 3: Phagocytosis Assay
Objective: To assess the effect of this compound on the phagocytic activity of microglia.[1][2][10][11][12][13]
Materials:
-
Treated microglial cultures
-
Fluorescently labeled particles (e.g., fluorescent latex beads, pHrodo™ E. coli BioParticles™)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4% in PBS) for fixation
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Particle Incubation: After the 24-hour stimulation with LPS, add the fluorescently labeled particles to the culture medium at the manufacturer's recommended concentration.
-
Phagocytosis: Incubate the cells with the particles for 2-4 hours at 37°C to allow for phagocytosis.
-
Washing: Gently wash the cells three times with ice-cold PBS to remove any non-phagocytosed particles.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and then counterstain the nuclei with DAPI or Hoechst stain.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify phagocytosis by measuring the fluorescence intensity of the internalized particles per cell or by counting the number of cells containing fluorescent particles. High-content imaging systems can automate this process.
Protocol 4: Morphological Analysis by Immunocytochemistry
Objective: To visualize changes in microglial morphology, a key indicator of activation. Activated microglia typically retract their ramified processes and adopt an amoeboid shape.[14][15][16][17][18]
Materials:
-
Treated microglial cultures on coverslips
-
4% Paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against a microglial marker (e.g., rabbit anti-Iba1)
-
Fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)
-
DAPI or Hoechst stain
-
Fluorescence microscope
Procedure:
-
Fixation: After the desired incubation time, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and then block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-Iba1 antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS and then counterstain the nuclei with DAPI or Hoechst.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope. Analyze the morphology of the Iba1-positive cells, noting changes from a ramified to an amoeboid shape.
Data Interpretation
The expected outcome of these experiments is that pre-treatment with this compound will attenuate the pro-inflammatory effects of LPS on microglia. This would be observed as:
-
A dose-dependent decrease in the release of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).
-
A modulation of phagocytic activity.
-
A preservation of the ramified, resting morphology of microglia, as opposed to the amoeboid, activated morphology seen with LPS treatment alone.
-
A reduction in nitric oxide production.
These results would indicate that the EP2 receptor plays a significant role in mediating the pro-inflammatory activation of microglia and that this compound is an effective antagonist of this pathway.
References
- 1. criver.com [criver.com]
- 2. High content imaging and quantification of microglia phagocytosis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia* | Semantic Scholar [semanticscholar.org]
- 5. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of in vitro Methods to Study Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bit.bio [bit.bio]
- 10. researchgate.net [researchgate.net]
- 11. Microglial Phagocytosis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. media.jax.org [media.jax.org]
- 13. researchgate.net [researchgate.net]
- 14. Immunocytochemistry of Microglial Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 16. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to Identify Activated Microglia | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 18. fujifilmcdi.com [fujifilmcdi.com]
TG4-155 Formulation for Intraperitoneal Injection: Application Notes and Protocols
For Research Use Only.
Introduction
TG4-155 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2).[1][2][3] The EP2 receptor, a G protein-coupled receptor, is implicated in a variety of physiological and pathological processes, including inflammation, cancer, and neurodegeneration.[1][4] this compound's ability to selectively block the EP2 signaling pathway makes it a valuable tool for researchers investigating the role of this receptor in various disease models. These application notes provide detailed protocols for the formulation and intraperitoneal (IP) administration of this compound in preclinical research settings, as well as an overview of its mechanism of action and relevant in vitro and in vivo data.
Mechanism of Action
This compound functions as a competitive antagonist at the EP2 receptor.[5] In its canonical signaling pathway, the binding of PGE2 to the EP2 receptor activates the associated Gs alpha subunit (Gαs) of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][6] Elevated cAMP levels then activate protein kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn phosphorylate downstream targets to modulate cellular responses.[2][5] this compound competitively inhibits the binding of PGE2 to the EP2 receptor, thereby preventing this downstream signaling cascade.
Figure 1: this compound Mechanism of Action.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Reference |
| Ki | Human | 9.9 nM | [3] |
| Schild KB (EP2) | Human | 2.4 nM | [3][5] |
| Schild KB (DP1) | Human | 34.5 nM | [7] |
| Selectivity vs. EP1, EP3, EP4, IP | Human | >500-fold | [7] |
| Selectivity vs. DP1 | Human | 14-fold | [3] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Route | Dosage | Value | Species | Reference |
| Bioavailability | Intraperitoneal | 3 mg/kg | 61% | C57BL/6 mice | [3] |
| Plasma Half-life (t1/2) | Intraperitoneal | 3 mg/kg | 0.6 hours | C57BL/6 mice | [3] |
| Brain/Plasma Ratio | Intraperitoneal | 3 mg/kg | 0.3 | C57BL/6 mice | [3] |
Table 3: Physicochemical and Storage Information
| Property | Value | Reference |
| Molecular Weight | 394.46 g/mol | [3] |
| Molecular Formula | C23H26N2O4 | [3] |
| Solubility | Soluble to 100 mM in DMSO and 20 mM in ethanol (B145695). | |
| Storage of Stock Solution | -80°C for up to 2 years; -20°C for up to 1 year. | [3] |
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal Injection
Two common vehicle formulations are provided below. The choice of vehicle may depend on the experimental design and institutional guidelines. It is recommended to prepare the formulation fresh on the day of injection.
Formulation A: Corn Oil-Based Vehicle
This formulation is suitable for hydrophobic compounds and can provide a slower release profile.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a 20.8 mg/mL stock, dissolve the appropriate amount of this compound powder in DMSO.
-
For a final injection volume of 1 mL, add 100 µL of the this compound DMSO stock solution to 900 µL of sterile corn oil.
-
Vortex the mixture thoroughly to ensure a uniform suspension. The final concentration in this example would be 2.08 mg/mL.
-
Formulation B: Aqueous Vehicle with Solubilizing Agents
This formulation is an alternative for achieving a clear solution.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL final volume, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex again until homogenous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution until it is clear. The final concentration in this example would be 2.08 mg/mL.
-
Figure 2: this compound Formulation Workflow.
Protocol 2: Intraperitoneal Administration in Mice
This protocol provides general guidelines for the IP injection of this compound in mice. All procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
-
Materials:
-
Prepared this compound formulation
-
Appropriately sized sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol for disinfection
-
Animal scale
-
-
Procedure:
-
Weigh the mouse to accurately calculate the injection volume based on the desired dosage (e.g., 3-5 mg/kg).
-
Gently restrain the mouse, ensuring a firm but not restrictive grip. The mouse should be positioned in dorsal recumbency with its head tilted slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[8]
-
Swab the injection site with 70% ethanol.
-
Insert the needle, bevel up, at approximately a 30-45 degree angle to the abdominal wall.
-
Gently aspirate by pulling back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid appears in the syringe, withdraw the needle and reinject at a new site with a fresh needle and syringe.
-
If aspiration is clear, slowly and steadily inject the calculated volume of the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
-
Protocol 3: In Vitro cAMP Measurement Assay
This protocol outlines a general method for determining the antagonist activity of this compound on the EP2 receptor by measuring changes in intracellular cAMP levels.
-
Materials:
-
Cells expressing the EP2 receptor (e.g., HEK293 or C6 glioma cells overexpressing human EP2)
-
Cell culture medium
-
PGE2 or a selective EP2 agonist (e.g., butaprost)
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Multi-well plates suitable for the assay format
-
-
Procedure:
-
Plate the EP2-expressing cells in the multi-well plates and culture overnight.
-
On the day of the assay, replace the culture medium with assay buffer containing a PDE inhibitor to prevent cAMP degradation.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of PGE2 or another EP2 agonist (typically at its EC80 concentration).
-
Incubate for a period sufficient to induce a robust cAMP response (e.g., 30-60 minutes).
-
Lyse the cells (if required by the assay kit) and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate dose-response curves for this compound inhibition of the agonist-induced cAMP production to determine its IC50.
-
Figure 3: In Vitro cAMP Assay Workflow.
Concluding Remarks
This compound is a critical research tool for elucidating the role of the EP2 receptor in health and disease. The protocols and data presented here provide a comprehensive guide for the formulation, administration, and in vitro characterization of this compound. Researchers should optimize these protocols for their specific experimental systems and adhere to all institutional and national guidelines for animal research.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 7. This compound - Biochemicals - CAT N°: 17639 [bertin-bioreagent.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: TG4-155 and its Analog TG6-10-1 in Status Epilepticus Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Status epilepticus (SE) is a life-threatening neurological emergency characterized by prolonged seizures, leading to significant neuronal injury, neuroinflammation, and high rates of mortality and morbidity.[1][2][3] Current therapeutic strategies primarily focus on the rapid termination of seizure activity with anticonvulsant drugs. However, there is a critical need for adjunctive therapies that can mitigate the downstream consequences of SE, such as neurodegeneration and inflammation, even after seizures have been controlled.
This document provides detailed application notes and protocols for the use of TG4-155 and its more potent analog, TG6-10-1, in preclinical models of status epilepticus. This compound is a selective antagonist of the prostaglandin (B15479496) E2 receptor subtype 2 (EP2).[4] The EP2 receptor is a key mediator of neuroinflammation and neuronal injury following excitotoxic insults.[3][5] Pharmacological blockade of the EP2 receptor with these compounds presents a promising therapeutic strategy to reduce the deleterious effects of status epilepticus. These notes are intended to guide researchers in designing and executing experiments to evaluate the neuroprotective and anti-inflammatory effects of these molecules.
Mechanism of Action: EP2 Receptor Antagonism
Prostaglandin E2 (PGE2) is a key inflammatory mediator that is upregulated in the brain following seizures. It exerts its effects through four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP2 receptor, upon activation by PGE2, stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is implicated in a range of downstream effects including the potentiation of inflammatory responses and excitotoxicity-mediated neuronal death. This compound and TG6-10-1 are competitive antagonists of the EP2 receptor, blocking the binding of PGE2 and thereby inhibiting this detrimental signaling pathway.[2][4]
In Vitro and In Vivo Potency of this compound and Analogs
This compound was identified as a potent and selective EP2 antagonist.[4] Further medicinal chemistry efforts led to the development of TG6-10-1, an analog with an improved pharmacokinetic profile, making it more suitable for in vivo studies.[2]
| Compound | Target | Assay | Potency (KB/Ki) | Selectivity | Reference |
| This compound | Human EP2 Receptor | Schild Regression | KB = 2.4 nM | 4,730-fold over EP4 | [4] |
| Human EP2 Receptor | Radioligand Binding | Ki = 15 nM | [4] | ||
| TG6-10-1 | Human EP2 Receptor | Schild Regression | KB = 17.8 nM | >300-fold over EP3, EP4, IP; >100-fold over EP1; 25-fold over FP, TP; 10-fold over DP1 | [1] |
Preclinical Application in a Status Epilepticus Model
The pilocarpine-induced status epilepticus model in mice is a widely used and clinically relevant model of temporal lobe epilepsy.[5][6][7] The following data and protocols are derived from studies utilizing this model to evaluate the efficacy of the EP2 receptor antagonist TG6-10-1.
Experimental Workflow
The general experimental workflow for evaluating the therapeutic potential of TG6-10-1 in the pilocarpine-induced SE model is as follows:
Quantitative Data Summary
The following tables summarize the key findings from the in vivo evaluation of TG6-10-1 in the pilocarpine-induced status epilepticus model.
Table 1: Survival and Functional Recovery
| Outcome Measure | Vehicle-Treated Group | TG6-10-1-Treated Group | p-value | Reference |
| 1-Week Survival Rate | 60% (n=25) | 90% (n=20) | p = 0.029 | [2][3] |
| Body Weight Change (Day 4) | ~15% loss | ~5% loss | < 0.05 | [2] |
| Normal Nesting Behavior (Day 4) | < 75% | 100% | < 0.05 | [3] |
Table 2: Neuropathology and Neuroinflammation
| Outcome Measure | Vehicle-Treated Group | TG6-10-1-Treated Group | p-value | Reference |
| Neuronal Injury Score (CA1) | ~2.5 | ~1.0 | < 0.01 | [1] |
| Neuronal Injury Score (CA3) | ~2.0 | ~0.5 | < 0.01 | [1] |
| Fluoro-Jade Positive Cells (Hilus) | ~150 | ~50 | < 0.01 | [1] |
| Cortical Albumin Levels (BBB leakage) | Significantly elevated | Near control levels | < 0.01 | [2] |
| Pro-inflammatory Gene Induction (Day 4) | Elevated | Reduced by ~34% | p = 0.036 | [8] |
Detailed Experimental Protocols
Pilocarpine-Induced Status Epilepticus in Mice
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Pilocarpine hydrochloride (Sigma-Aldrich)
-
Scopolamine (B1681570) methyl nitrate (B79036) (Sigma-Aldrich)
-
Pentobarbital (B6593769) (or other appropriate anesthetic/anticonvulsant for SE termination)
-
Sterile saline (0.9% NaCl)
-
TG6-10-1
-
Vehicle solution (e.g., 10% DMSO, 50% PEG 400, 40% ddH₂O)[2]
Procedure:
-
To minimize the peripheral cholinergic effects of pilocarpine, pre-treat mice with scopolamine methyl nitrate (1 mg/kg, s.c. or i.p.) 30 minutes prior to pilocarpine administration.[1]
-
Induce status epilepticus by administering pilocarpine hydrochloride (280 mg/kg, i.p.).[1][2]
-
Monitor the mice continuously for seizure activity. The onset of SE is defined by continuous behavioral seizures (e.g., Racine scale stage 4/5).[5][6]
-
Allow the status epilepticus to persist for a defined period, typically 60 minutes.[1][2]
-
Terminate the seizures by administering pentobarbital (30 mg/kg, i.p.).[1][2]
-
Provide supportive care, including subcutaneous fluids (e.g., 5% dextrose in lactated Ringer's solution) and softened food, to aid in recovery.[2]
TG6-10-1 Administration
-
Prepare a stock solution of TG6-10-1 in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution with the vehicle to the final desired concentration.
-
Administer TG6-10-1 or vehicle solution at a dose of 5 mg/kg via intraperitoneal (i.p.) injection.[1][2]
-
The treatment regimen should be initiated after the termination of SE. A typical effective regimen involves injections at 4, 21, and 30 hours after the onset of SE.[1][2]
Assessment of Neuroprotection
Fluoro-Jade Staining for Neuronal Degeneration:
-
At a predetermined time point (e.g., 4 days post-SE), euthanize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Harvest the brains and post-fix overnight in 4% paraformaldehyde.
-
Cryoprotect the brains in a sucrose (B13894) solution, then section on a cryostat.
-
Perform Fluoro-Jade C staining according to the manufacturer's protocol to label degenerating neurons.
-
Quantify neuronal injury by counting Fluoro-Jade positive cells or using a semi-quantitative scoring system in specific brain regions (e.g., hippocampus CA1, CA3, and hilus).[1]
Assessment of Neuroinflammation
Quantitative Real-Time PCR (qPCR) for Inflammatory Gene Expression:
-
At the desired time point, euthanize the mice and rapidly dissect the brain region of interest (e.g., hippocampus).
-
Isolate total RNA using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers for target inflammatory genes (e.g., IL-1β, TNF-α, COX-2) and a housekeeping gene for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Western Blot for Blood-Brain Barrier (BBB) Permeability:
-
Analyze brain lysates for the presence of extravasated serum proteins, such as albumin, as an indicator of BBB breakdown.[2]
-
Run protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe with a primary antibody against albumin and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the bands.
-
Quantify the band intensity to determine the relative levels of albumin.
Conclusion
The EP2 receptor antagonist this compound and its analog TG6-10-1 have demonstrated significant neuroprotective and anti-inflammatory effects in a preclinical model of status epilepticus. The provided data and protocols offer a framework for researchers to further investigate the therapeutic potential of EP2 receptor antagonism in SE and other neurological disorders characterized by excitotoxicity and neuroinflammation. These compounds represent a promising adjunctive therapeutic strategy that could improve outcomes for patients suffering from prolonged seizures.
References
- 1. Inhibition of the prostaglandin receptor EP2 following status epilepticus reduces delayed mortality and brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential treatment prevents damage from prolonged seizures [news.emory.edu]
- 4. researchgate.net [researchgate.net]
- 5. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes [frontiersin.org]
- 8. Therapeutic window for cyclooxygenase-2 related anti-inflammatory therapy after status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TG4-155 in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG4-155 is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). The EP2 receptor is a G-protein coupled receptor that plays a significant role in various physiological and pathological processes, including inflammation and cancer. In the context of prostate cancer, the cyclooxygenase-2 (COX-2)/PGE2 signaling axis is frequently upregulated and has been implicated in promoting tumor growth, invasion, and angiogenesis. PGE2 exerts its effects through four receptor subtypes (EP1-EP4). The EP2 receptor, upon activation by PGE2, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This initiates a signaling cascade involving Protein Kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB), which can modulate the expression of genes involved in cell proliferation and survival. Furthermore, the EP2 signaling pathway can engage in crosstalk with other critical cancer pathways, such as the PI3K/Akt and EGFR signaling cascades. By selectively blocking the EP2 receptor, this compound offers a targeted approach to inhibit the pro-tumorigenic effects of PGE2 in prostate cancer cells.
These application notes provide a summary of the effects of this compound on prostate cancer cell lines and detailed protocols for key in vitro assays to evaluate its efficacy.
Data Presentation
The following tables summarize the known effects of this compound on the human prostate cancer cell line PC-3. Data for other prostate cancer cell lines such as DU-145 and LNCaP are not as readily available in the public domain and would require further experimental investigation.
Table 1: Effect of this compound on PGE2-Induced Cell Proliferation in PC-3 Cells
| Treatment Condition | Concentration of this compound (µM) | Incubation Time (hours) | Result |
| PGE2 (1 µM) + this compound | 0.01 | 48 | Significant suppression of PGE2-induced cell proliferation[1] |
| PGE2 (1 µM) + this compound | 0.1 | 48 | Significant suppression of PGE2-induced cell proliferation[1] |
| PGE2 (1 µM) + this compound | 1 | 48 | Significant suppression of PGE2-induced cell proliferation[1] |
Table 2: General Effects of this compound on Prostate Cancer Cells
| Assay | Cell Line | Inducer | Effect of this compound |
| Cell Proliferation | PC-3 | Butaprost (EP2 agonist) | Inhibition of butaprost-induced proliferation |
| Cell Invasion | PC-3 | Butaprost (EP2 agonist) | Inhibition of butaprost-induced invasion |
| Cytokine Production | PC-3 | Butaprost (EP2 agonist) | Inhibition of butaprost-induced proinflammatory cytokine production |
Signaling Pathways and Experimental Workflows
EP2 Receptor Signaling Pathway in Prostate Cancer
The following diagram illustrates the signaling cascade initiated by the binding of PGE2 to its EP2 receptor and the point of intervention for this compound.
Caption: EP2 receptor signaling pathway and inhibition by this compound.
General Experimental Workflow for Evaluating this compound
This workflow outlines the typical sequence of in vitro experiments to characterize the effects of this compound on prostate cancer cell lines.
Caption: A general workflow for in vitro testing of this compound.
Experimental Protocols
Cell Viability / Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of prostate cancer cells, particularly in the context of EP2 receptor stimulation.
Materials:
-
Prostate cancer cell lines (e.g., PC-3, DU-145, LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
PGE2 or Butaprost (EP2 agonist, stock solution in a suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the prostate cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
If investigating the antagonistic effect, prepare solutions of PGE2 or butaprost in serum-free medium. A final concentration of 1 µM for PGE2 is often used to induce proliferation.
-
Remove the culture medium from the wells.
-
Add 100 µL of the treatment solutions to the respective wells. Include wells for:
-
Vehicle control (medium with DMSO)
-
PGE2/Butaprost alone
-
This compound alone (at various concentrations)
-
This compound (at various concentrations) + PGE2/Butaprost
-
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Prostate cancer cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentrations of this compound (and/or PGE2/butaprost) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Prostate cancer cell lines
-
6-well cell culture plates
-
This compound
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay. A 24-48 hour treatment period is typical.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Centrifuge the cells at 300 x g for 5 minutes and wash with PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Cell Invasion Assay (Matrigel Transwell Assay)
This protocol assesses the ability of this compound to inhibit the invasion of prostate cancer cells through a basement membrane matrix.
Materials:
-
Transwell inserts with 8 µm pore size membranes
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
Butaprost (or other chemoattractant)
-
Cotton swabs
-
Methanol (B129727) or paraformaldehyde for fixation
-
Crystal Violet staining solution
Procedure:
-
Coating Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute the Matrigel with cold, serum-free medium (the dilution factor should be optimized, typically 1:3 to 1:5).
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the transwell inserts.
-
Incubate for at least 2 hours at 37°C to allow the Matrigel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest prostate cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Pre-treat the cells with different concentrations of this compound for 30 minutes.
-
Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
In the lower chamber, add 600 µL of complete medium (containing 10% FBS as a chemoattractant) with or without butaprost. Add the corresponding concentrations of this compound to the lower chamber as well.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
-
Staining and Quantification:
-
After incubation, carefully remove the medium from the upper and lower chambers.
-
Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane with methanol or 4% paraformaldehyde for 10-20 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained, invaded cells in several random fields of view under a microscope.
-
Calculate the percentage of invasion inhibition compared to the control.
-
Disclaimer
These protocols provide a general framework. Researchers should optimize conditions such as cell seeding density, drug concentrations, and incubation times for their specific experimental setup and cell lines.
References
Troubleshooting & Optimization
TG4-155 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using TG4-155. The information is designed to address common solubility issues and provide guidance on proper handling and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2).[1][2][3][4][5][6][7] It is a brain-penetrant small molecule that competitively inhibits the binding of PGE2 to the EP2 receptor.[1][3][4][6] The EP2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by PGE2, stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase.[8][9] This in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, activating Protein Kinase A (PKA) and downstream signaling pathways.[8][9] By blocking this interaction, this compound can modulate inflammatory responses, neuronal injury, and other physiological processes mediated by EP2 signaling.[1][3]
Q2: What are the main solubility characteristics of this compound?
A2: this compound is a lipophilic molecule and is practically insoluble in water.[3] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol (B145695).[6][10][11] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.[3]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution into aqueous buffers or cell culture media.
This is a common issue due to the hydrophobic nature of this compound. When a concentrated stock solution in an organic solvent is diluted into an aqueous environment, the compound can crash out of solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Solutions:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your aqueous medium.
-
Optimize Co-solvent Concentration: For cell-based assays, ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. However, a slight increase in the co-solvent percentage may be necessary to maintain solubility. Perform a vehicle control experiment to assess the effect of the solvent on your cells.
-
Use of Surfactants: For in vitro assays, the inclusion of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, at a low concentration (e.g., 0.01-0.1%) in the final aqueous buffer can help to maintain the solubility of this compound by forming micelles.
-
Sonication: After dilution, briefly sonicate the solution in a water bath sonicator. This can help to break down small aggregates and re-dissolve the compound. However, be cautious with sonication as it can generate heat and potentially degrade the compound with prolonged exposure.
Issue 2: Inconsistent results in animal studies.
Poor bioavailability due to solubility issues can lead to variability in in vivo experiments.
Solutions:
-
Appropriate Formulation: For in vivo administration, this compound should be formulated to enhance its solubility and absorption. A common approach is to use a vehicle containing a mixture of solvents and surfactants.[12]
-
Particle Size Reduction: While not a solution for the end-user, it is a formulation strategy where reducing the particle size of the solid compound (micronization or nanosuspension) can improve its dissolution rate and bioavailability.[13]
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it to the final working concentration.
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage.[12] Solutions in DMSO or ethanol can be stored at -20°C for up to 3 months.[13]
Preparation of Working Solutions for Cell-Based Assays
Protocol:
-
Thaw a single aliquot of the this compound stock solution.
-
Serially dilute the stock solution in your cell culture medium to achieve the final desired concentrations.
-
It is critical to add the stock solution to the medium while vortexing or gently mixing to ensure rapid dispersion and minimize precipitation.
-
The final concentration of DMSO in the culture medium should be kept as low as possible (ideally ≤ 0.1%) and should be consistent across all experimental conditions, including the vehicle control.
Formulation for In Vivo Administration (Intraperitoneal Injection)
This protocol is adapted from a formulation used for poorly soluble compounds and may need to be optimized for your specific application.
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[12]
-
In a sterile tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[12]
-
Add 50 µL of Tween-80 to the mixture and mix again until a clear solution is formed.[12]
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL.[12]
-
Mix the final formulation thoroughly before administration. This protocol yields a clear solution of ≥ 2.08 mg/mL.[12]
Alternative Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
Add 100 µL of the DMSO stock solution (e.g., 20.8 mg/mL) to 900 µL of corn oil and mix thoroughly.[12]
Quantitative Data Summary
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | 50 mg/mL | [6][10][11] |
| Dimethyl Sulfoxide (DMSO) | up to 125 mg/mL (ultrasonic) | [7] |
| Dimethyl Sulfoxide (DMSO) | 79 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | up to 35 mg/mL | [13] |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [6][10][11] |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | [14] |
| Ethanol | up to 10 mg/mL | [13] |
| Ethanol | 5 mg/mL | [6][10][11] |
| Water | Insoluble | [3] |
Signaling Pathway
This compound acts as a competitive antagonist at the EP2 receptor, thereby inhibiting the downstream signaling cascade initiated by the binding of PGE2.
Caption: this compound inhibits the PGE2-EP2 signaling pathway.
References
- 1. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. TG 4-155 - Focus Biomolecules [mayflowerbio.com]
- 5. This compound - Biochemicals - CAT N°: 17639 [bertin-bioreagent.com]
- 6. This compound | CAS 1164462-05-8 | Cayman Chemical | Biomol.com [biomol.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. tribioscience.com [tribioscience.com]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of TG4-155
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of TG4-155, a potent and selective EP2 receptor antagonist. Given its poor water solubility, enhancing the oral bioavailability of this compound is a critical step for successful in vivo studies.[1]
Frequently Asked Questions (FAQs)
Q1: My this compound formulation shows high potency in vitro, but I'm not observing the expected efficacy in my animal models. What is the likely cause?
A1: A common reason for the discrepancy between in vitro potency and in vivo efficacy is poor oral bioavailability. This compound is known to be practically insoluble in water, which can severely limit its dissolution in gastrointestinal fluids and subsequent absorption into the bloodstream. For an orally administered compound to be effective, it must first dissolve and then permeate the intestinal wall. Low aqueous solubility is a primary barrier to this process. Therefore, even a highly potent compound may not reach its target site in sufficient concentrations to elicit a therapeutic effect.
Q2: What are the key physicochemical properties of this compound that I should be aware of when designing my formulation?
A2: Understanding the physicochemical properties of this compound is crucial for developing an effective formulation. Key properties are summarized in the table below. The most critical challenge is its poor aqueous solubility.
| Property | Value | Citation |
| Molecular Weight | 394.46 g/mol | [1] |
| Aqueous Solubility | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in DMSO and Ethanol | [1] |
| LogP | High (indicative of lipophilicity) | [1] |
| Biopharmaceutical Classification System (BCS) Class | Likely Class II (Low Solubility, High Permeability) or Class IV (Low Solubility, Low Permeability) | [1] |
Q3: Is it possible to achieve good oral bioavailability with EP2 antagonists similar to this compound?
A3: Yes, it is. For instance, a second-generation EP2 antagonist, TG8-260, has demonstrated excellent oral bioavailability of 77.3% in rats.[1] This was achieved using a relatively simple formulation vehicle, suggesting that with the right formulation strategy, high oral bioavailability is attainable for this class of compounds.[1]
Troubleshooting Guide
Issue 1: this compound precipitates out of my formulation upon dilution in aqueous media or during storage.
-
Possible Cause: The concentration of this compound in your formulation may be exceeding its thermodynamic solubility, leading to supersaturation and subsequent precipitation. This is a common issue with poorly soluble compounds.
-
Solution:
-
Reduce Concentration: The simplest approach is to lower the concentration of this compound in your formulation to a level that remains stable.
-
Add Precipitation Inhibitors: Incorporate polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) into your formulation. These polymers can help maintain a supersaturated state and prevent the drug from precipitating.
-
pH Adjustment: If the solubility of this compound is pH-dependent, ensure your formulation is buffered to maintain an optimal pH that favors solubility.
-
Issue 2: I am observing high variability in the plasma concentrations of this compound in my animal studies.
-
Possible Cause: Inconsistent absorption due to formulation instability or food effects can lead to high pharmacokinetic variability.
-
Solution:
-
Ensure Formulation Homogeneity: If you are using a suspension, ensure it is uniformly mixed before each dose administration to guarantee consistent dosing. For solutions, confirm that this compound is fully dissolved and remains so over the duration of the experiment.
-
Standardize Feeding Schedule: The presence or absence of food can significantly impact the absorption of poorly soluble drugs. Standardize the feeding schedule of your animals (e.g., fasting overnight before dosing) to minimize this variability.
-
Consider a More Robust Formulation: If simple solutions or suspensions are proving unreliable, consider advanced formulation strategies such as nanosuspensions, solid dispersions, or self-emulsifying drug delivery systems (SEDDS) to improve consistency.
-
Experimental Protocols for Bioavailability Enhancement
Based on successful strategies for other poorly soluble compounds and related EP2 antagonists, the following formulation approaches are recommended for improving the in vivo bioavailability of this compound.
Protocol 1: Co-solvent/Surfactant Vehicle Formulation (Based on TG8-260)
This protocol is adapted from the successful oral formulation of the second-generation EP2 antagonist, TG8-260, which achieved 77.3% oral bioavailability in rats.[1]
Objective: To prepare a simple and effective oral formulation of this compound for in vivo studies.
Materials:
-
This compound
-
N-methyl-2-pyrrolidone (NMP)
-
Solutol HS 15 (Kolliphor® HS 15)
-
Normal Saline (0.9% NaCl)
Methodology:
-
Prepare the vehicle by mixing the components in the following ratio: 5% NMP, 5% Solutol HS 15, and 90% normal saline (v/v/v).
-
Weigh the required amount of this compound.
-
Add the this compound powder to the pre-mixed vehicle.
-
Vortex and/or sonicate the mixture until the this compound is completely dissolved. A clear solution should be obtained.
-
Administer the formulation to the animals at the desired dose. For TG8-260, a dose volume of 10 mL/kg was used for oral administration in rats.[1]
Quantitative Data from a Related Compound (TG8-260):
| Parameter | Value (in rats) | Citation |
| Route of Administration | Oral (p.o.) | [1] |
| Dose | 25 mg/kg (twice daily) | [1] |
| Oral Bioavailability (%) | 77.3 | [1] |
| Plasma Half-life (t1/2) | 2.14 hours | [1] |
Protocol 2: Preparation of a this compound Nanosuspension
Nanosizing can significantly increase the dissolution rate and saturation solubility of a drug, thereby improving its oral bioavailability.
Objective: To prepare a stable nanosuspension of this compound using the solvent-antisolvent precipitation method.
Materials:
-
This compound
-
A suitable solvent (e.g., DMSO, methanol)
-
An antisolvent (e.g., purified water)
-
Stabilizers (e.g., HPMC, Pluronic F68, or a combination)
-
Probe sonicator
Methodology:
-
Solvent Selection: Dissolve this compound in a small amount of a suitable organic solvent in which it is freely soluble (e.g., DMSO).
-
Antisolvent Preparation: Prepare an aqueous solution of the stabilizer(s) (e.g., 0.5% w/v HPMC and 0.2% w/v Pluronic F68 in purified water).
-
Precipitation: While vigorously stirring the antisolvent solution, slowly add the this compound solution dropwise. The drug will precipitate out as nanoparticles.
-
Sonication: Immediately subject the resulting suspension to high-intensity probe sonication for a specified time (e.g., 5-15 minutes) in an ice bath to reduce particle size and prevent aggregation.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
(Optional) Lyophilization: For long-term storage, the nanosuspension can be lyophilized with a cryoprotectant (e.g., mannitol) to form a dry powder that can be reconstituted before use.
Protocol 3: Preparation of a this compound Solid Dispersion
Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state, which can enhance dissolution by presenting the drug in an amorphous form.
Objective: To prepare a solid dispersion of this compound using the solvent evaporation method.
Materials:
-
This compound
-
A hydrophilic carrier (e.g., PVP K30, HPMC, Soluplus®)
-
A suitable solvent (e.g., methanol, ethanol, or a mixture)
-
Rotary evaporator or vacuum oven
Methodology:
-
Dissolution: Dissolve both this compound and the carrier (e.g., in a 1:3 drug-to-carrier ratio by weight) in a suitable organic solvent.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid mass in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug. Perform in vitro dissolution studies to assess the improvement in dissolution rate compared to the pure drug.
Protocol 4: Development of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal tract.
Objective: To develop a SEDDS formulation for this compound to enhance its solubility and oral absorption.
Materials:
-
This compound
-
Oils (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactants (e.g., Cremophor EL, Tween 80)
-
Co-surfactants (e.g., Transcutol HP, PEG 400)
Methodology:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to identify the components with the highest solubilizing capacity.
-
Constructing Pseudo-Ternary Phase Diagrams: Based on the screening results, select an oil, a surfactant, and a co-surfactant. Prepare various mixtures of these components in different ratios. For each mixture, add a small amount of water and observe the formation of an emulsion. Plot the compositions on a ternary phase diagram to identify the self-emulsifying region.
-
Formulation Preparation: Prepare the SEDDS pre-concentrate by mixing the selected oil, surfactant, and co-surfactant in a ratio that falls within the self-emulsifying region of the phase diagram. Dissolve the required amount of this compound in this mixture with gentle heating and stirring.
-
Characterization:
-
Self-Emulsification Time: Add a small volume of the SEDDS formulation to a larger volume of water with gentle stirring and measure the time it takes to form a clear or slightly bluish-white emulsion.
-
Droplet Size Analysis: Determine the globule size and PDI of the resulting emulsion using DLS.
-
In Vitro Dissolution: Perform dissolution studies to compare the release of this compound from the SEDDS formulation to that of the pure drug.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for improving its bioavailability.
Caption: Mechanism of action of this compound as an EP2 receptor antagonist.
Caption: Experimental workflow for enhancing the bioavailability of this compound.
References
TG4-155 short plasma half-life limitations
Introduction to TG4-155
This compound is a potent and selective antagonist for the prostaglandin (B15479496) E2 receptor subtype EP2, with a Ki of 9.9 nM.[1] It is a brain-permeant small molecule that has shown potential in preclinical models of inflammation-related brain injury.[2] However, a significant challenge in the development of this compound is its short plasma half-life of approximately 0.6 hours in mice, which can limit its therapeutic efficacy and complicates in vivo experimental design.[1] This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to address the limitations associated with the short plasma half-life of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the short plasma half-life of this compound?
A1: The short plasma half-life of small molecules like this compound is typically due to a combination of rapid metabolic degradation and fast renal clearance.[3][4] Unmodified small molecules can be quickly broken down by enzymes in the liver, blood, and other tissues.[5][6][7] Additionally, their small size allows for rapid filtration from the blood by the kidneys.[4][5]
Q2: How does the short half-life of this compound impact my in vivo experiments?
A2: A short half-life necessitates frequent administration or continuous infusion to maintain therapeutic concentrations in the plasma.[8] This can lead to several experimental challenges, including:
-
Variable drug exposure: Fluctuations in plasma concentration between doses can lead to inconsistent target engagement and variable experimental outcomes.
-
Increased animal stress: Frequent handling and dosing can induce stress in animal models, potentially confounding experimental results.
-
Logistical complexity: Continuous infusion requires specialized equipment and surgical procedures.
-
Suboptimal efficacy: If the drug concentration falls below the therapeutic threshold between doses, the desired biological effect may not be achieved.
Q3: What are the general strategies to overcome the short half-life of a small molecule therapeutic?
A3: Several strategies can be employed to extend the plasma half-life of small molecules. These can be broadly categorized as:
-
Chemical Modification:
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains increases the molecule's size, reducing renal clearance and shielding it from enzymatic degradation.[3][9][10][11][12]
-
Lipidation: Addition of a lipid moiety can promote binding to plasma proteins like albumin, which has a long half-life, thereby extending the circulation time of the drug.[6][9]
-
-
Formulation Strategies:
-
Encapsulation: Incorporating the drug into nanoparticles, liposomes, or other drug delivery systems can protect it from degradation and control its release.
-
Prodrugs: Modifying the drug into an inactive form that is converted to the active compound in the body can improve its pharmacokinetic profile.
-
Q4: Are there any known metabolites of this compound?
A4: Specific metabolites of this compound are not extensively documented in publicly available literature. However, like many small molecules, it is likely metabolized in the liver by cytochrome P450 enzymes. Identifying the major metabolic pathways is a crucial step in understanding its rapid clearance and in designing strategies to improve its half-life.
Troubleshooting Guides
Problem 1: Inconsistent or low efficacy of this compound in in vivo studies.
Possible Cause: Plasma concentrations of this compound are not being maintained within the therapeutic window.
Solutions:
-
Optimize Dosing Regimen:
-
Increase Dosing Frequency: Based on its 0.6-hour half-life, consider administering this compound every 1-2 hours to minimize troughs in plasma concentration.
-
Continuous Infusion: For longer-term studies, osmotic pumps or intravenous infusion can provide constant drug delivery and maintain stable plasma levels.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:
-
Conduct a PK study in your animal model to determine the actual half-life, clearance, and volume of distribution.
-
Use this data to build a PK/PD model to simulate different dosing regimens and identify one that maintains the target plasma concentration.
-
-
Consider Half-Life Extension Strategies:
-
If optimizing the dosing regimen is not feasible, consider synthesizing a modified version of this compound with an extended half-life (see Q3 and the Experimental Protocol below).
-
Problem 2: High variability in experimental results between animals.
Possible Cause: Inconsistent drug administration or individual differences in drug metabolism.
Solutions:
-
Refine Administration Technique:
-
Ensure precise and consistent dosing for all animals. For oral gavage, ensure the entire dose is delivered to the stomach. For injections, confirm the correct volume and site of administration.
-
-
Monitor Plasma Concentrations:
-
Collect satellite blood samples from a subset of animals to measure this compound plasma concentrations and correlate them with the observed efficacy. This can help identify outliers and understand the source of variability.
-
-
Control for Biological Variables:
-
Ensure that all animals are of the same age, sex, and strain, and are housed under identical conditions, as these factors can influence drug metabolism.
-
Quantitative Data
The following tables present hypothetical pharmacokinetic data for the unmodified this compound and a PEGylated version (this compound-PEG) to illustrate the potential benefits of half-life extension.
Table 1: Pharmacokinetic Parameters of this compound and this compound-PEG in Mice
| Parameter | This compound (unmodified) | This compound-PEG (20 kDa PEG) |
| Half-life (t½) | 0.6 hours | 12 hours |
| Clearance (CL) | 5 L/hr/kg | 0.1 L/hr/kg |
| Volume of Distribution (Vd) | 4.3 L/kg | 1.5 L/kg |
| Bioavailability (Oral) | <5% | ~20% |
Table 2: Simulated Plasma Concentrations after a Single Dose
| Time Point | This compound (ng/mL) | This compound-PEG (ng/mL) |
| 1 hour | 50 | 950 |
| 4 hours | <5 | 700 |
| 8 hours | Undetectable | 500 |
| 24 hours | Undetectable | 150 |
Experimental Protocols
Protocol: PEGylation of this compound
This protocol describes a general method for conjugating a 20 kDa methoxy-PEG-NHS ester to a primary amine on this compound.
Materials:
-
This compound
-
20 kDa mPEG-Succinimidyl Carboxymethyl Ester (mPEG-SCM)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DMF to a final concentration of 10 mg/mL.
-
Activation: In a separate vial, dissolve the 20 kDa mPEG-SCM in anhydrous DMF at a 1.5-fold molar excess relative to this compound.
-
Reaction: Add the mPEG-SCM solution to the this compound solution. Add DIPEA to the reaction mixture to achieve a final concentration of 2 equivalents relative to this compound.
-
Incubation: Allow the reaction to proceed at room temperature for 4-6 hours with gentle stirring.
-
Quenching: Quench the reaction by adding an excess of an amine-containing buffer, such as Tris or glycine.
-
Purification: Purify the resulting this compound-PEG conjugate using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the conjugate using mass spectrometry and analytical HPLC.
Visualizations
Caption: Signaling pathway of the EP2 receptor and the inhibitory action of this compound.
Caption: Workflow for the development and testing of a long-acting this compound analog.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strategies to improve plasma half life time of peptide and protein drugs | Semantic Scholar [semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. creativepegworks.com [creativepegworks.com]
potential off-target effects of TG4-155
Welcome to the technical support center for TG4-155. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting support for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the human Prostaglandin E2 receptor subtype 2 (EP2), a G-protein coupled receptor (GPCR). This compound is a potent and selective antagonist of the EP2 receptor with a binding affinity (K_B) of approximately 2.4 nM and an inhibitory constant (K_i) of 9.9 nM.[1][2][3][4][5][6]
Q2: Are there any known off-target interactions for this compound?
A2: Yes, while this compound is highly selective for the EP2 receptor, some off-target interactions have been characterized. The most significant off-target activity is against the Prostaglandin D2 receptor (DP1), though with a 7- to 14-fold lower affinity compared to EP2.[6] Weak inhibition has also been observed for the serotonin (B10506) 5-HT2B receptor and the hERG channel at micromolar concentrations.[5] Several other prostanoid receptors are inhibited with much lower potency.[6]
Q3: My experimental results are not what I expected. Could off-target effects of this compound be the cause?
A3: Unexplained experimental outcomes could potentially be due to off-target effects. The most likely off-target to consider is the DP1 receptor, given its nanomolar affinity for this compound. Depending on the concentration of this compound used and the biological system, interactions with the 5-HT2B receptor or the hERG channel might also be a possibility, although these are significantly weaker. It has been reported that this compound has negligible effects on a panel of other human enzymes, ion channels, and receptors, but the detailed data from these broad screens are not publicly available.
Q4: How can I minimize potential off-target effects in my experiments?
A4: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of this compound required to achieve the desired on-target effect.
-
Use a selective EP2 agonist as a control: In combination with this compound, a selective EP2 agonist (like butaprost) can help confirm that the observed effects are mediated through the EP2 receptor.[2]
-
Employ orthogonal validation methods: Use techniques like siRNA or CRISPR-Cas9 to knock down the EP2 receptor and verify that the observed phenotype is dependent on the presence of the target protein.
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound is soluble in DMSO (up to 79 mg/mL) and ethanol.[3] For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Unexpected Phenotype Observed | The phenotype may be due to an off-target effect, most likely via the DP1 receptor. | 1. Review the literature to understand the role of the DP1 receptor in your experimental system. 2. Use a selective DP1 receptor antagonist as a control to see if it phenocopies the effect of this compound. 3. Perform a genetic knockdown of the EP2 receptor (e.g., using siRNA) and treat with this compound. If the phenotype persists, it is likely an off-target effect. |
| Cell Viability is Reduced | At higher concentrations, this compound may have off-target effects leading to cytotoxicity. Weak inhibition of the hERG channel (IC50 = 12 µM) could be a contributing factor in some cell types.[5] | 1. Perform a dose-response curve to determine the cytotoxic concentration of this compound in your cell line. 2. Use a lower, non-toxic concentration of this compound for your experiments. 3. Ensure the final DMSO concentration in your culture media is not exceeding cytotoxic levels (typically <0.5%). |
| Inconsistent Results Between Experiments | This could be due to variations in compound concentration, cell passage number, or other experimental parameters. | 1. Prepare fresh stock solutions of this compound regularly. 2. Standardize cell culture conditions, including passage number and seeding density. 3. Include appropriate positive and negative controls in every experiment. |
Quantitative Data on this compound Selectivity
The following table summarizes the known binding affinities and inhibitory concentrations of this compound for its primary target and known off-targets.
| Target | Parameter | Value | Selectivity vs. EP2 (fold) | Reference |
| Prostaglandin E2 Receptor 2 (EP2) | K_B | 2.4 nM | 1 | [2][4][6] |
| K_i | 9.9 nM | - | [1][3][5] | |
| Prostaglandin D2 Receptor 1 (DP1) | K_B | 34.5 nM | ~14 | |
| Prostaglandin E2 Receptor 4 (EP4) | K_B | 11.4 µM | >4700 | [2][4] |
| Prostaglandin E2 Receptor 1 (EP1) | - | >500-fold less potent | >500 | [6] |
| Prostaglandin E2 Receptor 3 (EP3) | - | >500-fold less potent | >500 | [6] |
| Prostaglandin F Receptor (FP) | - | >500-fold less potent | >500 | [6] |
| Thromboxane A2 Receptor (TP) | - | 345-fold less potent | 345 | [6] |
| Prostacyclin Receptor (IP) | - | 240-fold less potent | 240 | [6] |
| Leukotriene B4 Receptor 1 (BLT1) | - | >500-fold less potent | >500 | [6] |
| Serotonin 5-HT2B Receptor | IC50 | 2.6 µM | ~1083 | [5] |
| hERG Channel | IC50 | 12 µM | ~5000 | [5] |
| Cyclooxygenase-1 (COX-1) | % Inhibition @ 10 µM | No substantial inhibition | - | [6] |
| Cyclooxygenase-2 (COX-2) | % Inhibition @ 10 µM | No substantial inhibition | - | [6] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol is a generalized method to verify that this compound binds to the EP2 receptor in a cellular context.
Objective: To assess the target engagement of this compound with the EP2 receptor in intact cells.
Methodology:
-
Cell Culture: Culture cells expressing the EP2 receptor to near confluency.
-
Compound Treatment: Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease inhibitors.
-
Heat Shock: Aliquot the cell lysates and expose them to a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.
-
Centrifugation: Centrifuge the samples to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble EP2 receptor by Western blotting using an EP2-specific antibody.
-
Data Analysis: Increased thermal stability of the EP2 receptor in the presence of this compound indicates target engagement.
Protocol 2: Kinase Profiling to Broadly Screen for Off-Target Kinase Inhibition
This is a general protocol for assessing the selectivity of a small molecule inhibitor against a panel of kinases.
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to create a range of concentrations for IC50 determination.
-
Kinase Reaction: In a multi-well plate, combine a recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., radiometric assay measuring incorporation of ³²P-ATP or a fluorescence-based assay).
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
Visualizations
Caption: Simplified signaling pathway of the EP2 receptor and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing the potential off-target effects of this compound.
Caption: Decision tree for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. pharm.emory.edu [pharm.emory.edu]
- 2. pnas.org [pnas.org]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
TG4-155 Technical Support Center: Solution Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the selective EP2 receptor antagonist, TG4-155. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: Proper storage of solid this compound is crucial for maintaining its long-term stability. Recommendations from various suppliers are summarized below.
| Storage Condition | Duration |
| -20°C | ≥ 4 years[1] |
| 4°C | 2 years[2] |
| Room Temperature | Suitable for short-term shipping[1] |
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is soluble in several organic solvents. The choice of solvent will depend on the requirements of your specific experiment.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 30 mg/mL[1][3] |
| Dimethylformamide (DMF) | 50 mg/mL[1][3] |
| Ethanol | ≤ 10 mg/mL[4][5] |
Q3: How should I store this compound stock solutions?
A3: Stock solutions of this compound in organic solvents should be stored at low temperatures to ensure stability. It is generally not recommended to store aqueous dilutions for long periods.
| Storage Condition | Solvent | Duration |
| -80°C | DMSO | Up to 2 years[3] |
| -20°C | DMSO or Ethanol | Up to 3 months[4] |
| -20°C | DMSO | Up to 1 year[3] |
Q4: Is this compound stable in aqueous solutions?
Q5: What are the potential degradation pathways for this compound?
A5: Although specific degradation products for this compound have not been documented in the literature, based on its chemical structure, potential degradation pathways may include:
-
Hydrolysis: The amide bond could be susceptible to hydrolysis, particularly at extreme pH values, which would cleave the molecule into its corresponding carboxylic acid and amine fragments.
-
Oxidation: The indole (B1671886) ring system can be susceptible to oxidation.
-
Photodegradation: Indole derivatives can be sensitive to light, particularly UV light, which can lead to degradation. It is advisable to protect solutions of this compound from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer | Low aqueous solubility of this compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) is as high as your experimental system tolerates (typically <0.5%). Prepare the final aqueous dilution immediately before use. Gentle warming or sonication may aid dissolution. |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. Protect solutions from light. |
| Loss of activity over time | Improper storage of stock solutions. | Store stock solutions at -80°C for long-term storage. Ensure vials are tightly sealed to prevent solvent evaporation and uptake of moisture. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol provides a general framework for evaluating the stability of this compound in a specific buffer or cell culture medium using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound solid
-
HPLC-grade DMSO
-
Your aqueous buffer of interest (e.g., PBS, cell culture medium)
-
HPLC system with a UV detector
-
C18 HPLC column
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid (or other appropriate mobile phase modifier)
-
Temperature-controlled incubator
-
Light-protected containers (e.g., amber vials)
2. Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Prepare Test Solutions: Dilute the stock solution with your aqueous buffer to the final desired concentration for your experiment.
-
Initial Analysis (Time 0): Immediately after preparation, analyze the test solution by HPLC to determine the initial peak area of this compound.
-
Incubation: Store aliquots of the test solution under the desired experimental conditions (e.g., 4°C, room temperature, 37°C) in light-protected containers.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot from each storage condition and analyze it by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at time 0. A decrease in the peak area indicates degradation. The appearance of new peaks may signify degradation products.
3. Suggested HPLC Conditions (starting point, optimization may be required):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
Visualizations
Caption: Simplified signaling pathway of the Prostaglandin E2 (PGE2) EP2 receptor and the inhibitory action of this compound.
Caption: General workflow for assessing the stability of this compound in an aqueous solution using HPLC.
References
- 1. Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel N-(2-hydroxy-2-p-tolylethyl)-amide and N-(2-oxo-2-p-tolylethyl)-amide derivatives and their antidyslipidemic and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TG4-155 Cytotoxicity Assessment in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TG4-155 in cytotoxicity assessments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2).[1][2] Its primary mechanism of action is to block the signaling pathway activated by PGE2, which has been implicated in promoting cancer cell proliferation, invasion, and inflammation.[3]
Q2: In which cell lines has the cytotoxicity of this compound been evaluated?
A2: The cytotoxic effects of this compound have been assessed in several cell lines. A half-maximal cytotoxic concentration (CC50) of 172 μM has been reported in rat C6 glioma cells.[2][4] Additionally, this compound has been shown to suppress PGE2-induced proliferation in the human prostate cancer cell line PC3.[2] Another EP2 antagonist, TG6-10-1, has been shown to block proliferation and invasion and promote apoptosis and cell cycle arrest in human glioma cell lines LN229 and SF767, suggesting a class effect for EP2 antagonists.[3]
Q3: Does this compound induce apoptosis or cell cycle arrest?
A3: While direct studies on this compound inducing apoptosis or cell cycle arrest are limited, evidence from related EP2 antagonists suggests this is a likely mechanism. For instance, the EP2 antagonist TG6-10-1 has been shown to promote both apoptosis and cell cycle arrest in glioma cells.[3] The transforming growth factor-beta (TGF-β) signaling pathway, which can be influenced by prostaglandin signaling, is a known regulator of both cell cycle arrest and apoptosis.[5][6][7]
Q4: What are some common issues encountered when performing cytotoxicity assays with this compound?
A4: Common issues include:
-
Low or inconsistent cytotoxicity: This could be due to sub-optimal concentrations of this compound, short incubation times, or low expression of the EP2 receptor in the chosen cell line.
-
Drug solubility issues: this compound is soluble in DMSO and ethanol (B145695).[8] Ensure the final concentration of the solvent in the cell culture medium is not toxic to the cells.
-
Variability in results: This can arise from inconsistencies in cell seeding density, passage number, and health of the cells.
Troubleshooting Guides
Problem 1: No significant cytotoxicity observed at expected concentrations.
Possible Causes and Solutions:
-
Cell Line Sensitivity: The selected cell line may have low or no expression of the EP2 receptor, making it insensitive to this compound.
-
Recommendation: Screen a panel of cell lines to identify those with higher EP2 receptor expression. Alternatively, consider using a cell line where PGE2 is known to drive proliferation.
-
-
Concentration Range: The concentrations of this compound used may be too low.
-
Recommendation: Perform a dose-response experiment with a wider range of concentrations, up to and including the reported CC50 of 172 μM in C6 glioma cells as a starting point.[2]
-
-
Incubation Time: The duration of exposure to this compound may be insufficient to induce a cytotoxic effect.
-
Recommendation: Extend the incubation time (e.g., 48 to 72 hours) and perform a time-course experiment.
-
Problem 2: High variability between replicate wells in a cytotoxicity assay.
Possible Causes and Solutions:
-
Uneven Cell Seeding: Inconsistent number of cells seeded per well.
-
Recommendation: Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette.
-
-
Edge Effects: Wells on the perimeter of the plate may experience different temperature and humidity conditions, leading to altered cell growth.
-
Recommendation: Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain a humidified environment.
-
-
Compound Precipitation: this compound may precipitate out of solution at higher concentrations.
-
Recommendation: Visually inspect the wells for any signs of precipitation after adding the compound. If observed, consider preparing fresh dilutions or using a lower top concentration.
-
Quantitative Data
| Compound | Cell Line | Assay | Metric | Value | Reference |
| This compound | Rat C6 Glioma | Cell Viability | CC50 | 172 µM | [2][4] |
| TG6-10-1 | Human Glioma (LN229, SF767) | Proliferation/Invasion | Inhibition | Yes | [3] |
| TG6-10-1 | Human Glioma (LN229, SF767) | Apoptosis | Promotion | Yes | [3] |
| TG6-10-1 | Human Glioma (LN229, SF767) | Cell Cycle Arrest | Promotion | Yes | [3] |
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
This protocol is a standard method for determining the cytotoxic effect of this compound by measuring cell viability.
Workflow Diagram:
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/Propidium (B1200493) Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway Diagram:
Caption: Postulated pathway of this compound-induced apoptosis via EP2 receptor inhibition.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Propidium Iodide (PI) Staining for Cell Cycle Analysis
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.
Logical Relationship Diagram:
Caption: Logical workflow for cell cycle analysis using propidium iodide staining.
Methodology:
-
Cell Treatment: Culture cells with this compound for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transforming growth factor-β and breast cancer: Cell cycle arrest by transforming growth factor-β and its disruption in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. amsbio.com [amsbio.com]
Technical Support Center: Optimizing TG4-155 Dosage for Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of TG4-155 for long-term in vivo studies. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2).[1][2][3][4][5] It functions by competitively inhibiting the binding of PGE2 to the EP2 receptor, thereby blocking downstream signaling pathways involved in inflammation and other pathological processes.[1][6][7]
Q2: What is the recommended starting dose for a long-term in vivo study with this compound?
A2: A definitive recommended starting dose for long-term studies has not been established. However, based on short-term in vivo studies in mice, doses ranging from 3 mg/kg to 5 mg/kg administered intraperitoneally (i.p.) have demonstrated efficacy in models of acute neuroinflammation.[8] For long-term studies, it is crucial to perform a dose-ranging study to determine the optimal dose that balances efficacy and potential toxicity.
Q3: How should I prepare and store this compound for in vivo studies?
A3: this compound is soluble in DMSO and ethanol.[7] For in vivo administration, a common practice is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a vehicle suitable for animal administration, such as corn oil or a saline solution containing a surfactant like Solutol-HS15.[2][9] Stock solutions in DMSO can be stored at -20°C for up to three months.[7] It is recommended to prepare fresh working solutions for each experiment.
Troubleshooting Guides
Problem 1: I am not observing the expected therapeutic effect in my long-term study.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dose | The dose may be too low for the chronic disease model. Perform a dose-escalation study to evaluate higher doses. Consider the pharmacokinetic and pharmacodynamic (PK/PD) profile to ensure target engagement is maintained over the desired period. |
| Inadequate Drug Exposure | The short half-life of this compound (approximately 0.6 hours in mice) may lead to insufficient drug levels between doses.[8] Increase the dosing frequency (e.g., twice daily) or consider a different route of administration or formulation to prolong exposure. |
| Metabolic Instability | Long-term administration may induce metabolic enzymes that accelerate the clearance of this compound. Conduct pharmacokinetic studies at different time points during the long-term study to assess for changes in drug metabolism. |
| Target Engagement Issues | The EP2 receptor may be downregulated or desensitized with chronic antagonist treatment. Measure EP2 receptor expression and downstream signaling markers in your target tissue to confirm continued target engagement. |
Problem 2: I am observing signs of toxicity in my long-term study.
| Possible Cause | Troubleshooting Step |
| Dose is too high | The current dose may be approaching the maximum tolerated dose (MTD) for long-term administration. Reduce the dose or the frequency of administration. |
| Off-target effects | Although this compound is selective, high concentrations over a long period could lead to off-target effects.[8] Monitor for common signs of toxicity (weight loss, behavioral changes) and perform histopathological analysis of major organs at the end of the study. |
| Vehicle-related toxicity | The vehicle used for administration may be causing adverse effects. Include a vehicle-only control group in your study to differentiate between vehicle and compound toxicity. |
Experimental Protocols
Protocol 1: Dose-Ranging Study for Long-Term Efficacy
-
Animal Model: Utilize a relevant and well-characterized chronic disease animal model.
-
Group Allocation: Divide animals into at least four groups: vehicle control, low dose this compound, mid-dose this compound, and high dose this compound. The dose range should be selected based on existing short-term in vivo data and in vitro potency.
-
Dosing Regimen: Administer this compound or vehicle for the planned duration of the long-term study. The route and frequency of administration should be consistent.
-
Efficacy Assessment: Monitor relevant efficacy endpoints throughout the study. This could include behavioral tests, imaging, or biomarker analysis.
-
Data Analysis: At the end of the study, compare the efficacy outcomes between the different dose groups and the vehicle control to determine the dose-response relationship.
Protocol 2: Long-Term Toxicity Assessment
-
Study Design: Run a parallel study to the efficacy trial, or include dedicated satellite groups for toxicity assessment.
-
Parameters to Monitor:
-
Clinical Observations: Daily observation for any signs of morbidity, mortality, and changes in behavior.
-
Body Weight: Record body weights at least twice a week.
-
Food and Water Consumption: Monitor weekly.
-
Hematology and Clinical Chemistry: Collect blood samples at interim time points and at the termination of the study for analysis of key hematological and biochemical parameters.
-
Histopathology: At the end of the study, perform a complete necropsy and collect major organs for histopathological examination.
-
-
Data Analysis: Compare all toxicity parameters between the this compound treated groups and the vehicle control group to identify any dose-dependent adverse effects.
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| EP2 Ki | 9.9 nM | [2][3][10] |
| EP2 Schild KB | 2.4 nM | [6][8] |
| Selectivity vs. EP1, EP3, EP4, IP | 550-4750-fold | [8][10] |
| Selectivity vs. DP1 | 14-fold | [8][10] |
Table 2: Pharmacokinetic Parameters of this compound in Mice (3 mg/kg, i.p.)
| Parameter | Value | Reference |
| Bioavailability (i.p. vs. i.v.) | 61% | [8] |
| Plasma Half-life (t1/2) | 0.6 hours | [8] |
| Brain/Plasma Ratio | 0.3 | [8] |
Visualizations
Caption: Signaling pathway of the EP2 receptor and the antagonistic action of this compound.
Caption: Experimental workflow for the optimization of this compound dosage in long-term studies.
Caption: A logical diagram for troubleshooting a lack of therapeutic effect with this compound.
References
- 1. glpbio.cn [glpbio.cn]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. This compound - Biochemicals - CAT N°: 17639 [bertin-bioreagent.com]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. researchgate.net [researchgate.net]
- 7. tribioscience.com [tribioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | EP2 Receptor Antagonist | AmBeed.com [ambeed.com]
Navigating In Vivo Variability of TG4-155: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability when working with the EP2 receptor antagonist, TG4-155, in in vivo experiments. By understanding the compound's characteristics and common sources of experimental inconsistency, researchers can enhance the reproducibility and reliability of their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and brain-permeant antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP2.[1][2][3] It acts as a competitive antagonist with a high affinity for the EP2 receptor, thereby blocking the downstream signaling pathways initiated by PGE2 binding.[2][4]
Q2: What are the known pharmacokinetic properties of this compound in preclinical models?
A2: In C57BL/6 mice, this compound administered via intraperitoneal (i.p.) injection has a bioavailability of 61% compared to intravenous (i.v.) administration.[1] It is characterized by a short plasma half-life of approximately 0.6 hours and demonstrates moderate brain penetration with a brain-to-plasma concentration ratio of 0.3.[1]
Q3: We are observing significant variability in the therapeutic effect of this compound between animals in the same cohort. What are the potential causes?
A3: Inconsistent therapeutic outcomes can stem from a variety of factors, both compound-specific and related to general experimental conduct. Key considerations for this compound include:
-
Dosing and Administration: Due to its short half-life (0.6 hours), minor variations in the timing of dosing or the rate of absorption following i.p. injection can lead to substantial differences in plasma and tissue concentrations at the time of assessment.[1]
-
Animal-to-Animal Variation: Inherent biological differences between animals, such as metabolism, age, sex, and stress levels, can influence drug disposition and response.[5][6][7]
-
Blood-Brain Barrier (BBB) Permeability: Given the moderate brain penetration of this compound, any condition that alters BBB integrity (e.g., inflammation, disease model severity) could lead to variable central nervous system (CNS) exposure and, consequently, variable efficacy in neurological models.[1]
-
Experimental Procedures: Inconsistent handling, anesthesia, or surgical procedures can introduce variability in physiological responses and drug effects.[6][7]
Q4: How can we minimize variability in our in vivo studies with this compound?
A4: To improve consistency, consider the following:
-
Strict Dosing Schedule: Adhere to a precise and consistent dosing schedule for all animals.
-
Route of Administration: While intraperitoneal injection is common, for critical studies, consider intravenous administration to bypass absorption variability.
-
Animal Standardization: Use animals of the same age, sex, and strain, and allow for proper acclimatization to minimize stress-induced variability.[5][6]
-
Blinding and Randomization: Implement blinded study conduct and randomize animals to treatment groups to mitigate unconscious bias.
-
Monitor Animal Health: Closely monitor animals for any signs of distress or illness that could impact the experimental outcome.
Troubleshooting Guide
This section addresses specific issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Inconsistent Efficacy | Suboptimal Dosing Regimen: The short half-life of this compound may lead to drug concentrations falling below the therapeutic threshold between doses.[1] | Consider a more frequent dosing schedule or the use of a continuous delivery method (e.g., osmotic mini-pumps) to maintain stable plasma concentrations. |
| Variable Drug Exposure: Differences in absorption after i.p. injection or altered metabolism between animals. | Conduct a pilot pharmacokinetic study in your specific animal model to determine the optimal dosing regimen and route of administration. Measure plasma and/or brain concentrations of this compound at key time points. | |
| Disease Model Heterogeneity: The severity of the induced disease can vary between animals, impacting the therapeutic window for this compound. | Ensure the disease model is well-characterized and consistently induced. Use appropriate biomarkers or behavioral readouts to stratify animals if necessary. | |
| Unexpected Off-Target Effects | Dose-Related Toxicity: High concentrations of the compound may lead to off-target pharmacology or general toxicity. | Perform a dose-response study to identify the minimum effective dose and a maximum tolerated dose. Include a vehicle-only control group to assess baseline toxicity.[8] |
| Interaction with Other Receptors: While highly selective for EP2, at higher concentrations, this compound shows some activity at the DP1 receptor and the serotonin (B10506) 5-HT2B receptor.[1] | Correlate the observed phenotype with known pharmacology of EP2 and potential off-target receptors. Consider using a structurally unrelated EP2 antagonist as a control to confirm that the effect is on-target.[8] | |
| Lack of Efficacy | Poor Compound Stability or Formulation: Improper storage or formulation of this compound can lead to degradation and loss of activity. | Store this compound at -20°C or -80°C as recommended.[1][9] Prepare fresh formulations for each experiment and ensure the vehicle is appropriate for in vivo administration and does not cause adverse effects. |
| Insufficient Target Engagement: The administered dose may not be sufficient to achieve the necessary level of EP2 receptor occupancy in the target tissue. | Increase the dose in a stepwise manner. If possible, measure target engagement directly through ex vivo analysis of downstream signaling markers in the tissue of interest. |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: this compound Receptor Binding and Potency
| Parameter | Value | Reference |
| Ki (EP2 Receptor) | 9.9 nM | [1][10][11] |
| Schild KB (EP2 Receptor) | 2.4 nM | [1][4] |
| Selectivity (EP2 vs. EP1, EP3, EP4, IP) | 550-4750-fold | [1] |
| Selectivity (EP2 vs. DP1) | 14-fold | [1] |
| IC50 (Serotonin 5-HT2B Receptor) | 2.6 µM | [1] |
| IC50 (hERG) | 12 µM | [1] |
Table 2: this compound Pharmacokinetic Parameters in C57BL/6 Mice
| Parameter | Value | Route of Administration | Reference |
| Bioavailability | 61% | i.p. (vs. i.v.) | [1] |
| Plasma Half-life (t1/2) | 0.6 hours | i.p. | [1] |
| Brain/Plasma Ratio | 0.3 | i.p. | [1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Mouse Model of Neurodegeneration
This protocol is based on the methodology used to assess the neuroprotective effects of this compound in a status epilepticus model.[1][2]
-
Animal Model: C57BL/6 mice.
-
Induction of Status Epilepticus (SE): Administer pilocarpine (B147212) to induce SE. Monitor animals for seizure activity.
-
Drug Administration:
-
Endpoint Analysis:
-
After a designated period (e.g., 24-48 hours), euthanize the animals and perfuse with saline followed by a fixative.
-
Collect brain tissue and process for histology.
-
Perform staining (e.g., Fluoro-Jade B) to quantify neurodegeneration in specific brain regions like the hippocampus.
-
Compare neurodegeneration scores between the this compound-treated and vehicle-treated groups.
-
Visualizations
Caption: Mechanism of this compound action on the EP2 signaling pathway.
Caption: A logical workflow for troubleshooting this compound in vivo variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.cn [glpbio.cn]
- 3. This compound | EP2 Receptor Antagonist | AmBeed.com [ambeed.com]
- 4. researchgate.net [researchgate.net]
- 5. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Chronobiological analysis of sex differences in electrocardiographic parameters in spontaneously breathing Wistar rats under tiletamine-zolazepam anaesthesia | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. tribioscience.com [tribioscience.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleck.co.jp [selleck.co.jp]
TG4-155 Technical Support Center: Minimizing Degradation During Experiments
Welcome to the technical support center for TG4-155. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability. Under these conditions, it is stable for at least four years.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO and ethanol. Stock solutions in these solvents can be stored at -20°C for up to three months. It is recommended to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[1]
Q3: Can I store diluted working solutions of this compound?
A3: It is not recommended to store diluted working solutions for long periods. For optimal results, especially for in vivo experiments, it is best to prepare the working solution fresh on the same day of use.[1]
Q4: Is this compound sensitive to light?
Q5: What are the potential degradation pathways for this compound?
A5: Based on its chemical structure, this compound has three main potential points of degradation:
-
Photo-oxidation of the indole (B1671886) ring: The indole nucleus can be susceptible to oxidation, particularly when exposed to light and air.[2]
-
Oxidation of the trimethoxybenzene ring: This electron-rich aromatic ring can be prone to oxidation.
-
Reaction at the α,β-unsaturated amide: This functional group acts as a Michael acceptor and can react with nucleophiles present in the solution.[3][4]
Troubleshooting Guide
This guide addresses common issues that may arise from this compound degradation during experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound in stock or working solutions. | - Prepare fresh working solutions for each experiment.- Aliquot stock solutions to minimize freeze-thaw cycles.- Ensure proper storage of solid compound and stock solutions at -20°C. |
| Precipitation in the working solution. | Reduced solubility due to moisture in DMSO or improper solvent mixing. | - Use fresh, anhydrous DMSO for preparing stock solutions.[1]- When preparing aqueous working solutions, add the DMSO stock solution to the aqueous buffer slowly while vortexing to ensure proper mixing. |
| Loss of compound activity over the course of a multi-day experiment. | Gradual degradation of this compound in the experimental medium. | - For longer experiments, consider replenishing the this compound-containing medium at regular intervals.- Protect the experimental setup from direct light exposure. |
| Baseline shifts or unexpected peaks in analytical chromatography (e.g., HPLC). | Presence of degradation products. | - Analyze a freshly prepared standard solution to confirm the retention time of intact this compound.- If degradation is suspected, prepare fresh solutions and re-run the analysis.- Protect samples from light and minimize time at room temperature before analysis. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C in amber vials.
Protocol 2: Preparation of Aqueous Working Solution
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound in your aqueous experimental buffer.
-
While vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution.
-
Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically <0.5%).
-
Use the freshly prepared working solution immediately.
Visualizing Potential Degradation Pathways and Experimental Workflow
To further aid in understanding the handling and potential issues with this compound, the following diagrams illustrate key concepts.
References
TG4-155 Selectivity Profile: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the selectivity of TG4-155, with a particular focus on its activity at the DP1 receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective antagonist of the prostaglandin (B15479496) E2 receptor subtype 2 (EP2).[1][2][3] It was identified through high-throughput screening as a first-generation EP2-selective antagonist.[4]
Q2: How selective is this compound for the EP2 receptor compared to the DP1 receptor?
This compound exhibits significantly higher affinity and potency for the EP2 receptor than for the DP1 receptor. Various studies report that this compound displays a 14-fold to over 500-fold selectivity for EP2 over other prostanoid receptors, including DP1.[1][5]
Q3: What are the reported binding affinities (Ki, KB) of this compound for EP2 and DP1 receptors?
The binding affinities can vary slightly depending on the experimental setup. The table below summarizes the reported values.
Quantitative Data Summary
| Parameter | EP2 Receptor | DP1 Receptor | Reference |
| KB | 2.4 nM | 34.5 nM | [1] |
| Ki | 9.9 nM | - | [2][3] |
| Ki | 15 nM | - | [4] |
| Selectivity | ~14-fold higher than DP1 | - | [5] |
| Selectivity | >500-fold over other prostanoids | - | [1] |
KB: Equilibrium dissociation constant for a competitive antagonist. Ki: Inhibition constant.
Q4: What is the mechanism of action of this compound at the EP2 receptor?
This compound acts as a competitive antagonist at the EP2 receptor.[4] This means it binds to the receptor at the same site as the endogenous ligand (PGE2) but does not activate it, thereby blocking the downstream signaling cascade. Schild regression analysis has confirmed this competitive mechanism.[4]
Experimental Protocols and Troubleshooting
This section provides a generalized protocol for determining the selectivity of a test compound like this compound against the DP1 receptor using a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the DP1 receptor by measuring its ability to displace a known high-affinity radioligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human DP1 receptor.
-
Radioligand: [3H]-PGD2 (a common high-affinity ligand for DP1).
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.[2]
-
Non-specific binding control: A high concentration of a known, unlabeled DP1 agonist or antagonist (e.g., unlabeled PGD2).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3-0.5% polyethyleneimine).[6][7]
-
Scintillation fluid and a scintillation counter.
Workflow:
Procedure:
-
Plate Setup: Set up a 96-well plate with wells for total binding (radioligand + vehicle), non-specific binding (radioligand + high concentration of unlabeled ligand), and competitor binding (radioligand + varying concentrations of this compound).
-
Reagent Addition: Add reagents to each well, typically starting with the assay buffer, followed by the cell membrane preparation, the test compound (or controls), and finally the radioligand to initiate the binding reaction.[6]
-
Incubation: Incubate the plate for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[6]
-
Termination: Stop the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding (NSB) | Radioligand concentration is too high. | Optimize radioligand concentration; it should ideally be at or below its Kd. |
| Insufficient washing or ineffective filter pre-soaking. | Increase the number of wash steps. Ensure filters are adequately pre-soaked in PEI to reduce non-specific filter binding. | |
| Radioligand is sticking to the plate or filter. | Add a small amount of BSA (e.g., 0.1%) to the assay buffer. | |
| Low Signal / Low Specific Binding | Insufficient receptor density in the membrane prep. | Increase the amount of membrane protein per well.[6] Use a cell line with higher receptor expression. |
| Degraded radioligand or receptor. | Use fresh reagents. Aliquot and store reagents properly at -80°C. | |
| Incubation time is too short to reach equilibrium. | Perform a time-course experiment to determine the optimal incubation time. | |
| Poor Curve Fit / High Data Variability | Pipetting errors or inconsistent mixing. | Use calibrated pipettes. Ensure thorough but gentle mixing of reagents. |
| Compound solubility issues. | Ensure this compound is fully dissolved in the stock solution and does not precipitate upon dilution in the aqueous assay buffer. Use fresh DMSO.[2] |
Signaling Pathways
This compound primarily antagonizes the EP2 receptor, which, like the DP1 receptor, is coupled to the Gs alpha subunit of the G-protein. Activation of these receptors leads to an increase in intracellular cyclic AMP (cAMP).
References
- 1. TG 4-155 - Focus Biomolecules [mayflowerbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. This compound | EP2 Receptor Antagonist | AmBeed.com [ambeed.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing TG4-155 Metabolic Instability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TG4-155. The information is designed to help address common challenges related to the compound's metabolic instability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and brain-penetrant antagonist of the Prostaglandin E2 (PGE2) receptor subtype EP2.[1][2][3][4][5] It functions by competitively blocking the EP2 receptor, thereby inhibiting the signaling pathways activated by PGE2.[1] this compound has demonstrated neuroprotective effects in preclinical models by reducing inflammation and neuronal injury.[1][2]
Q2: What are the known limitations of this compound in experimental settings?
The primary limitation of this compound is its metabolic instability, which results in a relatively short plasma half-life and moderate brain penetration after systemic administration in mice.[1] This can necessitate specific experimental designs, such as particular dosing regimens, to achieve desired therapeutic concentrations in vivo. An analog, TG6-10-1, was developed with improved metabolic stability and brain permeability to address these issues.[1]
Q3: How should I prepare and store this compound stock solutions to minimize degradation?
For optimal results, it is recommended to prepare fresh stock solutions. This compound can be dissolved in DMSO.[6] For in vivo studies, a working solution can be prepared by adding a small volume of a concentrated DMSO stock solution to an appropriate vehicle like corn oil, ensuring the mixture is used immediately.[6] For long-term storage, this compound is stable for at least four years when stored at -20°C.[2][3]
Q4: Are there any known off-target effects of this compound?
This compound exhibits high selectivity for the EP2 receptor over other prostanoid receptors like EP1, EP3, and EP4.[1][4][7] However, it shows some activity against the DP1 receptor, with a 14-fold selectivity for EP2 over DP1.[4][7] At higher concentrations, it may also inhibit the serotonin (B10506) 5-HT2B receptor and hERG.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results | Degradation of this compound in solution. | Prepare fresh stock solutions in DMSO for each experiment. For in vivo work, prepare the final formulation immediately before administration.[6] |
| Lower than expected in vivo efficacy | Rapid metabolism and clearance of this compound. | Consider a dosing regimen with more frequent administrations to maintain therapeutic levels. Alternatively, for proof-of-concept studies, consider using the more metabolically stable analog, TG6-10-1.[1] |
| Difficulty achieving desired brain concentration | Moderate brain penetration of this compound. | While this compound is brain-penetrant, its brain-to-plasma ratio is modest.[4] Ensure the dosage is sufficient to achieve the target concentration in the central nervous system. |
| Inconsistent results in cell-based assays | Non-specific binding or off-target effects at high concentrations. | Use the lowest effective concentration of this compound as determined by dose-response studies. Confirm that the observed effects are due to EP2 antagonism by including appropriate controls. |
Quantitative Data Summary
Table 1: Receptor Binding and Potency of this compound
| Parameter | Value | Receptor |
| Ki | 15 nM | Human EP2[1] |
| KB | 2.4 nM | EP2[1][2][3] |
| KB | 11.4 µM | EP4[2][3] |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Route of Administration |
| Bioavailability | 61% | Intraperitoneal (i.p.)[4] |
| Plasma Half-life (t1/2) | 0.6 hours | Intraperitoneal (i.p.)[4] |
| Brain/Plasma Ratio | 0.3 | Not specified[4] |
Experimental Protocols
Protocol: In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of this compound.
1. Objective: To determine the rate of metabolic degradation of this compound when incubated with liver microsomes.
2. Materials:
-
This compound
-
Liver microsomes (e.g., from rat, mouse, or human)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Control compound with known metabolic stability (e.g., a highly stable and a highly unstable compound)
-
LC-MS/MS system for analysis
3. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture in phosphate buffer containing liver microsomes.
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Immediately terminate the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the terminated samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = -0.693 / slope.
Visualizations
Caption: PGE2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound metabolic stability.
References
Validation & Comparative
A Comparative Guide to TG4-155 and Other Selective EP2 Receptor Antagonists for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the novel EP2 receptor antagonist, TG4-155, with other leading selective antagonists. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of performance based on available experimental data, details key experimental protocols, and visualizes critical pathways and workflows.
Introduction to EP2 Receptor Antagonism
The Prostaglandin E2 (PGE2) receptor subtype 2 (EP2), a G-protein coupled receptor, is a key player in a multitude of physiological and pathophysiological processes, including inflammation, neurodegeneration, and oncology. Its role in mediating the pro-inflammatory effects of PGE2 has made it a significant target for therapeutic intervention. Selective antagonists of the EP2 receptor are being investigated for their potential in treating a range of conditions. This guide focuses on this compound and its comparative profile against other notable selective EP2 antagonists.
Comparative Analysis of EP2 Receptor Antagonists
The following tables summarize the quantitative data for this compound and a selection of other well-characterized EP2 receptor antagonists.
Table 1: In Vitro Potency and Binding Affinity
| Compound | Target | Assay Type | Kᵢ (nM) | Kₑ (nM) | IC₅₀ (nM) |
| This compound | Human EP2 | Radioligand Binding | 9.9[1] | 2.4 (Schild)[1] | - |
| TG6-10-1 | Human EP2 | Schild Analysis | - | 17.8[2] | - |
| TG11-77.HCl | Human EP2 | Schild Analysis | - | 9.7 - 10[3][4] | - |
| TG8-260 | Human EP2 | Schild Analysis | - | 13.2[5][6] | - |
| PF-04418948 | Human EP2 | Functional Assay | - | 1.8[7] | 16[8][9] |
| Amgen C52 | Human EP2 | Binding Affinity | 8 | - | 50 |
Table 2: Selectivity Profile Against Other Prostanoid Receptors
| Compound | Selectivity vs. DP1 | Selectivity vs. EP1 | Selectivity vs. EP3 | Selectivity vs. EP4 | Selectivity vs. IP |
| This compound | 14-fold[1] | >550-fold[1] | >550-fold[1] | >4750-fold[1] | >550-fold[1] |
| TG6-10-1 | 10-fold[2] | >100-fold[2] | >300-fold[2] | >300-fold[2] | >300-fold[2] |
| TG11-77.HCl | >300-fold[3] | >300-fold[3] | >300-fold[3] | >300-fold[3] | >300-fold[3] |
| TG8-260 | >500-fold[5][6] | Not specified | Not specified | >500-fold[5][6] | >500-fold[5][6] |
| PF-04418948 | >2000-fold[8] | >2000-fold[8] | >2000-fold[8] | >2000-fold[8] | Not specified |
| Amgen C52 | >4000-fold | >4000-fold | >4000-fold | ~50-fold | Not specified |
Table 3: Pharmacokinetic Properties
| Compound | Plasma Half-life (t½) | Brain/Plasma Ratio | Oral Bioavailability (%) |
| This compound | 0.6 h (mouse) | 0.3 | Not specified |
| TG6-10-1 | 1.7 h (rodent)[10] | 1.7[10] | Not specified |
| TG11-77.HCl | 2.4 h (mouse)[3][4] | 0.4[3][4] | Not specified |
| TG8-260 | 2.14 h (mouse, PO)[5][6] | Not specified | 77.3[5][6] |
| PF-04418948 | 8.8 h (rat) | Brain-impermeable | 78 |
| Amgen C52 | 3.4 h | 0.7 - 0.9[11][12] | 44[11][12] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action and experimental evaluation of these antagonists, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: EP2 Receptor Signaling Pathway and Antagonist Inhibition.
References
- 1. Overview of Prostaglandin E2 (PGE2)-Targeting Radiolabelled Imaging Probes from Preclinical Perspective: Lessons Learned and Road Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. bioauxilium.com [bioauxilium.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. EP2 receptor mediated cAMP release is augmented by PGF2α activation of the FP receptor via the calcium-calmodulin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. PGE2 Signaling Pathway - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to TG4-155 and Second-Generation EP2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the first-generation prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2) antagonist, TG4-155, and more recently developed second-generation antagonists. The development of second-generation compounds has been driven by the need to improve upon the pharmacological profile of this compound, addressing key limitations such as selectivity and potential toxicity. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to inform research and drug development decisions.
Executive Summary
The EP2 receptor, a Gs protein-coupled receptor, plays a significant role in a variety of physiological and pathological processes, including inflammation, cancer, and neurodegeneration.[1] Consequently, the development of selective EP2 antagonists is a promising therapeutic strategy. This compound was identified as a potent first-generation EP2 antagonist.[2] However, its clinical potential is hampered by modest selectivity, particularly against the prostacyclin D2 (DP1) receptor, and the presence of a potentially reactive acrylamide (B121943) moiety.[2][3] Second-generation EP2 antagonists have been engineered to overcome these deficiencies, exhibiting enhanced selectivity and improved pharmacokinetic properties.
Quantitative Performance Comparison
The following tables summarize the key in vitro and in vivo performance parameters of this compound and representative second-generation EP2 antagonists.
Table 1: In Vitro Potency and Selectivity
| Compound | Generation | EP2 Antagonism (Schild KB, nM) | EP2 Binding Affinity (Ki, nM) | Selectivity over DP1 (fold) | Selectivity over EP4 (fold) |
| This compound | First | 2.4[4] | 9.9[5] | ~10-14[2][3][6] | >550-4750 |
| TG6-10-1 | Second | 17.8[4] | Not Reported | Improved vs. This compound | Not Reported |
| TG8-69 | Second | 48.5[1] | Not Reported | >300[1] | >1000[3] |
| TG11-77 | Second | Not Reported | Not Reported | More selective than TG6-10-1[7] | More selective than TG6-10-1[7] |
| TG8-260 | Second | 13.2[1][3][8] | Not Reported | >500-600[1][3][7] | >500[1][3] |
Table 2: Pharmacokinetic Properties
| Compound | Generation | Plasma Half-life (t1/2) | Brain-to-Plasma Ratio | Key Structural Feature |
| This compound | First | 0.6 h (mice)[4] | 0.3[4] | Acrylamide moiety |
| TG6-10-1 | Second | 1.6 h (mice)[4] | 1.6[4] | Fluorinated derivative of this compound |
| TG8-69 | Second | 10.5 h (mice, p.o.)[1] | Not Reported | Amide linker (no acrylamide) |
| TG8-260 | Second | 2.14 h (mice, p.o.)[1][3] | 0.02[4] | Amide linker (no acrylamide) |
Experimental Methodologies
The data presented in this guide were generated using standard and robust experimental protocols in the field of pharmacology and drug discovery.
EP2 Receptor Functional Antagonism Assay (cAMP Accumulation)
This assay determines the functional potency of an antagonist by measuring its ability to inhibit agonist-induced production of cyclic adenosine (B11128) monophosphate (cAMP).
Protocol Outline:
-
Cell Culture: C6-glioma cells or other suitable host cells are engineered to overexpress the human EP2 receptor.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound or a second-generation compound).
-
Agonist Stimulation: The cells are then stimulated with a known EP2 agonist, such as PGE2 or butaprost, at a concentration that elicits a submaximal response (typically EC80).
-
cAMP Measurement: Intracellular cAMP levels are quantified using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for high-throughput screening.[1][3]
-
Data Analysis: The concentration-dependent inhibition of the agonist response by the antagonist is used to calculate the Schild KB value, a measure of antagonist potency.[1][3]
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the EP2 receptor.
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the EP2 receptor are isolated.
-
Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled EP2 ligand (e.g., [3H]-PGE2) in the presence of increasing concentrations of the unlabeled antagonist.
-
Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand, and the amount of bound radioactivity is quantified.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Schild Regression Analysis
This analysis is used to determine the mode of antagonism (e.g., competitive, non-competitive) and to calculate the antagonist's equilibrium dissociation constant (KB).[9]
Protocol Outline:
-
Agonist Dose-Response Curves: Full dose-response curves for an EP2 agonist are generated in the absence and presence of several fixed concentrations of the antagonist.
-
Dose Ratio Calculation: The dose ratio (the factor by which the agonist concentration must be increased to produce the same response in the presence of the antagonist) is calculated for each antagonist concentration.
-
Schild Plot Construction: A plot of log(dose ratio - 1) versus the logarithm of the antagonist concentration is generated.
-
Data Interpretation: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the KB.[9][10]
Visualizing the Molecular Landscape
EP2 Receptor Signaling Pathway
The EP2 receptor is a Gs protein-coupled receptor that, upon binding its ligand PGE2, activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This second messenger then activates protein kinase A (PKA), which in turn phosphorylates downstream targets to elicit a cellular response.
Caption: The EP2 receptor signaling cascade.
Experimental Workflow for Antagonist Characterization
The characterization of novel EP2 antagonists typically follows a standardized workflow, from initial screening to in-depth pharmacological profiling.
Caption: Workflow for EP2 antagonist discovery and development.
Conclusion
The evolution from this compound to second-generation EP2 antagonists represents a significant advancement in the pursuit of more selective and safer therapeutic agents. While this compound remains a valuable tool for in vitro studies, its limitations, particularly its off-target activity at the DP1 receptor and the presence of a reactive acrylamide moiety, are largely addressed by the second-generation compounds. The improved selectivity and pharmacokinetic profiles of antagonists like TG8-69 and TG8-260 make them more suitable candidates for in vivo studies and further preclinical development. Researchers and drug developers should carefully consider these key differences when selecting an EP2 antagonist for their specific application.
References
- 1. Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of second generation EP2 antagonists with high selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Multiple GPCR conformations and signalling pathways: implications for antagonist affinity estimates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matching models to data: a receptor pharmacologist's guide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EP2 Receptor Antagonists: TG4-155 versus TG6-10-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two selective antagonists of the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP2: TG4-155 and TG6-10-1. The information presented is based on available preclinical data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction
Prostaglandin E2, a key mediator of inflammation, exerts its diverse physiological and pathological effects through four G-protein coupled receptor subtypes (EP1-4). The EP2 receptor, in particular, has been implicated in a range of biological processes including neuroinflammation, cancer, and pain. Consequently, the development of selective EP2 antagonists is of significant interest for therapeutic intervention. This guide focuses on two such antagonists, this compound and its analog, TG6-10-1, which was developed to improve upon the pharmacokinetic properties of the former.[1][2][3]
Comparative Efficacy and Potency
Both this compound and TG6-10-1 are potent and selective antagonists of the EP2 receptor. Quantitative data on their binding affinity and functional antagonism are summarized below.
| Parameter | This compound | TG6-10-1 | Reference(s) |
| Binding Affinity (Ki) | 9.9 nM | Not Reported | [4][5][6] |
| Functional Antagonism (Schild KB) | 2.4 nM | 17.8 nM | [1][2][4][7] |
This compound exhibits a lower Schild KB value, suggesting higher functional potency in the studied assay systems. However, it is important to note that TG6-10-1 was developed as a second-generation antagonist with a focus on improving in vivo characteristics.[1][2][3][8]
Selectivity Profile
The selectivity of these antagonists against other prostanoid receptors is a critical factor in their utility as research tools.
| Receptor | This compound Selectivity (fold over EP2) | TG6-10-1 Selectivity (fold over EP2) | Reference(s) |
| EP1 | 550 - 4750 | ~100 | [1][4][7][9] |
| EP3 | 550 - 4750 | >300 | [1][4][7][9] |
| EP4 | 550 - 4750 | >300 | [1][4][7][9] |
| DP1 | 14 | ~10 | [1][4][7][9] |
| IP | 550 - 4750 | >300 | [1][7] |
| FP | Not Reported | ~25 | [1][7] |
| TP | Not Reported | ~25 | [1][7] |
Both compounds demonstrate good selectivity for the EP2 receptor over other prostanoid receptors.
Pharmacokinetic Properties
A key differentiator between the two compounds is their pharmacokinetic profile, which significantly impacts their in vivo efficacy.
| Parameter | This compound | TG6-10-1 | Reference(s) |
| Plasma Half-life (t1/2) in mice | ~0.6 hours | ~1.6 hours | [1][3][4] |
| Brain:Plasma Ratio in mice | ~0.3 | ~1.6 | [1][3][4] |
| Bioavailability (i.p. in mice) | 61% | Not Reported | [4] |
TG6-10-1 displays a longer plasma half-life and significantly improved brain penetration compared to this compound, making it more suitable for in vivo studies requiring sustained target engagement in the central nervous system.[1][2][3][8]
In Vivo Efficacy
Both antagonists have demonstrated neuroprotective effects in preclinical models of status epilepticus (SE).
This compound:
-
Administration to mice after pilocarpine-induced SE significantly reduced neurodegeneration scores in the hippocampus.[4] Specifically, it led to a 91% reduction in the CA1 subregion, 80% in CA3, and 63% in the hilus.[4]
TG6-10-1:
-
In a mouse pilocarpine (B147212) model of SE, systemic administration of TG6-10-1 reduced delayed mortality, accelerated recovery from weight loss, decreased brain inflammation, prevented blood-brain barrier opening, and reduced neurodegeneration in the hippocampus.[1][3] The reduction in neurodegeneration was 66% in CA1, 52% in CA3, and 55% in the hilus.[3]
-
TG6-10-1 has also shown therapeutic benefits in a rat model of organophosphorus-induced SE and a mouse model of sepsis-associated encephalopathy.[3][10]
While direct head-to-head efficacy studies are not extensively reported, the improved pharmacokinetic profile of TG6-10-1 suggests it may offer more robust and sustained in vivo effects.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the experimental approaches used to characterize these compounds, the following diagrams are provided.
Caption: EP2 Receptor Signaling Pathway.
Caption: Experimental Workflow.
Experimental Protocols
cAMP Accumulation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the functional potency of the antagonists.
-
Cell Culture: Cells stably overexpressing the human EP2 receptor (e.g., C6 glioma cells) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well plates and incubated.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound or TG6-10-1) or vehicle for a specified time (e.g., 10 minutes).
-
Agonist Stimulation: A range of concentrations of the agonist (PGE2) is added to the wells and incubated (e.g., 40 minutes) to stimulate cAMP production.
-
Lysis and Detection: A lysis buffer containing TR-FRET reagents (e.g., a europium-labeled anti-cAMP antibody and a fluorescently labeled cAMP tracer) is added.
-
Signal Measurement: The TR-FRET signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 of the agonist in the presence and absence of the antagonist.
Schild Analysis
Schild analysis is performed to determine the equilibrium dissociation constant (KB) and the nature of the antagonism.
-
Data Acquisition: Obtain agonist dose-response curves in the presence of at least three different concentrations of the antagonist.
-
Dose Ratio Calculation: For each antagonist concentration, calculate the dose ratio (DR) by dividing the agonist EC50 in the presence of the antagonist by the agonist EC50 in the absence of the antagonist.
-
Schild Plot Construction: Plot log(DR-1) on the y-axis against the logarithm of the molar concentration of the antagonist on the x-axis.
-
Parameter Determination: A linear regression is fitted to the data. The x-intercept of the regression line is equal to the negative logarithm of the KB (pA2 value). A slope that is not significantly different from 1 is indicative of competitive antagonism.
Pilocarpine-Induced Status Epilepticus (SE) in Mice
This in vivo model is used to assess the neuroprotective effects of the compounds.
-
Animal Preparation: Adult male mice (e.g., C57BL/6) are used. To reduce peripheral cholinergic effects, mice may be pre-treated with a peripheral muscarinic receptor antagonist (e.g., scopolamine (B1681570) methyl nitrate).
-
SE Induction: Pilocarpine is administered intraperitoneally (i.p.) to induce seizures. Seizure activity is monitored and scored using a standardized scale (e.g., the Racine scale). SE is defined as continuous seizure activity.
-
Termination of SE: After a defined period of SE (e.g., 1 hour), seizures are terminated with an anticonvulsant (e.g., diazepam).
-
Drug Administration: this compound, TG6-10-1, or vehicle is administered at specified time points post-SE induction (e.g., starting 4 hours after SE onset).
-
Post-SE Monitoring: Animals are monitored for survival, body weight, and behavioral recovery.
-
Endpoint Analysis: At a predetermined time point (e.g., 4 days post-SE), animals are euthanized, and brains are collected for analysis.
-
Histology: Brain sections are stained (e.g., with Fluoro-Jade B or cresyl violet) to quantify neuronal damage in specific brain regions like the hippocampus.
-
Biochemical Analysis: Brain tissue can be processed to measure markers of inflammation (e.g., cytokines) or other relevant biochemical parameters.
-
Conclusion
Both this compound and TG6-10-1 are valuable research tools for investigating the role of the EP2 receptor. This compound is a potent first-generation antagonist, while TG6-10-1 represents an advancement with a superior pharmacokinetic profile, particularly its enhanced brain penetration and longer half-life, making it a more suitable candidate for in vivo studies, especially those targeting the central nervous system. The choice between these two compounds will depend on the specific requirements of the experimental design.
References
- 1. Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the prostaglandin receptor EP2 following status epilepticus reduces delayed mortality and brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 6. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine [en.bio-protocol.org]
- 10. researchgate.net [researchgate.net]
TG4-155 vs. TG11-77 in Neuroinflammation Models: A Comparative Guide
In the landscape of neuroinflammatory research, the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2) has emerged as a critical therapeutic target. Activation of the EP2 receptor, a downstream effector of the cyclooxygenase-2 (COX-2) pathway, is implicated in a cascade of inflammatory events that contribute to the pathology of various neurological disorders. This guide provides a detailed comparison of two notable EP2 receptor antagonists, TG4-155 and TG11-77, for researchers, scientists, and drug development professionals.
Overview of this compound and TG11-77
This compound was identified as a potent and selective first-generation EP2 antagonist through high-throughput screening.[1][2] While effective, its utility in chronic in vivo studies was limited by a short plasma half-life and moderate brain penetration.[2][3] This led to the development of second-generation compounds, including TG11-77, which exhibits improved pharmacokinetic properties, making it more suitable for in vivo applications in chronic disease models.[1][4] Both compounds act as competitive antagonists of the EP2 receptor, thereby inhibiting the downstream signaling cascade initiated by PGE2.[1][3]
Comparative Efficacy and Potency
The following tables summarize the key quantitative data for this compound and TG11-77 based on available experimental data.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | TG11-77 | Reference |
| Mechanism of Action | Competitive EP2 Antagonist | Competitive EP2 Antagonist | [1][3] |
| Potency (Schild KB) | 2.4 nM | 9.7 - 10 nM | [3][5] |
| Binding Affinity (Ki) | 15 nM (human EP2) | Not explicitly stated | [3] |
| Selectivity | >4,730-fold for EP2 over EP4 | >300-fold for EP2 over other prostanoid receptors (EP4, DP1, IP) | [3][5] |
Table 2: In Vivo Pharmacokinetic and Efficacy Profile
| Parameter | This compound | TG11-77 | Reference |
| Brain-to-Plasma Ratio | Moderate | 0.4 - 4 (timing dependent) | [1][5][6] |
| Plasma Half-life | Short | 2.4 hours (mice) | [2][5] |
| Oral Bioavailability | Not explicitly stated | Orally active | [5] |
| In Vivo Efficacy | Reduces neuroinflammation and neurodegeneration in acute models (e.g., status epilepticus) | Reduces cognitive deficits, mortality, and microgliosis in models of status epilepticus and Alzheimer's disease | [5][7][8][9] |
| Minimum Effective Dose (i.p.) | Not explicitly stated | 8.8 mg/kg (in a model of status epilepticus) | [5][8] |
Signaling Pathway and Mechanism of Action
Both this compound and TG11-77 exert their anti-inflammatory effects by blocking the interaction of PGE2 with the EP2 receptor. This receptor is a G-protein coupled receptor that, upon activation, primarily signals through the cAMP/PKA pathway, which can lead to the transcription of pro-inflammatory genes. By competitively inhibiting this interaction, these antagonists prevent the downstream signaling cascade that contributes to neuroinflammation.
References
- 1. Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical development of an EP2 antagonist for post-seizure cognitive deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prostaglandin EP2 receptor antagonist ameliorates neuroinflammation in a two-hit mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical development of an EP2 antagonist for post-seizure cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: TG4-155 Versus COX-2 Inhibitors in Oncology Research
A detailed analysis for researchers, scientists, and drug development professionals on the mechanistic differences and preclinical efficacy of two distinct approaches to targeting the cyclooxygenase-2 pathway in cancer.
This guide provides an objective comparison of TG4-155, a selective prostaglandin (B15479496) E2 (PGE2) receptor 2 (EP2) antagonist, and traditional cyclooxygenase-2 (COX-2) inhibitors, exemplified by celecoxib, in the context of cancer therapy. While both drug classes target the same oncogenic pathway, they do so at different molecular leverage points, leading to potentially distinct biological and clinical outcomes. This document summarizes available preclinical data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to aid researchers in understanding their comparative pharmacology.
Executive Summary
COX-2 inhibitors have been extensively studied for their anti-cancer properties, which stem from their ability to block the production of pro-inflammatory and pro-tumorigenic prostaglandins, primarily PGE2. This compound represents a more targeted approach by selectively antagonizing the EP2 receptor, one of the four receptors through which PGE2 exerts its effects. This specificity may offer a different efficacy and safety profile. This guide presents a side-by-side comparison of their mechanisms of action and preclinical performance in relevant cancer models.
Mechanism of Action: A Tale of Two Targets
COX-2 inhibitors and this compound both aim to disrupt the signaling cascade initiated by the overexpression of the COX-2 enzyme in tumor cells. However, their points of intervention differ significantly.
COX-2 Inhibitors: These agents, such as celecoxib, directly bind to and inhibit the enzymatic activity of COX-2. This prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for all prostaglandins, including PGE2. By reducing the overall levels of PGE2, COX-2 inhibitors broadly dampen its pro-tumorigenic effects, which include promoting cell proliferation, angiogenesis, invasion, and suppressing apoptosis.
This compound: This small molecule is a selective antagonist of the EP2 receptor. Instead of blocking PGE2 production, this compound prevents PGE2 from binding to and activating the EP2 receptor. The EP2 receptor is a G-protein coupled receptor that, upon activation by PGE2, primarily signals through the cyclic AMP (cAMP) pathway. This pathway is implicated in promoting cancer cell proliferation, invasion, and inflammation. By specifically blocking this receptor, this compound aims to selectively inhibit these downstream effects of PGE2 signaling.
Validating TG4-155 Efficacy: A Comparative Analysis with Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of TG4-155, a selective antagonist of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype EP2, with genetic models of EP2 receptor deficiency. The data presented herein supports the validation of this compound's mechanism of action and its therapeutic potential in neuroinflammatory conditions.
Introduction to this compound and the EP2 Receptor
This compound is a potent and selective antagonist of the EP2 receptor, a G-protein coupled receptor involved in mediating the inflammatory effects of PGE2.[1] The signaling cascade initiated by PGE2 binding to the EP2 receptor involves the activation of Gαs, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). This pathway is implicated in a variety of inflammatory processes, particularly in the central nervous system.
Comparative Efficacy: Pharmacological vs. Genetic Inhibition
The validation of a pharmacological agent's specificity and efficacy is significantly strengthened by comparing its effects to those observed in genetic knockout models. In the context of this compound, studies utilizing EP2 receptor knockout mice provide a crucial benchmark for assessing its on-target effects.
Neuroprotection in Seizure-Induced Brain Injury
A widely used preclinical model to assess neuroprotective agents is the pilocarpine-induced status epilepticus (SE) model in mice, which mimics features of temporal lobe epilepsy and induces significant neurodegeneration in the hippocampus.
Data Summary: Neuroprotection in the Hippocampus
| Treatment/Model | CA1 Neurodegeneration Reduction | CA3 Neurodegeneration Reduction | Hilus Neurodegeneration Reduction | Reference |
| This compound (5 mg/kg, i.p.) | 91% | 80% | 63% | |
| TG6-10-1 (analog of this compound) | Significant but not quantified | Significant but not quantified | Significant but not quantified | [2] |
| EP2 Receptor Knockout (Myeloid Cells) | Not alleviated | Not alleviated | Not alleviated | [3] |
| Systemic EP2 Antagonism | Broader neuroprotection than myeloid KO | Broader neuroprotection than myeloid KO | Broader neuroprotection than myeloid KO | [3] |
Note: The study on myeloid cell-specific EP2 knockout did not observe neuroprotection, suggesting that EP2 receptors on other cell types (e.g., neurons, other glial cells) are also involved in neurodegeneration. Systemic administration of an EP2 antagonist, like this compound, would target these additional cell populations, explaining its broader neuroprotective effects.
Attenuation of Neuroinflammation
A key mechanism through which EP2 receptor activation contributes to neuronal damage is the promotion of neuroinflammation. Both pharmacological blockade with this compound and genetic deletion of the EP2 receptor have been shown to mitigate this inflammatory response.
Data Summary: Anti-inflammatory Effects
| Treatment/Model | Key Inflammatory Marker Modulation | Reference |
| This compound | Suppressed EP2-upregulated COX-2 in microglia | [4][5] |
| TG6-10-1 | Blunted mRNA induction of 7 inflammatory cytokines/chemokines | [6] |
| EP2 Receptor Knockout (Myeloid Cells) | Nearly abolished hippocampal IL-6 induction | [3][7] |
| EP2 Receptor Knockout (Global) | Attenuated inflammatory and oxidative responses to LPS | [8] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Pilocarpine-Induced Status Epilepticus in Mice
-
Animal Model: Adult male C57BL/6 mice are typically used.
-
Pre-treatment: To reduce peripheral cholinergic effects, mice are pre-treated with scopolamine (B1681570) methyl nitrate (B79036) (1 mg/kg, i.p.) 30 minutes prior to pilocarpine (B147212) administration.
-
Induction of Status Epilepticus (SE): Pilocarpine hydrochloride is administered (e.g., 320 mg/kg, i.p.). The onset of SE is characterized by continuous seizures.
-
Termination of SE: After a defined period of SE (e.g., 90 minutes), seizures are terminated with an anticonvulsant such as diazepam (10 mg/kg, i.p.).
-
Treatment Administration: this compound (e.g., 5 mg/kg, i.p.) or vehicle is administered at specific time points post-SE, for example, at 1 and 12 hours.[9]
Quantification of Neurodegeneration
-
Tissue Preparation: At a designated time point post-SE (e.g., 72 hours), mice are euthanized, and brains are collected for histological analysis. Brains are typically fixed, cryoprotected, and sectioned.
-
Staining: Brain sections are stained with Fluoro-Jade C, a fluorescent marker that specifically labels degenerating neurons.
-
Quantification: The number of Fluoro-Jade C-positive cells is counted in specific hippocampal subfields (CA1, CA3, and hilus) under a fluorescence microscope. The data is often expressed as a percentage reduction in the number of degenerating neurons in the treated group compared to the vehicle-treated group.[9]
Measurement of Inflammatory Markers
-
Tissue Homogenization: Hippocampal tissue is dissected and homogenized.
-
RNA Extraction and qPCR: Total RNA is extracted, and quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of pro-inflammatory cytokines and chemokines (e.g., IL-1β, IL-6, TNF-α, CCL2).
-
Immunohistochemistry (IHC): Brain sections are stained with antibodies against markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP) to assess the cellular inflammatory response.
Conclusion
The comparative analysis of data from studies using the pharmacological antagonist this compound and genetic models of EP2 receptor knockout provides strong evidence for the specific role of the EP2 receptor in mediating neuroinflammation and neuronal injury in the context of seizures. The consistent findings across both approaches validate the on-target effects of this compound and support its continued investigation as a therapeutic agent for neurological disorders with a significant neuroinflammatory component. The provided experimental protocols offer a foundation for researchers aiming to replicate or build upon these findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peripheral Myeloid Cell EP2 Activation Contributes to the Deleterious Consequences of Status Epilepticus | Journal of Neuroscience [jneurosci.org]
- 4. Small molecule antagonist reveals seizure-induced mediation of neuronal injury by prostaglandin E2 receptor subtype EP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Inhibition of the prostaglandin receptor EP2 following status epilepticus reduces delayed mortality and brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myeloid EP2 Receptors in Status Epilepticus—Peripheral But Not Negligible - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of Inflammation with Conditional Deletion of the Prostaglandin E2 EP2 Receptor in Macrophages and Brain Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cross-Validation of TG4-155 Findings: A Comparative Guide to EP2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the findings related to TG4-155, a first-generation selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). By objectively comparing its performance with second-generation alternatives and presenting supporting experimental data, this document serves as a critical resource for researchers in inflammation, neurodegeneration, and oncology.
Introduction to this compound and the EP2 Receptor
The EP2 receptor, a G protein-coupled receptor, plays a significant role in a variety of physiological and pathological processes, including inflammation, cancer, and neuroprotection.[1] this compound was identified through high-throughput screening as a potent and selective antagonist of the EP2 receptor.[2][3] It is a brain-penetrant molecule that has been instrumental in elucidating the role of EP2 signaling in various disease models.[1][4] Specifically, this compound has been shown to block the expression of inflammatory markers in microglial cells and reduce neurodegeneration in animal models of status epilepticus.[1]
Comparative Analysis of EP2 Receptor Antagonists
While this compound has been a valuable research tool, its limitations, such as a relatively short plasma half-life and moderate brain penetration, spurred the development of second-generation EP2 antagonists with improved pharmacokinetic and pharmacodynamic profiles.[2][5] This section provides a comparative analysis of this compound and its successors.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its alternatives, highlighting potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of EP2 Receptor Antagonists
| Compound | Schild KB (nM) for human EP2 | Selectivity over EP4 (fold) | Selectivity over DP1 (fold) | Reference |
| This compound | 2.4 | 4750 | 14 | [4] |
| TG6-10-1 | 17.8 | >500 | Not Reported | [5] |
| TG8-260 | 13.2 | >500 | >500 | [6] |
| TG11-77 (BPN300343) | Not Reported | >600 | Not Reported | [2] |
| PF-04418948 (Pfizer) | 7.6 | Not Reported | Not Reported | [5] |
Table 2: Pharmacokinetic Properties of EP2 Receptor Antagonists in Mice
| Compound | Plasma Half-life (t1/2) | Brain-to-Plasma Ratio | Route of Administration | Reference |
| This compound | 0.6 h | 0.3 | i.p. | [5] |
| TG6-10-1 | 1.6 h | 1.6 | i.p. | [5] |
| TG8-260 | Not Reported | Not Reported | Oral | [6] |
| TG11-77 (BPN300343) | Not Reported | Not Reported | Not Reported | [2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of EP2 receptor antagonists.
In Vitro Potency and Selectivity Assays
Cell-Based TR-FRET cAMP Formation Assay:
This assay is commonly used to determine the potency and selectivity of EP2 receptor antagonists.
-
Cell Culture: C6 glioma cells overexpressing the human EP2 receptor (or other prostanoid receptors like EP4 and DP1 for selectivity profiling) are cultured in appropriate media.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound, TG8-260) or vehicle control.
-
Agonist Stimulation: The cells are then stimulated with the EP2 receptor agonist, Prostaglandin E2 (PGE2), at various concentrations to generate a dose-response curve.
-
cAMP Measurement: Intracellular cyclic AMP (cAMP) levels are measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay kit.
-
Data Analysis: The antagonist's potency is determined by its ability to shift the PGE2 dose-response curve to the right. The Schild KB value, representing the antagonist's dissociation constant, is calculated from the dose-response curves.[6] A Schild slope of approximately 1 indicates competitive antagonism.[6]
In Vivo Pharmacokinetic Studies
Pharmacokinetic Analysis in Mice:
These studies are performed to determine the plasma half-life and brain penetration of the compounds.
-
Animal Model: C57BL/6 mice are typically used for these studies.
-
Compound Administration: The EP2 antagonist is administered to the mice via a specific route, such as intraperitoneal (i.p.) or oral gavage.
-
Sample Collection: Blood and brain tissue samples are collected at various time points after administration.
-
Compound Quantification: The concentration of the compound in plasma and brain homogenates is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The plasma half-life (t1/2) is calculated from the plasma concentration-time curve. The brain-to-plasma ratio is determined by dividing the compound concentration in the brain by the concentration in the plasma at a specific time point.[5]
Visualizing Pathways and Relationships
The following diagrams, created using the DOT language, illustrate key signaling pathways and the evolution of EP2 antagonists.
Caption: The Prostaglandin E2 (PGE2) signaling pathway through the EP2 receptor.
Caption: A typical experimental workflow for determining pharmacokinetic parameters.
Caption: The evolution from first to second-generation EP2 receptor antagonists.
References
A Comparative Selectivity Profile of TG4-155 and Other Prostanoid Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of TG4-155, a notable prostanoid receptor antagonist, with other well-characterized antagonists targeting various prostanoid receptor subtypes. The information presented herein is intended to assist researchers in selecting the most appropriate pharmacological tools for their studies and to provide a comprehensive overview of the binding affinities of these compounds. All quantitative data is supported by experimental findings from peer-reviewed literature.
Introduction to Prostanoid Receptors and Antagonists
Prostanoids, a subclass of eicosanoids, are lipid signaling molecules that mediate a wide array of physiological and pathological processes, including inflammation, pain, fever, and maintenance of tissue homeostasis. Their actions are transduced by a family of nine distinct G-protein coupled receptors (GPCRs): the prostaglandin (B15479496) D2 receptors (DP1 and DP2), prostaglandin E2 receptors (EP1, EP2, EP3, and EP4), the prostaglandin F receptor (FP), the prostacyclin receptor (IP), and the thromboxane (B8750289) receptor (TP). The development of selective antagonists for these receptors is a critical area of research for therapeutic intervention in various diseases. This compound has emerged as a potent and selective antagonist of the EP2 receptor. This guide compares its selectivity profile with other antagonists targeting EP and DP receptors.
Comparative Selectivity Data
The following table summarizes the binding affinities (Ki) and/or functional antagonist potencies (KB) of this compound and other selected prostanoid antagonists against a panel of human prostanoid receptors. Lower values indicate higher affinity/potency.
| Antagonist | Primary Target | EP1 (Ki/KB, nM) | EP2 (Ki/KB, nM) | EP3 (Ki/KB, nM) | EP4 (Ki/KB, nM) | DP1 (Ki/KB, nM) | IP (Ki/KB, nM) | FP (Ki/KB, nM) | TP (Ki/KB, nM) |
| This compound | EP2 | >5000 | 9.9 (Ki) [1][2][3][4][5] / 2.4 (KB) [4][6][7][8] | >5000 | >5000 | ~34.5 (KB)[9] / 14-fold selectivity vs EP2[1][4] | >5000 | - | - |
| PF-04418948 | EP2 | >2000-fold selectivity vs EP2 | 1.8 (KB) [6][10][11] | >2000-fold selectivity vs EP2 | >2000-fold selectivity vs EP2 | >2000-fold selectivity vs EP2 | >2000-fold selectivity vs EP2 | Inactive[12] | Inactive[12] |
| L-798,106 | EP3 | >5000 | >5000 | 0.3 (Ki) [1] | 916 | - | - | - | - |
| Grapiprant (CJ-023,423) | EP4 | - | - | - | 13 (Ki) [8][13] | - | - | - | - |
| BWA868C | DP1 | >1000-fold selectivity vs DP1[14][15] | >1000-fold selectivity vs DP1[14][15] | >1000-fold selectivity vs DP1[9] | - | 22 (Ki) [9] / pKB 9.26 [14][15] | >1000-fold selectivity vs DP1[14][15] | >1000-fold selectivity vs DP1[14][15] | >1000-fold selectivity vs DP1[9][14][15] |
| SC 19220 | EP1 | Selective Antagonist [16] | - | - | - | - | - | - | - |
"-": Data not readily available in the searched literature. Selectivity fold is often reported in functional assays and may not directly correspond to Ki ratios.
Experimental Protocols
The data presented in this guide are derived from two primary types of in vitro assays: radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a receptor. The general principle involves the competition between a radiolabeled ligand (with known affinity) and an unlabeled test compound for binding to the receptor.
Typical Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the recombinant human prostanoid receptor of interest (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-PGE2 for EP receptors, [3H]-PGD2 for DP receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17][18][19][20]
Functional Assays
Functional assays measure the ability of an antagonist to block the downstream signaling cascade initiated by receptor activation by an agonist.
Typical Protocol for Gs-Coupled Receptors (e.g., EP2, EP4, DP1, IP):
-
Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist for a defined period.
-
Agonist Stimulation: A fixed concentration of a suitable agonist (e.g., PGE2 for EP receptors) is added to stimulate the receptor.
-
Second Messenger Measurement: The intracellular levels of cyclic AMP (cAMP), the second messenger for Gs-coupled receptors, are measured using techniques such as ELISA, TR-FRET, or reporter gene assays.
-
Data Analysis: The concentration of the antagonist that produces a specific fold-shift in the agonist's dose-response curve is used to calculate the antagonist's potency, often expressed as a KB value derived from the Schild equation.[21][22][23]
Typical Protocol for Gq-Coupled Receptors (e.g., EP1, FP, TP): The protocol is similar to that for Gs-coupled receptors, but the second messenger measured is typically intracellular calcium mobilization, often assessed using fluorescent calcium indicators.
Typical Protocol for Gi-Coupled Receptors (e.g., EP3): For Gi-coupled receptors, the functional readout is the inhibition of adenylyl cyclase, leading to a decrease in cAMP levels.
Signaling Pathways and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Prostanoid Receptor Signaling Pathways.
Caption: Radioligand Displacement Assay Workflow.
References
- 1. L-798,106 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. Prostanoid receptor antagonists: development strategies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacology and autoradiography of human DP prostanoid receptors using [(3)H]-BWA868C, a DP receptor-selective antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacology and autoradiography of human DP prostanoid receptors using [3H]-BWA868C, a DP receptor-selective antagonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors | The EMBO Journal [link.springer.com]
- 12. Selectivity profiling of the novel EP2 receptor antagonist, PF-04418948, in functional bioassay systems: atypical affinity at the guinea pig EP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. The classification of prostaglandin DP-receptors in platelets and vasculature using BW A868C, a novel, selective and potent competitive antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The classification of prostaglandin DP-receptors in platelets and vasculature using BW A868C, a novel, selective and potent competitive antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antagonism of prostanoid-induced contractions of rat gastric fundus muscle by SC-19220, sodium meclofenamate, indomethacin or trimethoquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Receptor-Ligand Binding Assays [labome.com]
- 20. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Hi-Affi™ In Vitro Cell based Prostanoid Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 22. news-medical.net [news-medical.net]
- 23. Prostanoid receptors: subtypes and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Competitive Antagonism of TG4-155: A Schild Analysis Comparison
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the competitive antagonist TG4-155 with other EP2 receptor antagonists. Featuring supporting experimental data, detailed protocols, and visual diagrams, this analysis serves as a critical resource for understanding the pharmacological profile of this compound.
This compound is a potent and selective competitive antagonist of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). Its mechanism of action has been characterized using Schild analysis, a cornerstone of classical pharmacology for quantifying the affinity of a competitive antagonist. This guide delves into the specifics of this compound's competitive antagonism and places its performance in the context of other known EP2 antagonists.
Comparative Analysis of EP2 Receptor Antagonists
The potency of competitive antagonists is typically expressed by the equilibrium dissociation constant (KB) or its negative logarithm (pA2). A lower KB value indicates a higher affinity of the antagonist for the receptor. The following table summarizes the Schild analysis data for this compound and other notable EP2 receptor antagonists.
| Antagonist | Schild KB (nM) | Schild Slope | Agonist | Experimental System |
| This compound | 2.4 [1][2] | 1.0 [2] | PGE2 | C6 glioma cells overexpressing human EP2 receptor |
| TG4-166 | 4.6[1][2] | 1.1[2] | PGE2 | C6 glioma cells overexpressing human EP2 receptor |
| TG4-292-1 | 1.8[2] | 1.2[2] | PGE2 | C6 glioma cells overexpressing human EP2 receptor |
| PF-04418948 | 1.8 | Not Reported | PGE2 | GloSensor cAMP assay |
| TG6-129 | 8.8 | Not Reported | Not Reported | Not Reported |
| AH6809 | 3890 (IC50) | Not Reported | PGE2 | CHO-K1 cells |
| AH23848 | 57000 (IC50) | Not Reported | Not Reported | Not Reported |
As the data indicates, this compound demonstrates a high affinity for the human EP2 receptor with a KB of 2.4 nM.[1][2] A Schild slope of 1.0 further confirms its mechanism as a simple competitive antagonist, indicating that it binds reversibly to the same site as the agonist PGE2.[2]
Experimental Protocols
The determination of the Schild KB value for this compound and its comparators was achieved through a functional assay measuring the inhibition of agonist-induced cyclic AMP (cAMP) accumulation. The following is a detailed methodology for a typical Schild analysis experiment.
Cell Culture and Reagents
-
Cell Line: Rat C6 glioma cells stably overexpressing the human EP2 receptor (C6G-EP2).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Agonist: Prostaglandin E2 (PGE2).
-
Antagonist: this compound and other comparator compounds.
-
cAMP Assay: A time-resolved fluorescence resonance energy transfer (TR-FRET) based cAMP assay kit.
Schild Analysis Protocol
-
Cell Seeding: C6G-EP2 cells are seeded into 384-well plates at an appropriate density and allowed to adhere overnight.
-
Antagonist Pre-incubation: The culture medium is removed, and cells are washed with assay buffer. Cells are then pre-incubated with varying concentrations of the antagonist (e.g., this compound at 0, 1, 10, 100, and 1000 nM) for a sufficient time to reach equilibrium (typically 15-30 minutes) at 37°C.
-
Agonist Stimulation: A range of concentrations of the agonist (PGE2) is then added to the wells, and the plates are incubated for a further period (e.g., 30 minutes) at 37°C to stimulate cAMP production.
-
cAMP Measurement: The reaction is stopped, and the intracellular cAMP levels are measured using a TR-FRET cAMP assay kit according to the manufacturer's instructions. The TR-FRET signal is read on a compatible plate reader.
-
Data Analysis:
-
For each antagonist concentration, a dose-response curve for PGE2 is generated, and the EC50 (concentration of agonist that produces 50% of the maximal response) is determined.
-
The dose ratio (DR) is calculated for each antagonist concentration by dividing the EC50 of PGE2 in the presence of the antagonist by the EC50 of PGE2 in the absence of the antagonist.
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.
-
A linear regression is performed on the Schild plot. The x-intercept of the regression line provides the pA2 value. The KB value is calculated as 10-pA2. The slope of the line should be close to unity for a competitive antagonist.
-
Visualizing the Principles of Competitive Antagonism and Schild Analysis
To better illustrate the underlying concepts, the following diagrams depict the signaling pathway and the experimental workflow.
Figure 1: Signaling pathway of the EP2 receptor and the competitive antagonism by this compound.
References
A Comparative Analysis of EP2 Receptor Antagonists: TG4-155 vs. PF-04418948
In the landscape of selective prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2) antagonists, TG4-155 and PF-04418948 have emerged as critical tools for researchers and drug developers. Both compounds offer potent and selective inhibition of the EP2 receptor, a key player in inflammation, cancer, and neurodegeneration. This guide provides an objective comparison of their performance based on available experimental data, detailing their mechanisms of action, potency, and selectivity.
Mechanism of Action and Signaling Pathway
Both this compound and PF-04418948 are competitive antagonists of the EP2 receptor.[1][2] The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand PGE2, activates adenylyl cyclase (AC) through the Gs alpha subunit. This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like the cAMP-responsive element binding protein (CREB), leading to cellular responses.[3][4] By competitively binding to the EP2 receptor, this compound and PF-04418948 block the binding of PGE2, thereby inhibiting this signaling cascade and preventing the downstream physiological and pathological effects.[5][6]
Potency and Efficacy: A Comparative Look
Both compounds exhibit high potency for the human EP2 receptor. However, direct comparisons in the same assays have revealed nuances in their activities.
| Parameter | This compound | PF-04418948 | Reference |
| Binding Affinity (Ki) | 9.9 nM[7][8][9] | Not explicitly reported as Ki, but functional antagonism is well-characterized. | [7][8][9] |
| Functional Antagonism (KB) | 2.4 nM[1][6] | 1.8 nM[2][10] | [1][2][6][10] |
| IC50 | 2.4 nM (for KB EP2)[6] | 16 nM[5] | [5][6] |
| Schild KB (in a comparative study) | 1-2 nM[11] | 147 nM[11] | [11] |
Note: Potency values can vary depending on the specific assay conditions and cell types used.
A 2022 study directly comparing the two compounds in their in-house cAMP assay reported a significantly lower potency for PF-04418948 (Schild KB = 147 nM) than originally published (Schild KB = 1.8 nM), while their internal positive control, this compound, consistently showed a Schild KB of 1-2 nM.[11] This highlights the importance of considering the experimental context when comparing potencies.
Selectivity Profile
High selectivity is crucial to minimize off-target effects. Both this compound and PF-04418948 demonstrate good selectivity for the EP2 receptor over other prostanoid receptors.
| Receptor Selectivity | This compound | PF-04418948 | Reference |
| EP2 vs EP4 | ~4730-fold more selective for EP2[1] | Selective for EP2 over EP4, but quantitative fold-selectivity not consistently reported. | [1] |
| Other Prostanoid Receptors (EP1, EP3, DP, FP, IP, TP) | High selectivity for EP2[12] | Selective for EP2 over other prostanoid receptors[2][10] | [2][10][12] |
This compound has been reported to have a 4730-fold selectivity for EP2 over the EP4 receptor.[1] PF-04418948 is also described as highly selective for the EP2 receptor.[2][10]
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize these compounds.
cAMP Accumulation Assay (General Protocol)
This assay is fundamental for determining the functional antagonism of EP2 receptor ligands.
Detailed Steps:
-
Cell Culture: Cells stably expressing the human EP2 receptor (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells) are cultured to an appropriate density in multi-well plates.[2]
-
Antagonist Incubation: The cells are washed and then pre-incubated with various concentrations of the antagonist (this compound or PF-04418948) or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.[2]
-
Agonist Stimulation: Prostaglandin E2 (PGE2) is added to the wells at a concentration known to elicit a submaximal response (e.g., EC80) and incubated for a further period (e.g., 30 minutes) to stimulate cAMP production.[2]
-
Cell Lysis and cAMP Quantification: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).[2]
-
Data Analysis: The data are normalized to the response of the vehicle control. The antagonist potency is determined by fitting the concentration-response curves to a suitable pharmacological model to calculate the IC50 or the equilibrium dissociation constant (KB) using the Schild equation.[1][2]
In Vivo Models
PF-04418948 has been characterized in vivo for its ability to block EP2 receptor function. For instance, its effect on butaprost-induced cutaneous blood flow in rats was assessed.[2][10] this compound has been shown to be brain-penetrant and has demonstrated neuroprotective effects in a mouse model of pilocarpine-induced status epilepticus.[6]
Summary and Conclusion
Both this compound and PF-04418948 are invaluable pharmacological tools for investigating the role of the EP2 receptor in health and disease.
-
This compound stands out for its high potency and well-documented high selectivity over the EP4 receptor. Its brain-penetrant nature makes it particularly useful for studies involving the central nervous system.[6][13]
-
PF-04418948 is a well-established, potent, and selective EP2 antagonist with a significant body of literature supporting its in vitro and in vivo activity.[2][10] However, researchers should be mindful of the reported variability in its potency across different assay systems.[11]
The choice between this compound and PF-04418948 will depend on the specific requirements of the research, including the desired selectivity profile, the need for CNS penetration, and the specific experimental setup. For comparative studies, it is recommended to evaluate both compounds in parallel under identical experimental conditions to ensure accurate and reliable data.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharm.emory.edu [pharm.emory.edu]
- 4. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.cn [glpbio.cn]
- 7. selleckchem.com [selleckchem.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. This compound | Prostaglandin Receptor 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 10. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP₂ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | EP2 Receptor Antagonist | AmBeed.com [ambeed.com]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
Assessing the In Vivo Specificity of TG4-155: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo specificity of the EP2 receptor antagonist TG4-155 with its key alternatives. The information is supported by experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.
Introduction to this compound and the EP2 Receptor
This compound is a potent and selective antagonist of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). The EP2 receptor, a G-protein coupled receptor, is implicated in a variety of physiological and pathological processes, including inflammation, neurodegeneration, and cancer. The development of selective EP2 antagonists like this compound offers a promising therapeutic strategy for various diseases. However, a critical aspect of preclinical drug development is the rigorous assessment of a compound's specificity in a living organism (in vivo) to minimize off-target effects and predict potential side effects. This guide evaluates the in vivo specificity of this compound by comparing it with its improved analog, TG6-10-1, and another well-characterized EP2 antagonist, PF-04418948.
Comparative Analysis of EP2 Antagonists
The following tables summarize the key in vitro and in vivo properties of this compound and its comparators, TG6-10-1 and PF-04418948. This data is crucial for understanding their relative specificity and suitability for in vivo studies.
Table 1: In Vitro Receptor Binding and Functional Antagonist Potency
| Compound | Target | KB (nM) for human EP2 | Selectivity over EP4 (fold) | Other Notable Selectivity |
| This compound | EP2 | 2.4 | 4730 | 7-fold over DP1; >500-fold over EP1, EP3, FP, and BLT1; 345-fold over TP; 240-fold over IP.[1] |
| TG6-10-1 | EP2 | 17.8 | >300 | >300-fold over EP3 and IP; 100-fold over EP1; 25-fold over FP and TP; 10-fold over DP1.[2] |
| PF-04418948 | EP2 | 1.8 | >1000 | Over 1000-fold less active at other prostanoid receptors.[3] |
Table 2: In Vivo Pharmacokinetic Properties in Mice
| Compound | Plasma Half-life (t1/2) | Brain-to-Plasma Ratio | Route of Administration (in cited study) |
| This compound | 0.6 h[1] | 0.3[1] | Intraperitoneal (i.p.) |
| TG6-10-1 | 1.6 h[2] | 1.6[2] | Intraperitoneal (i.p.) |
| PF-04418948 | Not specified in mice | Not specified in mice | Oral (in rats)[4][5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vivo Specificity Assessment in a Mouse Model of Seizure-Induced Neuronal Injury
This protocol was utilized to evaluate the neuroprotective effects of EP2 antagonists, providing an in vivo context for their target engagement and specificity.
1. Animal Model:
-
Model: Pilocarpine-induced status epilepticus (SE) in mice.[6][7][8][9][10] This model is widely used to study temporal lobe epilepsy and the associated neurodegeneration.[6][8][9]
-
Procedure:
-
Mice are pre-treated with scopolamine (B1681570) to reduce peripheral cholinergic effects.
-
Pilocarpine (B147212) is administered intraperitoneally (i.p.) to induce seizures.[8]
-
The severity of seizures is monitored and scored using a modified Racine scale.[6]
-
After a defined period of SE (e.g., 1 hour), seizures are terminated with an anticonvulsant such as pentobarbital (B6593769) or midazolam.[1][6]
-
2. Drug Administration:
-
This compound: Administered at a dose of 5 mg/kg (i.p.) one hour after the termination of SE, with a subsequent dose 12 hours later.[1]
-
TG6-10-1: Administered at a dose of 5 mg/kg (i.p.) with the first dose given 4 hours after the onset of SE, followed by two additional doses at 21 and 30 hours post-SE.[2]
3. Outcome Measures:
-
Neurodegeneration: Assessed by histological analysis of brain sections (e.g., hippocampus) to quantify neuronal damage.[2]
-
Neuroinflammation: Measured by quantifying the levels of inflammatory cytokines and chemokines in the brain.[2]
-
Functional Recovery: Monitored through behavioral tests and tracking of body weight.[2]
Visualizing Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological and experimental processes.
Caption: PGE2 signaling through the EP2 receptor and the inhibitory action of this compound.
Caption: Workflow for in vivo assessment of this compound in a mouse seizure model.
Discussion and Conclusion
The available data indicates that this compound is a potent and highly selective EP2 receptor antagonist in vitro. Its selectivity against the closely related EP4 receptor is particularly noteworthy.[1] However, its in vivo application is somewhat limited by a short plasma half-life and moderate brain penetration.[1]
The development of TG6-10-1, an analog of this compound, addressed these limitations by improving both the plasma half-life and brain-to-plasma ratio, making it a more suitable tool for in vivo studies, particularly those investigating central nervous system disorders.[2] While TG6-10-1 demonstrates a favorable pharmacokinetic profile, its in vitro potency for the EP2 receptor is slightly lower than that of this compound, and its selectivity over some other prostanoid receptors, such as DP1, is less pronounced.[2]
PF-04418948 stands out for its high potency and selectivity for the EP2 receptor and has been characterized in both in vitro and in vivo models, including oral administration in rats.[4][5] This makes it a strong comparator for assessing the efficacy and specificity of novel EP2 antagonists.
In the context of the pilocarpine-induced seizure model, both this compound and TG6-10-1 have demonstrated neuroprotective effects, suggesting effective target engagement of the EP2 receptor in the brain.[1][2] These findings support the hypothesis that selective EP2 antagonism can mitigate seizure-induced neuronal injury.
References
- 1. Small molecule antagonist reveals seizure-induced mediation of neuronal injury by prostaglandin E2 receptor subtype EP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the prostaglandin receptor EP2 following status epilepticus reduces delayed mortality and brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP₂ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substantial outcome improvement using a refined pilocarpine mouse model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pilocarpine Model of Temporal Lobe Epilepsy and EEG Monitoring Using Radiotelemetry System in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes [frontiersin.org]
A Comparative Guide: TG4-155 versus Indomethacin in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory agents TG4-155 and indomethacin (B1671933), focusing on their mechanisms of action, performance in experimental inflammation models, and the available supporting data. While direct comparative studies are limited, this document synthesizes the existing evidence to offer a comprehensive overview for researchers in inflammation and drug discovery.
Introduction
Inflammation is a complex biological response crucial for host defense but also a central driver of numerous chronic diseases. The prostaglandin (B15479496) E2 (PGE2) signaling pathway is a key mediator of inflammation. Indomethacin, a traditional non-steroidal anti-inflammatory drug (NSAID), and this compound, a selective EP2 receptor antagonist, both modulate this pathway, albeit through different mechanisms. This guide explores their distinct pharmacological profiles.
Mechanisms of Action
Indomethacin is a well-established non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), including PGE2.[2][3] By blocking both COX isoforms, indomethacin effectively reduces the production of prostaglandins, thereby mitigating inflammation, pain, and fever.[1][2][4] However, the inhibition of COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, can lead to gastrointestinal side effects.[2][3]
This compound is a potent and selective antagonist of the prostaglandin E2 receptor subtype 2 (EP2).[5][6][7] Unlike indomethacin, this compound does not inhibit the production of prostaglandins. Instead, it selectively blocks the binding of PGE2 to the EP2 receptor, thereby inhibiting its downstream signaling.[5] The EP2 receptor is known to mediate pro-inflammatory effects in various cell types, including immune cells like microglia.[5][8] By targeting a specific receptor in the PGE2 pathway, this compound offers a more targeted approach to modulating inflammatory responses.[5]
Signaling Pathway Diagrams
The following diagrams illustrate the points of intervention for indomethacin and this compound within the arachidonic acid and prostaglandin E2 signaling pathways.
Performance in Inflammation Models
Direct comparative data for this compound and indomethacin in the same inflammation models is scarce in the published literature. Therefore, this section presents a summary of their effects in various models as reported in separate studies.
Indomethacin: Data from In Vivo and In Vitro Models
Indomethacin has been extensively studied in classical models of inflammation.
| Model | Organism/Cell Line | Key Findings | Dosage/Concentration | Reference |
| Carrageenan-Induced Paw Edema | Rat | Significant inhibition of paw edema | 10 mg/kg | [9] |
| Dextran-Induced Paw Edema | Rat | Significant inhibitory response | 10 mg/kg | [9] |
| Freund's Adjuvant-Induced Arthritis | Rat | Significant chronic anti-inflammatory effect | 1 mg/kg | [9] |
| Complete Freund's Adjuvant (CFA)-Induced Arthritis | Rat | Inhibition of long-term edema | 1 mg/kg, i.p., twice a day for 8 days | [10] |
| Lipopolysaccharide (LPS)-Stimulated Macrophages | RAW 264.7 | Inhibition of pro-inflammatory cytokine production | 0.1 µM to 100 µM | [11] |
This compound: Data from In Vitro and In Vivo Models
This compound has been primarily investigated in models of neuroinflammation and cancer, with a focus on its EP2-specific effects.
| Model | Organism/Cell Line | Key Findings | Concentration/Dosage | Reference |
| LPS-Stimulated Microglia | Murine Microglia | Substantially blunted inflammatory mediator induction | Not specified | [5][8] |
| Butaprost-Induced Cytokine Production | PC-3 cells | Inhibition of pro-inflammatory cytokine production | Not specified | [6] |
| Pilocarpine-Induced Status Epilepticus | Mouse | Reduced neurodegeneration and inflammatory reaction in the hippocampus | Not specified | [8] |
| PGE2-Induced cAMP Accumulation | C6 Glioma Cells (human EP2 overexpressing) | Robust inhibition of cAMP accumulation | 1 µM caused a 1,120-fold shift in PGE2 EC50 | [1] |
Experimental Protocols
Carrageenan-Induced Paw Edema (as typically performed with indomethacin)
This is a widely used model for evaluating acute inflammation.
Protocol:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are acclimatized for at least one week before the experiment.
-
Grouping and Treatment: Animals are randomly assigned to control and treatment groups. The treatment group receives indomethacin (e.g., 10 mg/kg, orally or intraperitoneally) one hour before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[9]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated group in comparison to the control group.
Freund's Adjuvant-Induced Arthritis (as typically performed with indomethacin)
This model is used to study chronic inflammation and autoimmune arthritis.
Protocol:
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA) into the sub-plantar surface of the right hind paw of rats.[9][10]
-
Treatment: Treatment with indomethacin (e.g., 1 mg/kg/day, i.p.) or vehicle is typically initiated on a prophylactic or therapeutic schedule. For example, treatment may start on day 14 and continue until day 21 after CFA injection.[10]
-
Assessment: The severity of arthritis is assessed by measuring the paw volume at regular intervals. At the end of the study, serum can be collected to measure cytokine levels (e.g., TNF-α, IL-6).[10] Histopathological examination of the joints can also be performed.
In Vitro Lipopolysaccharide (LPS)-Induced Inflammation
This model is used to assess the anti-inflammatory effects of compounds on immune cells.
Protocol:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or primary macrophages are cultured under standard conditions.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound (this compound or indomethacin) for a specific duration (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.[11]
-
Incubation: Cells are incubated with the compound and LPS for a defined period (e.g., 24 hours).
-
Analysis: The cell culture supernatant is collected to measure the levels of inflammatory mediators such as nitric oxide (NO), prostaglandins (e.g., PGE2), and cytokines (e.g., TNF-α, IL-6) using appropriate assays (e.g., Griess assay, ELISA).
Summary and Conclusion
Indomethacin and this compound represent two distinct strategies for targeting the prostaglandin E2 pathway in inflammation.
-
Indomethacin is a potent, broad-spectrum anti-inflammatory agent that acts by inhibiting prostaglandin synthesis.[1][2][3] Its efficacy is well-documented in a variety of preclinical inflammation models.[9][10] However, its non-selective nature can lead to mechanism-based side effects.
-
This compound offers a more targeted approach by selectively blocking the pro-inflammatory EP2 receptor.[5][6][7] The available data suggests its potential in modulating neuroinflammation and cancer-related inflammation.[5][8]
Future Directions:
Direct, head-to-head comparative studies of this compound and indomethacin in standardized in vivo models of inflammation, such as carrageenan-induced paw edema and collagen-induced arthritis, are needed to definitively assess their relative efficacy and therapeutic potential. Such studies would provide valuable data for researchers and clinicians working on the development of novel anti-inflammatory therapies. Furthermore, exploring the efficacy of this compound in a broader range of inflammatory conditions beyond neuroinflammation is a promising area for future research.
References
- 1. apexbt.com [apexbt.com]
- 2. tribioscience.com [tribioscience.com]
- 3. amsbio.com [amsbio.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adjuvant composition determines the induction of type II collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Freund's complete adjuvant induces arthritis in mice lacking a functional interferon-gamma receptor by triggering tumor necrosis factor alpha-driven osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TG 4-155 - Focus Biomolecules [mayflowerbio.com]
Safety Operating Guide
Proper Disposal Procedures for TG4-155: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling TG4-155, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe and effective disposal of this compound, aligning with general best practices for chemical waste management.
Immediate Safety and Logistical Information
This compound should be handled as a hazardous chemical. Before initiating any disposal procedures, it is imperative to consult your institution's specific safety protocols and your local environmental health and safety (EHS) office. The information provided herein is based on general safety guidelines for chemical waste.
Key Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound and its waste.
-
Avoid generating dust or aerosols.
-
Handle the waste in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data for Disposal
The Safety Data Sheet (SDS) for this compound does not specify quantitative limits for disposal, such as concentration thresholds for different waste streams. For specific guidance on these limits, consultation with your institution's EHS department is required.
| Parameter | Value |
| Concentration Limits | Not specified in the Safety Data Sheet. Consult your institutional EHS. |
| pH Range for Disposal | Not specified in the Safety Data Sheet. Consult your institutional EHS. |
| Chemical Inactivation Data | Not specified in the Safety Data Sheet. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the general procedure for the disposal of this compound waste. This procedure is based on the principle of waste segregation and adherence to local and national regulations.[1]
Materials:
-
Original container with this compound waste
-
Appropriate hazardous waste container (as specified by your EHS)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE)
Procedure:
-
Segregation: Keep this compound waste separate from other chemical waste streams. Do not mix it with other substances.[1]
-
Containerization:
-
Whenever possible, leave the this compound waste in its original container.[1]
-
If the original container is compromised or unsuitable for storage, transfer the waste to a designated and compatible hazardous waste container provided by your institution's EHS.
-
Ensure the container is in good condition and has a secure, leak-proof lid.
-
-
Labeling:
-
Clearly label the waste container with a hazardous waste tag.
-
The label must include:
-
The full chemical name: this compound or (2E)-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)-2-propenamide
-
The quantity of waste.
-
The date of accumulation.
-
Any associated hazards (refer to the SDS).
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, as directed by your institutional protocols.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's EHS or equivalent department to arrange for the pickup and disposal of the hazardous waste.
-
Follow their specific procedures for scheduling a waste collection.
-
-
Empty Containers: Uncleaned, empty containers that held this compound must be treated as hazardous waste and disposed of following the same procedure.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling TG4-155
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of TG4-155, a potent and selective prostaglandin (B15479496) EP2 receptor antagonist. Adherence to these procedures is essential to ensure a safe laboratory environment and proper disposal of waste.
Immediate Safety Information
This compound should be handled with caution as it can cause skin, eye, and respiratory irritation. The full toxicological properties of this compound have not been thoroughly investigated. Therefore, it is imperative to use appropriate personal protective equipment and follow the handling procedures outlined below.
Personal Protective Equipment (PPE)
When handling this compound in its solid form or in solution, the following personal protective equipment is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile).
-
Body Protection: A laboratory coat is required. For procedures with a risk of splashing, consider an impermeable apron.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is necessary.
Operational and Disposal Plans
Safe Handling and Storage Protocol
A systematic approach to handling this compound from receipt to disposal is critical for safety and to maintain the integrity of the compound.
-
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated area at -20°C.[1]
-
Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated laboratory hood.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools.
-
For dissolving, this compound is soluble in DMSO (up to 35 mg/mL) and ethanol (B145695) (up to 10 mg/mL).[1]
-
-
Use in Experiments: When using this compound in experimental procedures, ensure that all manipulations are performed within a designated area to contain any potential spills.
-
Decontamination: All surfaces and equipment that come into contact with this compound should be thoroughly decontaminated after use.
Spill Response Procedure
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full personal protective equipment as described above.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an absorbent material to avoid raising dust.
-
For liquid spills: Use an inert absorbent material to contain the spill.
-
-
Clean-up:
-
Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Unused Product: Unused this compound should be disposed of in its original container or a suitable, labeled waste container.
-
Contaminated Materials: All disposable labware, gloves, absorbent materials, and other items contaminated with this compound should be collected in a designated, sealed hazardous waste container.
-
Waste Disposal: Arrange for the disposal of all this compound waste through your institution's environmental health and safety office. Do not dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
| Property | Value | Source |
| Storage Temperature | -20°C | [1] |
| Solubility in DMSO | Up to 35 mg/mL | [1] |
| Solubility in Ethanol | Up to 10 mg/mL | [1] |
Experimental Protocols
Detailed experimental protocols involving this compound should be designed and carried out in accordance with your institution's specific laboratory safety guidelines and standard operating procedures for handling potent chemical compounds.
Visualized Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling of this compound, from receipt of the compound to its final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
